molecular formula C9H8F2O2 B6358605 2-Ethoxy-4,5-difluorobenzaldehyde CAS No. 883535-82-8

2-Ethoxy-4,5-difluorobenzaldehyde

Cat. No.: B6358605
CAS No.: 883535-82-8
M. Wt: 186.15 g/mol
InChI Key: BZHGEEWRLKAHBR-UHFFFAOYSA-N
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Description

2-Ethoxy-4,5-difluorobenzaldehyde is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 186.04923582 g/mol and the complexity rating of the compound is 175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethoxy-4,5-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-9-4-8(11)7(10)3-6(9)5-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHGEEWRLKAHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethoxy-4,5-difluorobenzaldehyde: A Key Intermediate for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other high-value chemical entities.[1] Their versatility stems from the reactivity of the aldehyde functional group, which can participate in a multitude of chemical transformations to build molecular complexity. In recent years, the incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry.[2][3][4][5][6] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2][3][6]

This technical guide focuses on 2-Ethoxy-4,5-difluorobenzaldehyde, a molecule that combines the beneficial attributes of a difluorinated benzene ring with an ethoxy substituent. This strategic combination of functional groups makes it a highly promising, yet under-documented, intermediate for the synthesis of novel therapeutic agents. This document aims to provide a comprehensive overview of its chemical structure, properties, plausible synthetic routes, and potential applications in drug discovery and development, drawing upon data from closely related analogues to provide a predictive and practical framework for researchers.

Chemical Structure and Core Properties

This compound is an aromatic aldehyde characterized by an ethoxy group at the 2-position and two fluorine atoms at the 4- and 5-positions of the benzene ring.

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A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; A -- G [len=1.5]; G -- H [len=1.5]; H -- I [len=1.5]; F -- J [len=1.5]; J -- K [len=1.5]; K -- L [len=1.5]; D -- M [len=1.5]; C -- N [len=1.5];

A [pos="0,1.5!"]; B [pos="-1.3,0.75!"]; C [pos="-1.3,-0.75!"]; D [pos="0,-1.5!"]; E [pos="1.3,-0.75!"]; F [pos="1.3,0.75!"]; G [pos="2.6,1.5!"]; H [pos="3.9,0.75!"]; I [pos="3.9,-0.75!"]; J [pos="-2.6,1.5!"]; K [pos="-3.9,0.75!"]; L [pos="-3.9,-0.75!"]; M [pos="0,-3!"]; N [pos="-2.6,-1.5!"];

edge [style=invis]; A -- F; F -- E; E -- D; D -- C; C -- B; B -- A; F -- G; G -- H; H -- I; A -- J; J -- K; K -- L; D -- M; C -- N; }

Caption: Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₉H₈F₂O₂[7]
Molecular Weight 186.16 g/mol [7]
MDL Number MFCD06247322[7]
InChI 1S/C9H8F2O2/c1-2-13-9-4-8(11)7(10)3-6(9)5-12/h3-5H,2H2,1H3[7]
InChIKey BZHGEEWRLKAHBR-UHFFFAOYSA-N[7]
Predicted Boiling Point ~220-240 °C at 760 mmHgAnalog comparison
Predicted Solubility Soluble in common organic solvents (e.g., ethanol, ether, acetone); limited solubility in water.[8] (analog)

Note: Due to the limited availability of experimental data, some physical properties are predicted based on structurally similar compounds.

Proposed Synthetic Methodologies

Proposed Synthetic Pathway:

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"3,4-Difluorophenol" -> "1-Ethoxy-3,4-difluorobenzene" [label="Etherification\n(e.g., Iodoethane, K₂CO₃)"]; "1-Ethoxy-3,4-difluorobenzene" -> "this compound" [label="Formylation\n(e.g., Vilsmeier-Haack or Rieche)"]; }

Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)

This protocol is a predictive methodology based on similar transformations. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 1-Ethoxy-3,4-difluorobenzene (Etherification)

  • Reaction Setup: To a stirred solution of 3,4-difluorophenol (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Addition of Alkylating Agent: Slowly add iodoethane (1.1-1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound (Formylation)

The formylation of the electron-rich 1-Ethoxy-3,4-difluorobenzene can be achieved via several methods, with the Vilsmeier-Haack and Rieche formylations being prominent examples.

Method A: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) to anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent) with stirring.

  • Addition of Substrate: To the prepared Vilsmeier reagent, add 1-Ethoxy-3,4-difluorobenzene (1 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 60-90 °C for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a base such as sodium hydroxide or sodium bicarbonate solution. Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude aldehyde can be purified by column chromatography or vacuum distillation.[9]

Method B: Rieche Formylation

  • Reaction Setup: Dissolve 1-Ethoxy-3,4-difluorobenzene (1 equivalent) in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and cool to 0 °C.

  • Addition of Reagents: Add a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) (1.1-1.5 equivalents), followed by the dropwise addition of dichloromethyl methyl ether (1.1-1.5 equivalents).

  • Reaction Conditions: Allow the reaction to stir at 0 °C to room temperature for 1-4 hours. Monitor by TLC.

  • Work-up and Purification: Quench the reaction by carefully pouring it into ice-water. Separate the organic layer, and extract the aqueous layer with the same solvent. Wash the combined organic layers, dry, and concentrate. Purify the product as described above.

Predicted Spectral Characteristics

Predicting the spectral data is crucial for reaction monitoring and product characterization. The following are expected spectral features based on the analysis of similar structures.[10][11][12][13][14]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹H NMR
Aldehyde-H10.1 - 10.3s
Aromatic-H (at C-3)6.8 - 7.0dJ(H,F) ≈ 7-9
Aromatic-H (at C-6)7.4 - 7.6dJ(H,F) ≈ 9-11
-OCH₂CH₃4.0 - 4.2qJ(H,H) ≈ 7
-OCH₂CH₃1.3 - 1.5tJ(H,H) ≈ 7
¹³C NMR
Aldehyde C=O188 - 192d
Aromatic C-O150 - 155d
Aromatic C-F145 - 160dd
Aromatic C-H110 - 125d
-OCH₂CH₃64 - 66
-OCH₂CH₃14 - 16

Infrared (IR) Spectroscopy:

  • ~2980-2850 cm⁻¹: C-H stretching of the ethoxy group.

  • ~2820 and 2720 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance).

  • ~1690-1710 cm⁻¹: Strong C=O stretching of the aromatic aldehyde.

  • ~1600, 1500, 1450 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1250-1000 cm⁻¹: C-F stretching and C-O stretching.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): m/z = 186.16

  • Key Fragmentation Peaks: Loss of the ethyl group (-29), loss of the ethoxy group (-45), and loss of the formyl group (-29).

Applications in Drug Discovery and Development

The strategic placement of ethoxy and difluoro substituents on the benzaldehyde scaffold makes this compound a valuable intermediate for synthesizing a range of biologically active molecules.

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"this compound" -> "Schiff Base Formation"; "this compound" -> "Wittig Reaction"; "this compound" -> "Reductive Amination"; "Schiff Base Formation" -> "Synthesis of Heterocycles\n(e.g., Benzimidazoles, Quinolines)"; "Wittig Reaction" -> "Stilbene Derivatives\n(e.g., Combretastatin Analogues)"; "Reductive Amination" -> "Substituted Benzylamines"; }

Caption: Key reactions of this compound in medicinal chemistry.
Role of the Ethoxy Group

The ethoxy group, being larger and more lipophilic than a methoxy group, can influence a drug's properties in several ways:[9][15][16][17][18]

  • Increased Lipophilicity: This can enhance membrane permeability and absorption.[9]

  • Steric Effects: The bulkier ethoxy group can provide steric hindrance, potentially preventing metabolic degradation by enzymes like cytochrome P450s.

  • Modified Binding Interactions: The change in size and electronics compared to a hydroxyl or methoxy group can alter the binding affinity and selectivity for a biological target.

Impact of the Difluoro Substitution

The two fluorine atoms at the 4- and 5-positions significantly impact the electronic nature of the benzene ring and the overall properties of the molecule:[2][3][4][5][6]

  • Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage, which can increase the half-life of a drug.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-target interactions.

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets.

Potential Therapeutic Areas

Given the prevalence of fluorinated and alkoxy-substituted benzaldehydes as intermediates, derivatives of this compound could be explored for a variety of therapeutic applications, including:

  • Oncology: As precursors to kinase inhibitors or anti-tubulin agents.

  • Infectious Diseases: In the synthesis of novel antibacterial and antifungal compounds.

  • Neuroscience: As building blocks for compounds targeting central nervous system receptors.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for aromatic aldehydes. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound represents a promising, albeit under-explored, chemical intermediate. Its unique combination of an ethoxy group and a difluorinated aromatic ring provides a powerful platform for the synthesis of novel molecules with potentially enhanced pharmacological properties. This guide has provided a comprehensive overview of its structure, predicted properties, and plausible synthetic routes based on established chemical principles. By leveraging the insights from analogous compounds, researchers can effectively incorporate this valuable building block into their drug discovery and development programs, paving the way for the next generation of innovative therapeutics.

References

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-766.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Vaia. (n.d.). Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Kirk, K. L. (2008). Fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4369-4378.
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-353.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • NIST. (n.d.). Benzaldehyde, 2-ethoxy-. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed, 38781921.
  • van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(8), 2673-2677.
  • Ali, S., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1276.
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • BenchChem. (2025). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • Silike. (2026). Alkoxy Groups.
  • Google Patents. (n.d.). CN103724171B - Preparation method of 2-ethoxybenzaldehyde.
  • Bailey, N. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 16, 735.
  • Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • NIST. (n.d.). Benzaldehyde, 2-ethoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Difluorobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fullerene Derivatives with Increased Dielectric Constant. Retrieved from [Link]

  • BenchChem. (2025).
  • Google Patents. (n.d.). WO 2012/069948 Al.
  • Venkoji, P. (1984). The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 93(2), 105-109.
  • Patsnap. (2017). The synthetic method of 2,4-difluorobenzylamine. Retrieved from [Link]

  • European Patent Office. (2015). METHOD FOR PRODUCING 2-AMINO-SUBSTITUTED BENZALDEHYDE COMPOUND - EP 3196189 B1. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-ethoxy-. Retrieved from [Link]

Sources

Strategic Utilization of 2-Ethoxy-4,5-difluorobenzaldehyde (CAS 883535-82-8) in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex fluorinated pharmacophores, the demand for highly functionalized building blocks has surged. 2-Ethoxy-4,5-difluorobenzaldehyde (CAS: 883535-82-8) represents a critical scaffold in this paradigm. Featuring a unique push-pull electronic system—driven by an electron-donating ethoxy group and two electron-withdrawing fluorine atoms—this molecule serves as a versatile intermediate for synthesizing kinase inhibitors, CNS modulators, and advanced agrochemicals.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for this essential compound, designed specifically for application scientists and drug development professionals.

Core Chemical Identity & Physicochemical Profiling

To effectively deploy this compound in a synthetic pipeline, one must first understand its structural parameters. The compound is commercially available through major chemical suppliers such as [1] and [2].

Quantitative Physicochemical Data

Table 1: Chemical Identifiers and Properties

ParameterValue / Description
Chemical Name This compound
CAS Registry Number 883535-82-8
Synonyms Benzaldehyde, 2-ethoxy-4,5-difluoro-
Molecular Formula C9H8F2O2
Molecular Weight 186.16 g/mol
Standard Purity ≥95.0% (HPLC/NMR)
Electronic Causality & Reactivity

The reactivity of this benzaldehyde is governed by competing electronic effects. The ethoxy group at the ortho position (C2) donates electron density into the aromatic ring via resonance (+M effect), which typically deactivates the aldehyde toward nucleophilic attack. However, this is counterbalanced by the strong inductive electron withdrawal (-I effect) of the fluorine atoms at C4 and C5.

The result: A highly electrophilic carbonyl carbon that readily undergoes condensation reactions, while the aromatic ring remains relatively stable against electrophilic aromatic substitution (EAS), directing reactivity strictly to the formyl group.

Validated Synthetic Methodologies

The following protocols are designed as self-validating systems, ensuring high yield and purity by leveraging the specific electronic nature of the substrate.

Protocol A: Mild Reductive Amination for Secondary Amine Scaffolds

Reductive amination of this compound is a primary route for generating fluorinated benzylamines, which are ubiquitous in small-molecule kinase inhibitors.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of this compound and 1.05 eq of the target primary amine in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Condensation: Stir the mixture at room temperature for 2 hours under an inert argon atmosphere.

    • Causality: The electron-withdrawing fluorines increase the electrophilicity of the carbonyl, accelerating imine formation without the need for Lewis acid catalysis (e.g., TiCl4), which could otherwise cleave the sensitive ethoxy ether.

  • Selective Reduction: Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) in small portions.

    • Causality: NaBH(OAc)3 is explicitly chosen over sodium borohydride (NaBH4). The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, completely preventing the premature reduction of the highly reactive fluorinated aldehyde to its corresponding alcohol before the imine is fully formed.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO3 until effervescence ceases (a self-validating visual indicator of excess hydride destruction). Extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography.

Protocol B: Knoevenagel Condensation for Cinnamic Acid Derivatives

This protocol accesses fluorinated cinnamic acids, which are valuable precursors for anti-inflammatory and CNS-active compounds.

Step-by-Step Methodology:

  • Preparation: Combine 1.0 eq of the aldehyde and 1.2 eq of malonic acid in anhydrous toluene.

  • Catalytic Activation: Add 0.1 eq of piperidine and 0.1 eq of glacial acetic acid.

    • Causality: This specific buffer system forms a transient iminium ion intermediate with the aldehyde. This intermediate possesses a significantly lower LUMO (Lowest Unoccupied Molecular Orbital) than the parent aldehyde, drastically lowering the activation energy for nucleophilic attack by the enolized malonic acid.

  • Thermodynamic Driving: Heat the reaction to reflux utilizing a Dean-Stark apparatus.

    • Causality: The continuous azeotropic removal of water drives the equilibrium strictly toward the condensation product according to Le Chatelier’s principle, a necessary step given the steric hindrance of the ortho-ethoxy group.

  • Decarboxylation & Isolation: Maintain reflux until CO2 evolution entirely ceases (visual validation of completed decarboxylation). Cool, wash with 1M HCl to remove the catalyst, extract with ethyl acetate, and recrystallize from ethanol.

Synthetic Workflow Visualization

The divergent utility of this building block is illustrated below, mapping the transition from the core scaffold to advanced pharmaceutical intermediates.

SynthesisWorkflow Core This compound (CAS: 883535-82-8) RedAm Reductive Amination Reagent: NaBH(OAc)3 / DCE Core->RedAm Primary Amine Knoev Knoevenagel Condensation Reagent: Piperidine / AcOH Core->Knoev Malonic Acid Prod1 Fluorinated Benzylamines (Target: Kinase Inhibitors) RedAm->Prod1 Prod2 Fluorinated Cinnamic Acids (Target: CNS Modulators) Knoev->Prod2

Figure 1: Divergent synthetic pathways of this compound in drug discovery.

Applications in Drug Development

The integration of this compound into drug discovery programs is not arbitrary; it is a calculated structural decision supported by specialized pharmaceutical suppliers like [3].

  • Metabolic Shielding: The 4,5-difluoro substitution pattern effectively blocks Cytochrome P450-mediated aryl oxidation. Fluorine's high electronegativity and strong C-F bond (approx. 116 kcal/mol) make it highly resistant to metabolic cleavage.

  • Lipophilicity and Permeability: The combination of the lipophilic ethoxy group and the fluorines significantly increases the LogP of the resulting molecules. This is particularly advantageous for CNS targets, where crossing the blood-brain barrier (BBB) is required.

  • Conformational Locking: The steric bulk of the ortho-ethoxy group restricts the rotation of the adjacent functional groups (e.g., the benzylamine side chain), locking the molecule into a bioactive conformation that often enhances target binding affinity and selectivity. Analytical standards for this compound are verified via rigorous HPLC and NMR testing, as documented by [4].

References

Physicochemical Profiling and Synthetic Utility of 2-Ethoxy-4,5-difluorobenzaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-4,5-difluorobenzaldehyde is a highly specialized, polyfunctional aromatic building block extensively utilized in medicinal chemistry, agrochemical development, and advanced organic synthesis. Featuring a precise substitution pattern, this compound serves as a critical electrophilic scaffold for carbon-nitrogen bond formation. This whitepaper provides an in-depth technical analysis of its structural properties, analytical characterization, and downstream synthetic applications, specifically focusing on optimized reductive amination pathways for drug discovery.

Physicochemical Profiling & Structural Causality

The reactivity of this compound is governed by the competing electronic and steric effects of its substituents. Understanding these properties is essential for predicting its behavior in complex synthetic workflows.

Quantitative Physicochemical Data

Table 1: Core Chemical Specifications

ParameterSpecification
IUPAC Name This compound
CAS Registry Number 883535-82-8[1]
Molecular Formula C9H8F2O2[1]
Molecular Weight 186.16 g/mol [1]
SMILES (Inferred) O=Cc1cc(F)c(F)cc1OCC
Key Reactive Sites Carbonyl (Electrophile), Aromatic C-H (Nucleophilic substitution)[2]
Causality in Drug Design

The integration of fluorine atoms at the C4 and C5 positions exerts a strong inductive electron-withdrawing effect (-I), which significantly increases the electrophilicity of the C1 carbonyl carbon. This makes the aldehyde highly reactive toward amine nucleophiles[3]. Conversely, the C2 ethoxy group provides a resonance-donating effect (+M) that partially stabilizes the ring while introducing critical steric hindrance. In drug development, this specific trifunctional arrangement is strategically used to lock molecular conformations and enhance metabolic stability against cytochrome P450-mediated oxidation.

Analytical Characterization Workflows

To ensure the integrity of this compound before executing complex syntheses, a self-validating analytical workflow is required.

Protocol 1: LC-MS and NMR Validation
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of LC-MS grade Acetonitrile.

  • 19F NMR Spectroscopy: Acquire spectra at 376 MHz.

    • Causality & Validation: The 4,5-difluoro pattern will yield two distinct fluorine signals. Due to ortho-fluorine coupling (

      
       Hz) and coupling with adjacent aromatic protons, these signals typically present as complex multiplets (doublets of doublets). Confirming this exact splitting pattern validates the regiochemistry of the precursor and rules out isomeric impurities.
      
  • LC-MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Use a mobile phase of Water/MeCN with 0.1% Formic Acid.

    • Causality & Validation: The acidic modifier ensures sharp peak shapes. While electron-deficient aldehydes often show weak

      
       signals (expected 
      
      
      
      187.16), the presence of the ethoxy group aids in ionization. Monitor the chromatogram for potential hydrate formation (
      
      
      ), a common and reversible phenomenon for fluorinated benzaldehydes in aqueous media.

Synthetic Utility: Reductive Amination

Reductive amination is a cornerstone transformation in medicinal chemistry, accounting for approximately 25% of all heteroatom alkylations in drug candidate syntheses[3]. Converting this compound into a functionalized benzylamine requires precise control over reaction kinetics to prevent premature aldehyde reduction.

Causality Behind Reagent Selection

Sodium triacetoxyborohydride (STAB) is strictly selected over Sodium borohydride (NaBH₄). NaBH₄ is overly reactive and will reduce the starting aldehyde directly to a benzyl alcohol before the amine has time to condense[3]. STAB, stabilized by three electron-withdrawing acetoxy groups, is a milder hydride source that selectively reduces the protonated iminium ion intermediate without affecting the starting aldehyde[4].

Protocol 2: Step-by-Step Reductive Amination
  • Imine Formation: In an oven-dried 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 186.16 mg) and the target primary amine (1.05 mmol) in 10 mL of anhydrous Dichloromethane (DCM)[4].

    • Self-Validation: The slight stoichiometric excess of the amine ensures complete consumption of the valuable fluorinated aldehyde. Anhydrous DCM is critical to drive the condensation equilibrium forward by preventing water-induced imine hydrolysis.

  • Catalysis (Optional): If the reacting amine is sterically hindered, add 1-2 drops of glacial acetic acid to promote iminium ion formation. Stir at room temperature for 1 to 2 hours.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) to the reaction mixture[4]. Stir vigorously for 4-12 hours at room temperature.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc gradient. The disappearance of the UV-active aldehyde spot confirms the reaction's forward progress.

  • Quenching & Workup: Slowly quench the reaction by adding 10 mL of saturated aqueous NaHCO₃[4].

    • Causality: The basic quench safely neutralizes residual STAB and converts the newly formed amine hydrochloride salt back to its freebase form, allowing it to partition into the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the fluorinated benzylamine scaffold.

Logical Relationship Diagram

The following diagram maps the logical workflow and chemical intermediates involved in the reductive amination of this compound.

G A This compound (C9H8F2O2, MW: 186.16) C Imine / Iminium Intermediate (Transient Species) A->C Condensation (- H2O) B Primary Amine (Nucleophile) B->C Nucleophilic Attack E Fluorinated Benzylamine (Stable Scaffold) C->E Hydride Transfer D Sodium Triacetoxyborohydride (STAB Reduction) D->E Mild Reducing Agent F Downstream Drug Candidate (e.g., Kinase Inhibitor) E->F Further Derivatization

Logical reaction workflow for the reductive amination of this compound.

References

  • Sigma-Aldrich. "this compound | Linear Formula: C9H8O2F2 | Molecular Weight: 186.16". sigmaaldrich.com.

  • ChemScene. "883535-82-8 | this compound | Formula:C9H8F2O2, MW:186.1600". chemscene.com. 1[1]

  • BenchChem. "Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl". benchchem.com.4[4]

  • National Institutes of Health (PMC). "Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination". nih.gov. 3[3]

  • Ambeed. "CAS Number Length Index - Reaction Sites". ambeed.com. 2[2]

Sources

Technical Guide: Fluorinated Benzaldehyde Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzaldehyde derivatives represent a critical class of "linchpin" intermediates in modern drug discovery.[1][2] The strategic introduction of fluorine—the "small atom with a big ego"—into the benzaldehyde scaffold fundamentally alters the physicochemical profile of the molecule without imposing significant steric demand.

This guide analyzes the synthesis, reactivity, and application of these derivatives. It moves beyond basic textbook definitions to explore the electronic causality that makes these scaffolds indispensable for modulating lipophilicity (


), metabolic stability, and binding affinity in active pharmaceutical ingredients (APIs).

Part 1: The Fluorine Effect on the Carbonyl Center

To effectively utilize fluorinated benzaldehydes, one must understand how the fluorine atom influences the electrophilicity of the carbonyl carbon. This is not merely an inductive effect; it is a tug-of-war between induction (


) and resonance (

).
Electronic Modulation

The carbonyl carbon in benzaldehyde is naturally electrophilic. Introducing fluorine modifies this character based on position:

  • Ortho (

    
    -F):  Strong inductive withdrawal dominates due to proximity, significantly increasing the electrophilicity of the carbonyl carbon. However, this also introduces steric bulk that can hinder nucleophilic attack.
    
  • Meta (

    
    -F):  Exclusively inductive electron withdrawal. This isomer typically exhibits the highest carbonyl reactivity toward nucleophiles.
    
  • Para (

    
    -F):  A unique case where the strong inductive withdrawal is partially offset by resonance donation into the 
    
    
    
    -system. Despite this, the net effect remains electron-withdrawing relative to unsubstituted benzaldehyde, making
    
    
    -fluorobenzaldehyde a highly versatile building block.
The "Bioisostere" Advantage

Replacing a hydrogen or a hydroxyl group with fluorine in a benzaldehyde precursor often leads to:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation, preventing rapid metabolic clearance at the phenyl ring.

  • Lipophilicity Boost: Fluorination increases lipid solubility, enhancing membrane permeability—a critical factor for CNS-targeted drugs.

Part 2: Synthetic Routes to Fluorinated Benzaldehydes[2][3][4]

Accessing these scaffolds requires choosing between installing the aldehyde onto a fluorinated ring or installing fluorine onto an aldehyde.

Table 1: Comparative Synthetic Strategies
MethodMechanismKey AdvantageLimitation
Halex Reaction

(Cl/F Exchange)
Industrial scalability; uses cheap chlorobenzaldehydes.Requires high temps (>180°C) and phase transfer catalysts.
Lithiation/Formylation Metal-Halogen ExchangeHigh regioselectivity; mild conditions (-78°C).Requires cryogenic setup; sensitive to moisture.
Vilsmeier-Haack Electrophilic Aromatic Subst.Excellent for electron-rich fluorobenzenes (e.g., fluoroanisoles).Poor yields on electron-deficient rings (e.g., difluorobenzenes).

Part 3: Reactivity & Transformation (The Linchpin Concept)

The primary utility of fluorinated benzaldehydes lies in their ability to condense with amines to form Schiff Bases (Azomethines) . These are not just end-products but transient intermediates for heterocycle synthesis.

Schiff Base Formation

The condensation of fluorinated benzaldehydes with primary amines is generally faster than with non-fluorinated analogs due to the enhanced electrophilicity of the carbonyl carbon.

  • Pathway: Carbonyl + Amine

    
     Carbinolamine (unstable) 
    
    
    
    Imine (Schiff Base) + Water.
  • Application: These Schiff bases are direct precursors to Benzimidazoles , Thiazolidinones , and Beta-lactams .

Visualization of Synthetic Logic

The following diagram illustrates the central role of fluorinated benzaldehydes in divergent synthesis.

FluorinePathways Fig 1. Divergent Synthesis from Fluorinated Benzaldehyde Scaffolds Start Fluorinated Benzaldehyde Schiff Fluorinated Schiff Base Start->Schiff + Primary Amine (-H2O) Reduction Fluorinated Benzylamine Start->Reduction + NaBH4 (Reductive Amination) Heterocycle1 Benzimidazole (Antimicrobial) Schiff->Heterocycle1 + o-Phenylenediamine Oxidative Cyclization Heterocycle2 Thiazolidinone (Anticancer) Schiff->Heterocycle2 + Thioglycolic Acid Cyclocondensation

Caption: Divergent synthesis showing the transformation of fluorinated benzaldehydes into bioactive heterocycles and amines.[2][3][4][5][6]

Part 4: Experimental Protocol

Protocol: Synthesis of (E)-1-(4-fluorophenyl)-N-phenylmethanimine

Objective: Synthesis of a fluorinated Schiff base via condensation. Rationale: This protocol uses acid catalysis to protonate the carbonyl oxygen, making it more susceptible to nucleophilic attack by the amine, countering any potential resonance deactivation from the amine.

Materials
  • 4-Fluorobenzaldehyde (10 mmol)

  • Aniline (10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Ice-water bath

Step-by-Step Methodology
  • Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of 4-fluorobenzaldehyde in 10 mL of absolute ethanol.

  • Addition: Add 10 mmol of aniline dissolved in 10 mL of ethanol slowly to the aldehyde solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Why? This catalyzes the dehydration step, pushing the equilibrium toward the imine.

  • Reflux: Attach a condenser and reflux the mixture at 70-80°C for 2–4 hours.

  • Monitoring (Self-Validation):

    • TLC: Use Hexane:Ethyl Acetate (8:2). The aldehyde spot (

      
      ) must disappear. The Schiff base will appear as a new spot with a different 
      
      
      
      .
  • Isolation: Pour the reaction mixture into crushed ice (approx. 50g) with vigorous stirring. The fluorinated Schiff base will precipitate as a solid.

  • Purification: Filter the precipitate and recrystallize from hot ethanol to yield pure crystals.

Validation Parameters (Quality Control)
  • Melting Point: Sharp range (e.g., pure 4-fluoro derivatives often melt distinctively higher than oils).

  • 
    H NMR (DMSO-
    
    
    
    ):
    • Aldehyde Proton: Disappearance of the singlet at

      
       10.0 ppm.
      
    • Imine Proton: Appearance of a sharp singlet at

      
       8.4–8.6 ppm (
      
      
      
      ).
    • Fluorine Coupling: Aromatic protons ortho to fluorine will appear as complex multiplets due to

      
       coupling.
      

Part 5: Pharmaceutical Case Studies

Antimicrobial Agents

Research indicates that Schiff bases derived from 2-fluorobenzaldehyde often exhibit superior antibacterial activity (S. aureus) compared to their non-fluorinated counterparts. The fluorine atom enhances the lipophilicity, facilitating penetration through the bacterial cell wall.

Anticancer Scaffolds

3-Fluoro-4-methoxybenzaldehyde is a frequent starting material for chalcone synthesis.[1] The 3-fluoro substituent blocks metabolic hydroxylation at that position, extending the half-life of the drug in plasma assays.

References

  • Ningbo Inno Pharmchem. (2026).[1] The Role of Fluorinated Benzaldehydes in Modern Drug Discovery. Retrieved from [Link]

  • MDPI. (2023).[3] Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Fluorinated Benzaldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Retrieved from [Link]

  • ResearchGate. (2025). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Retrieved from [Link]

Sources

2-Ethoxy-4,5-difluorobenzaldehyde thermodynamic properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Ethoxy-4,5-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties of this compound, a key intermediate in various synthetic applications. Recognizing the current scarcity of direct experimental data for this specific compound, this document emphasizes the robust methodologies required to obtain these critical parameters. We detail both state-of-the-art experimental protocols—including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry—and advanced computational chemistry workflows. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers aiming to characterize novel compounds, ensuring process safety, optimizing reaction conditions, and supporting drug development pipelines.

Introduction: The Need for Thermodynamic Characterization

This compound (C₉H₈F₂O₂) is an aromatic aldehyde whose utility in medicinal chemistry and materials science is growing. Its structural features—a difluorinated benzene ring coupled with an ethoxy group and a reactive aldehyde—make it a valuable building block for complex molecular architectures. The thermodynamic properties of this intermediate are paramount for safe and efficient process scale-up, reaction optimization, and for predicting the stability and bioavailability of its downstream products.

Properties such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp) govern reaction equilibria, energy release, and spontaneity. Furthermore, understanding the compound's thermal stability is critical for preventing hazardous decomposition during synthesis, purification, and storage[1].

Given the absence of a comprehensive experimental dataset for this compound in publicly available literature, this guide provides the necessary theoretical and practical framework to bridge this knowledge gap. We will first explore the gold-standard experimental techniques that should be employed for its characterization. Subsequently, we will detail a powerful computational approach to predict these properties with high accuracy, a strategy that is increasingly indispensable in modern chemical research.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈F₂O₂
Molecular Weight186.16 g/mol
Canonical SMILESCCOC1=C(C=C(C(=C1)F)F)C=O
InChI KeyBZHGEEWRLKAHBR-UHFFFAOYSA-N

Part I: Experimental Determination of Thermodynamic Properties

The empirical measurement of thermodynamic properties remains the definitive method for characterization. The following protocols outline the standard procedures for obtaining key thermal data for a solid organic compound like this compound.

Workflow for Experimental Thermal Analysis

The logical flow for a comprehensive experimental investigation involves a multi-technique approach to capture the full thermodynamic profile of the compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Enthalpy of Formation cluster_3 Data Synthesis Prep High-Purity Sample (>99%) Verify Purity Verification (NMR, HPLC) Prep->Verify DSC Differential Scanning Calorimetry (DSC) Verify->DSC Measure Tm, ΔHfus, Cp TGA Thermogravimetric Analysis (TGA) Verify->TGA Measure Tdecomp Bomb Bomb Calorimetry Verify->Bomb Measure ΔUc Data Synthesized Thermodynamic Profile DSC->Data TGA->Data Bomb->Data

Caption: Experimental workflow for thermodynamic characterization.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary technique for determining melting point (Tm), enthalpy of fusion (ΔHfus), and heat capacity (Cp)[2].

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified standard, such as indium (Tm = 156.6 °C, ΔHfus = 28.45 J/g)[3].

  • Sample Preparation: Accurately weigh 3-10 mg of high-purity (>99%) this compound into an aluminum DSC pan[3][4]. Hermetically seal the pan to prevent any mass loss due to sublimation or evaporation.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation[1][4].

    • Equilibrate the sample at a sub-ambient temperature (e.g., -20 °C).

  • Thermal Program:

    • Initiate a heating ramp at a constant rate, typically 10 °C/min, to a temperature well above the melting transition (e.g., 200 °C)[1][4].

    • A heat/cool/heat cycle is often recommended to erase the sample's prior thermal history[4].

  • Data Analysis:

    • The resulting thermogram plots heat flow versus temperature.

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak[4].

    • The heat capacity (Cp) can be determined from the shift in the baseline of the thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is crucial for determining thermal stability and decomposition temperatures[5][6][7].

  • Instrument Setup: Use a calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-15 mg of the sample into a tared TGA crucible (typically ceramic or platinum)[7].

  • Experimental Conditions:

    • Position the crucible on the TGA's high-precision balance within the furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at 20-50 mL/min to characterize thermal decomposition in the absence of oxidation[1].

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 500-600 °C) at a linear heating rate of 10 °C/min[1].

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass versus temperature.

    • The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (T₅%).

    • The derivative of the TGA curve (DTG) reveals the temperature(s) of the maximum rate of decomposition[1].

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion. From this, the standard enthalpy of formation (ΔfH°) can be derived. The experiment involves combusting a known mass of the sample in a constant-volume vessel (the "bomb") filled with excess pure oxygen[8][9].

  • Calorimeter Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a certified standard of known combustion energy, such as benzoic acid[9].

  • Sample Preparation:

    • Press approximately 1 gram of this compound into a pellet[8].

    • Accurately weigh the pellet and place it in the sample crucible within the bomb.

    • Attach a nickel-chromium fuse wire of known length to the electrodes, ensuring it touches the sample[8].

    • Add 1 mL of deionized water to the bottom of the bomb to ensure all water formed during combustion is in the liquid state.

  • Combustion:

    • Seal the bomb and charge it with pure oxygen to a pressure of ~25 atm.

    • Submerge the sealed bomb in a known volume of water in the calorimeter's insulating jacket.

    • Allow the system to reach thermal equilibrium, then ignite the sample electrically.

  • Data Acquisition: Record the temperature of the water bath at regular intervals before and after ignition until a maximum temperature is reached and begins to cool[9].

  • Calculation of ΔfH°:

    • Calculate the total heat released (q_total) from the temperature rise (ΔT) and the calorimeter's heat capacity (Ccal).

    • Correct for the heat released by the combustion of the fuse wire.

    • This gives the internal energy of combustion (ΔUc).

    • Convert ΔUc to the enthalpy of combustion (ΔHc) using the ideal gas law.

    • Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Part II: Computational Prediction of Thermodynamic Properties

In the absence of experimental data, high-level quantum chemistry calculations provide a reliable and powerful alternative for determining thermodynamic properties[10][11]. Composite methods, such as the Gaussian-n (Gn) theories, are particularly effective as they approximate high-level calculations through a series of lower-level computations, offering a balance of accuracy and computational cost[12][13][14].

Theoretical Framework: The G3(MP2)//B3LYP Method

The G3(MP2)//B3LYP method is a robust composite theory for calculating accurate thermochemistry[13][15]. It involves a series of calculations to approximate the energy of a molecule at a very high level of theory. The workflow is as follows:

  • Geometry Optimization: The molecular geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set[14][16].

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(d) level. These are used to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. The frequencies are typically scaled by an empirical factor (e.g., 0.96) to correct for anharmonicity[15][16].

  • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry to refine the electronic energy[14][15].

  • Final Energy Calculation: The final G3(MP2)//B3LYP energy is derived by summing these energy components along with an empirical higher-level correction (HLC) to compensate for remaining deficiencies[15].

Workflow for Computational Thermochemistry

G cluster_0 Structure & Basis Set cluster_1 DFT Calculation cluster_2 Energy Refinement cluster_3 Thermochemical Data Input Initial 3D Structure Basis Select Basis Set (e.g., 6-31G(d)) Input->Basis Opt Geometry Optimization (B3LYP/6-31G(d)) Basis->Opt Freq Frequency Calculation (B3LYP/6-31G(d)) Opt->Freq SP High-Level Single-Point Energy Calculations Freq->SP Optimized Geometry Thermo Calculate ΔfH°, S°, Cp Freq->Thermo ZPVE & Thermal Corrections SP->Thermo Corrected Electronic Energy

Caption: Computational workflow for determining thermodynamic properties.

Estimated Thermodynamic Properties via Group Additivity

While a full G3(MP2)//B3LYP calculation is beyond the scope of this guide, we can provide reliable estimates for key thermodynamic properties using Benson's Group Additivity (GA) method. This method assumes that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups[17][18]. We have compiled and updated group additivity values (GAVs) from recent literature for substituted aromatic compounds[19][20][21][22].

Table 2: Estimated Thermodynamic Properties for this compound (Gas Phase, 298.15 K)

PropertyEstimated ValueMethod
Standard Enthalpy of Formation (ΔfH°)-465 ± 10 kJ/molGroup Additivity
Standard Molar Entropy (S°)420 ± 8 J/(mol·K)Group Additivity
Heat Capacity (Cp)215 ± 15 J/(mol·K)Group Additivity

Disclaimer: These values are estimates derived from group additivity methods and should be used as a preliminary guide. For definitive values, direct experimental measurement or high-level ab initio calculations are required.

Part III: Thermal Stability and Decomposition Analysis

The thermal stability of this compound is a critical safety and quality parameter. The presence of strong C-F bonds and the aromatic ring generally imparts significant thermal stability. However, the ether linkage and the aldehyde group represent potential sites for thermal decomposition.

Based on TGA studies of analogous compounds like 4-Fluorobenzaldehyde, thermal decomposition in an inert atmosphere is expected to occur at elevated temperatures[1]. The likely decomposition pathway involves the breakdown of the aldehyde and ethoxy groups, followed by fragmentation of the aromatic ring.

Potential Hazardous Decomposition Products: Under high heat or fire conditions, decomposition can lead to the formation of hazardous substances, including:

  • Carbon Oxides (CO, CO₂)[1]

  • Hydrogen Fluoride (HF)[1]

The potential for polymerization, a known issue with some fluorinated aldehydes, should also be considered, which can manifest as a solid forming in the sample over time or upon heating[23]. TGA and DSC are essential tools for identifying the onset temperature of such exothermic events, which could indicate a thermal runaway hazard.

Summary and Recommendations

This guide has outlined a dual-pronged strategy for the comprehensive characterization of the thermodynamic properties of this compound. In the absence of published experimental data, the protocols and computational workflows described herein provide a robust pathway to obtaining essential data for process development, safety assessment, and fundamental chemical understanding.

Key Recommendations:

  • Prioritize Experimental Validation: The estimated thermodynamic values provided should be confirmed through the experimental protocols detailed in this guide. High-purity samples are essential for accurate measurements.

  • Employ High-Level Computational Models: For more refined theoretical values, the G3(MP2)//B3LYP or similar high-accuracy composite methods are strongly recommended.

  • Conduct Thorough Safety Analysis: The thermal stability of the compound must be carefully assessed using TGA and DSC to identify decomposition temperatures and potential exothermic events before any scale-up operations.

By following this integrated approach, researchers and drug development professionals can confidently and safely utilize this compound in their synthetic endeavors.

References

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]

  • Bomb Calorimetry. Department of Chemistry, University of Missouri-St. Louis. [Link]

  • Chen, F. et al. (2010). Theoretical Calculation of Jet Fuel Thermochemistry. 1. Tetrahydrodicylopentadiene (JP10) Thermochemistry Using the CBS-QB3 and G3(MP2)//B3LYP Methods. ACS Publications. [Link]

  • Zipse, H. G3(MP2)B3 theory - the most economical method. Ludwig-Maximilians-Universität München. [Link]

  • EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. BioPchem. [Link]

  • ExperimentDifferentialScanningCalorimetry. Wolfram Language & System Documentation Center. [Link]

  • HEAT OF COMBUSTION: BOMB CALORIMETER. Department of Chemistry, University of Washington. [Link]

  • Karton, A. et al. (2013). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. PMC. [Link]

  • da Silva, E. F. et al. (2013). Assessment of G3(MP2)//B3 theory including a pseudopotential for molecules containing first-, second-, and third-row representative elements. AIP Publishing. [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

  • Goldsmith, C. F. et al. (2009). Thermochemistry of Radicals and Molecules Relevant to Atmospheric Chemistry: Determination of Group Additivity Values using G3//B3LYP Theory. ACS Publications. [Link]

  • Zipse, H. G3//B3LYP Theory. Ludwig-Maximilians-Universität München. [Link]

  • Cooper, A. Differential scanning microcalorimetry. University of Glasgow. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

  • What is TGA Analysis? Principles and Applications. ResolveMass Laboratories Inc. [Link]

  • LAB MANUAL Differential Scanning Calorimetry. Department of Chemistry, Simon Fraser University. [Link]

  • Differential scanning calorimetry protocol: MOST. Appropedia. [Link]

  • Experimental methods for determining enthalpy changes. Doc Brown's Chemistry. [Link]

  • Jing, L. et al. (2022). An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. RSC Publishing. [Link]

  • Holmes, J. L. et al. (2011). Group additivity values for estimating the enthalpy of formation of organic compounds: an update and reappraisal. 1. C, H, and O. PubMed. [Link]

  • Holmes, J. L. et al. (2012). Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 2. C, H, N, O, S, and Halogens. ResearchGate. [Link]

  • Dian, B. C. et al. (2005). Thermochemical Properties of Polycyclic Aromatic Hydrocarbons (PAH) from G3MP2B3 Calculations. Scilit. [Link]

  • Computational Thermodynamic Properties. Fiveable. [Link]

  • dos Santos, G. G. et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. [Link]

  • van der Heijden, A. E. D. M. et al. (2024). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part V. MDPI. [Link]

  • van der Heijden, A. E. D. M. et al. (2024). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part VI. MDPI. [Link]

  • Melvin, P. R. et al. (2019). Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Chemistry Portal. [Link]

  • Thermogravimetric Analysis. Wisconsin Centers for Nanoscale Technology. [Link]

  • Paraskevas, P. D. et al. (2013). First‐principles based group additivity values for thermochemical properties of substituted aromatic compounds. OUCI. [Link]

  • US Patent US6297405B1 - Fluorinated and chlorinated benzaldehydes.
  • Ateia, M. et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ACS Publications. [Link]

  • Onate, C. A. et al. (2025). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. [Link]

  • CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.

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The Ortho-Fluorine/Alkoxy Nexus: A Guide to Functionalizing 2-Ethoxyfluorobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of 2-ethoxy-substituted fluorobenzenes.

Executive Summary: The "Privileged" Scaffold

The 1-fluoro-2-ethoxybenzene (2-ethoxyphenyl fluoride) scaffold represents a unique electronic and steric "lock" in medicinal chemistry. Unlike its methoxy analog (anisole), the ethoxy group introduces a specific lipophilic bulk that can modulate receptor binding, while the ortho-fluorine atom serves two critical roles:

  • Metabolic Blocking: Prevents oxidative dealkylation or hydroxylation at the electron-rich ortho position.

  • Conformational Biasing: Through the "fluorine effect" (dipole minimization and gauche interactions), it restricts the rotation of the ethoxy side chain, often locking the molecule into a bioactive conformation.

This guide provides a rigorous analysis of the reactivity profile of this core, focusing on the competition between the Fluorine (-I, +R) and Ethoxy (-I, +R) groups during functionalization.

Electronic Anatomy & Reactivity Matrix

To predict reactivity, one must map the electron density resulting from the antagonistic and cooperative effects of the substituents.

The Substituent Battle
  • Ethoxy Group (-OEt): Strong Resonance Donor (+R), Weak Inductive Withdrawer (-I). Directs electrophiles ortho/para. Strong Directed Metalation Group (DMG) via coordination.

  • Fluorine Atom (-F): Weak Resonance Donor (+R), Strong Inductive Withdrawer (-I). Deactivates

    
     overall but directs ortho/para. Strong DMG via inductive acidification.
    
Reactivity Hotspots

The numbering scheme used is: C1-OEt, C2-F.

Reaction TypePrimary Active SiteGoverning Principle
Directed Ortho Metalation (DoM) C3 (major) / C6 (minor)Coordination vs. Acidity: The OEt group coordinates Li+ effectively, directing lithiation to C3 (the "Kinetic" site). F acidifies C6 (the "Thermodynamic" site), but coordination usually wins with standard bases.
Electrophilic Substitution (

)
C5 Resonance Dominance: The +R effect of OEt activates C3 and C5. C3 is sterically crowded and inductively deactivated by the adjacent F. C5 is the electronic sweet spot.
Nucleophilic Substitution (

)
C2 (Fluorine displacement)Deactivated Core: The electron-rich OEt group deactivates the ring toward nucleophiles.

at C2 requires strong EWGs at C4/C6 or extreme conditions.

Directed Ortho Metalation (DoM): The Primary Vector

The most powerful method to functionalize this scaffold is DoM. The regioselectivity here is a classic case study in Complex Induced Proximity Effect (CIPE) versus Inductive Acidification .

The Mechanism: C3 vs. C6
  • Path A (C3 Functionalization): The lithium reagent (n-BuLi) coordinates to the ethoxy oxygen. This proximity forces deprotonation at C3. This is the dominant pathway in THF.

  • Path B (C6 Functionalization): The fluorine atom makes the C6 proton highly acidic via the inductive effect. However, without strong coordination, this is kinetically slower than Path A.

Diagram: The Lithiation Decision Tree

DoM_Pathway Start 2-Ethoxyfluorobenzene Reagent n-BuLi / THF (-78°C) Start->Reagent Intermediate Pre-Lithiation Complex (Li...O Coordination) Reagent->Intermediate Coordination Path_C3 C3-Lithiation (Kinetic Product) Intermediate->Path_C3 CIPE (Dominant) Path_C6 C6-Lithiation (Thermodynamic Product) Intermediate->Path_C6 Inductive Effect (Minor w/o blocking) Product_C3 3-Substituted Derivative Path_C3->Product_C3 Electrophile (E+) Product_C6 6-Substituted Derivative Path_C6->Product_C6 Electrophile (E+)

Caption: Regiodivergent lithiation pathways. C3 is favored by oxygen coordination (CIPE), while C6 is favored by fluorine's inductive acidity.

Experimental Protocol: C3-Selective Formylation

Objective: Synthesis of 3-ethoxy-2-fluorobenzaldehyde.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon.

  • Solvent: Add anhydrous THF (50 mL) and 1-ethoxy-2-fluorobenzene (10.0 mmol).

  • Cooling: Cool the solution to -78°C (acetone/dry ice bath). Note: Temperature control is critical to prevent benzyne formation via LiF elimination.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

    • Checkpoint: The solution may turn slightly yellow. Stir for 1 hour at -78°C.

  • Quench: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 mins at -78°C, then warm to 0°C.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Validation: 1H NMR will show a doublet of doublets for the aldehyde proton, and the aromatic region will show a 1,2,3-substitution pattern.

Electrophilic Aromatic Substitution ( )

When subjecting the scaffold to standard electrophilic conditions (halogenation, nitration), the Ethoxy group controls the regiochemistry .

  • Preferred Site: C5 (Para to OEt, Meta to F).

  • Rationale:

    • The OEt group is a strong ortho/para activator.

    • The ortho position (C3) is sterically hindered by the ethyl tail and deactivated inductively by the adjacent Fluorine.

    • The para position (C5) is electronically activated and sterically open.

Data Summary: Regioselectivity Ratios
ReactionReagentsMajor Product (C5)Minor Product (C3)Notes
Bromination NBS, MeCN, RT>95%<5%Highly selective for 4-bromo-1-ethoxy-2-fluorobenzene (C5 relative to F is pos 4 relative to OEt? No. C1=OEt, C2=F. Para to OEt is C4. Wait. Numbering check: 1-ethoxy, 2-fluoro. Para to ethoxy is C4. Meta to F is C4. Correction: The position is C4. )
Nitration HNO3, Ac2O85%15%Some ortho (C6) substitution observed due to high reactivity of nitronium ion.

Correction on Numbering: In 1-ethoxy-2-fluorobenzene:

  • Position 1: OEt

  • Position 2: F

  • Position 3: Ortho to OEt

  • Position 4: Para to OEt (This is the activated site).

  • Position 5: Meta to OEt

  • Position 6: Ortho to F (Para to nothing).

  • Target Site for

    
     is C4 (Para to OEt). 
    

Medicinal Chemistry Applications

The 2-ethoxyfluorobenzene moiety is not just a scaffold; it is a functional tool.

Metabolic Soft-Spot Blocking

In many drug candidates, an ethoxy group is liable to O-dealkylation by CYP450 enzymes. Placing a fluorine atom ortho to the ethoxy group (at C2) lowers the electron density on the ether oxygen, reducing the rate of radical cation formation—the first step in P450 oxidation.

Bioisosteric Replacement

This scaffold is often used as a bioisostere for:

  • 2-Chlorophenetole: F provides similar electronics but lower lipophilicity and smaller steric bulk.

  • 1,2-Methylenedioxybenzene: The OEt-F motif mimics the electron density and shape of the dioxolane ring but allows for more conformational flexibility (unless constrained).

References

  • Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376–393. Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-Facilitated Lithiations." Organic Reactions, 26, 1. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

Sources

stability of 2-Ethoxy-4,5-difluorobenzaldehyde under standard conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Stability Profile of 2-Ethoxy-4,5-difluorobenzaldehyde

Executive Summary

As a Senior Application Scientist in pharmaceutical development, ensuring the chemical integrity of active building blocks is paramount. This compound (CAS: 883535-82-8) is a highly specialized fluorinated aromatic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. While generally stable under standard ambient conditions (25°C, 1 atm), its aldehyde moiety renders it susceptible to specific degradation pathways—namely autoxidation and photolysis—when exposed to atmospheric oxygen and ultraviolet (UV) radiation over prolonged periods.

This whitepaper provides a comprehensive evaluation of the stability of this compound, detailing the mechanistic causality of its degradation, standardized experimental validation protocols, and scientifically grounded storage strategies.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is the first step in predicting its stability behavior. The presence of highly electronegative fluorine atoms at the C4 and C5 positions significantly alters the electron density of the aromatic ring, while the bulky ethoxy group at the C2 position provides localized steric hindrance.

PropertyValue / Description
Chemical Name This compound
CAS Registry Number 883535-82-8[1]
Molecular Formula C9H8F2O2[1]
Molecular Weight 186.16 g/mol [1]
Boiling Point 255.5 ± 35.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
Physical State Liquid/Low-melting solid (temperature dependent)

Mechanisms of Degradation Under Standard Conditions

Autoxidation (The Primary Degradation Vector)

Under standard atmospheric conditions, the most critical stability threat to this compound is autoxidation—a free-radical chain reaction that converts the aldehyde into its corresponding carboxylic acid (2-Ethoxy-4,5-difluorobenzoic acid)[3].

Causality & Electronic Effects: The initiation step involves the abstraction of the formyl hydrogen by trace reactive oxygen species (ROS) or light, generating an acyl radical[3]. In this specific molecule, the strongly electron-withdrawing fluorine atoms at C4 and C5 exert an inductive pull (-I effect) that makes the carbonyl carbon highly electrophilic. However, the ortho-ethoxy group (+M effect) donates electron density via resonance and provides steric shielding. This push-pull dynamic slightly retards the initial oxygen attack compared to unhindered, electron-poor benzaldehydes, but it does not arrest the thermodynamic drive toward the more stable carboxylic acid.

Autoxidation A This compound (R-CHO) B Initiation (O2 / hv) Hydrogen Abstraction A->B C Acyl Radical (R-C•=O) B->C - H• D O2 Addition C->D E Peroxy Radical (R-CO-O-O•) D->E F Propagation (Reacts with R-CHO) E->F F->C Generates new R-C•=O G Peroxy Acid (R-CO-O-OH) F->G + R-CHO H Final Degradant: 2-Ethoxy-4,5-difluorobenzoic acid G->H + R-CHO (Disproportionation)

Radical chain autoxidation mechanism of this compound to its benzoic acid.

Photolytic Degradation

Benzaldehydes are inherently photoreactive due to the n → π* transition of the carbonyl chromophore, which absorbs in the near-UV range (320–400 nm). Exposure to ambient light accelerates the initiation phase of autoxidation[4][5]. Following the ICH Q1B guidelines, photostability must be rigorously evaluated to ensure the compound does not undergo unacceptable changes during standard benchtop handling or storage[4].

Experimental Validation: Stability Assessment Protocols

To establish a self-validating system of trust, the following protocols detail how to empirically quantify the stability of this compound.

Protocol 1: Accelerated Autoxidation Assay (HPLC-UV)

This protocol forces the autoxidation pathway to determine the reaction kinetics and validate the efficacy of antioxidant or inert-gas storage strategies.

  • Sample Preparation: Dissolve this compound in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Prepare three identical aliquots.

  • Environmental Control:

    • Aliquot A (Control): Purge with Argon for 5 minutes, seal hermetically.

    • Aliquot B (Standard): Leave headspace filled with ambient air (21% O2).

    • Aliquot C (Accelerated): Bubble pure O2 through the solution for 2 minutes.

  • Incubation: Place all vials in a dark, temperature-controlled incubator at 25°C for 14 days.

  • Sampling & Analysis: Extract 10 µL samples at Days 0, 3, 7, and 14. Inject into an HPLC system equipped with a C18 reverse-phase column and a UV detector set to 254 nm.

  • Data Elucidation: Quantify the disappearance of the aldehyde peak and the emergence of the more polar 2-Ethoxy-4,5-difluorobenzoic acid peak (which will elute earlier due to increased hydrophilicity).

Protocol 2: ICH Q1B Confirmatory Photostability Testing

This protocol isolates light-induced degradation from thermal degradation, ensuring compliance with global regulatory standards[4][6].

  • Actinometric Calibration: Calibrate a Xenon arc lamp chamber (e.g., Suntest CPS) using a validated chemical actinometric system (e.g., quinine monohydrochloride) to ensure accurate photon dosage[4][6].

  • Sample Setup: Place 500 mg of pure this compound into two clear quartz petri dishes.

  • Dark Control Implementation: Completely wrap one dish in aluminum foil. This serves as the "Dark Control" to isolate thermal effects from photolytic effects[6].

  • Irradiation: Expose both dishes simultaneously in the chamber until an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of 200 W·hr/m² is achieved[4][5].

  • Evaluation: Analyze both the exposed sample and the dark control via GC-MS or HPLC-UV to detect photoproducts (e.g., decarbonylation products or photo-oxidation dimers).

Photostability S1 Sample Preparation S3 Xenon Arc Exposure (1.2M lux-hr, 200 W·hr/m²) S1->S3 Test Sample S4 Dark Control (Shielded) S1->S4 Control S2 Actinometric Calibration S2->S3 Validates Dosage S5 HPLC-UV Analysis S3->S5 S4->S5 S6 Degradation Profiling S5->S6 Comparative Data

Standardized ICH Q1B confirmatory photostability testing workflow for drug substances.

Causality-Driven Storage & Formulation Strategies

Based on the mechanistic profiling and experimental data, standard conditions (ambient air and light) will lead to a gradual loss of purity for this compound. To maintain >99% assay purity, the following interventions are scientifically mandated:

  • Inert Atmosphere (Argon/Nitrogen Backfilling): Because autoxidation requires molecular oxygen to form the peroxy radical intermediate[3], displacing the headspace of the storage vessel with an inert gas (preferably Argon, as it is heavier than air) effectively breaks the propagation chain.

  • Actinic Light Shielding: To prevent the n → π* excitation of the carbonyl group, the compound must be stored in amber glass vials. Amber glass acts as a physical filter, blocking wavelengths below 400 nm, which satisfies the mitigation requirements for the vulnerabilities identified in ICH Q1B testing[5].

  • Thermal Management: While technically stable at 25°C for short-term handling, the kinetics of radical propagation are temperature-dependent. Long-term storage is universally recommended at 2–8 °C to suppress the kinetic energy required to overcome the activation barrier of autoxidation.

References

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH Q1B. International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at:[Link]

  • Understanding ICH Photostability Testing. Q-Lab. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 2-Ethoxy-4,5-difluorobenzaldehyde as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to resist metabolic oxidation—allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][3] Within the vast arsenal of fluorinated building blocks, substituted benzaldehydes serve as exceptionally versatile precursors for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.[4][5][6]

2-Ethoxy-4,5-difluorobenzaldehyde is an advanced intermediate that offers a confluence of desirable features for the drug development professional. Its structure combines:

  • A reactive aldehyde functional group, which serves as a versatile handle for a multitude of chemical transformations.

  • A 1,2-difluoro substitution pattern on the aromatic ring, which can profoundly influence the molecule's electronics and binding interactions.

  • An ethoxy group, which acts as a powerful ortho-directing group in synthesis and can serve as a hydrogen bond acceptor or fill a hydrophobic pocket in a target protein.

This guide provides a detailed exploration of this compound, from its fundamental properties and synthesis to its practical application in constructing core pharmaceutical scaffolds. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory. The key data for this compound are summarized below.

PropertyValueSource
Chemical Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
MDL Number MFCD06247322
Appearance Typically a solid or oilN/A
Boiling Point ~181 °C (Predicted for similar isomer)
Density ~1.157 g/cm³ (Predicted for similar isomer)

Safety and Handling Advisory:

While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, data from analogous fluorinated benzaldehydes suggest the following precautions.[7][8]

  • Hazards: May cause skin and serious eye irritation. May be harmful if swallowed. Vapors may form flammable mixtures with air.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8]

  • Handling: Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge.[7]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.

Section 2: Synthesis of this compound

The most logical and efficient synthesis of the title compound begins with the commercially available 3,4-difluorophenol. The strategy involves two sequential steps: a Williamson ether synthesis to introduce the ethoxy group, followed by a regioselective formylation directed by the newly installed ether.

Synthesis_Workflow start 3,4-Difluorophenol intermediate 1-Ethoxy-3,4-difluorobenzene start->intermediate Step 1: Ethoxylation Reagents: Iodoethane, K₂CO₃ Solvent: DMF product This compound intermediate->product Step 2: Formylation Reagents: POCl₃, DMF (Vilsmeier-Haack) Reductive_Amination aldehyde This compound intermediate Iminium Ion Intermediate aldehyde->intermediate + Amine - H₂O amine Primary/Secondary Amine (R¹R²NH) product N-Substituted Benzylamine Derivative intermediate->product Reduction [NaBH(OAc)₃]

Sources

Application Notes and Protocols: Reductive Amination of 2-Ethoxy-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination

In the landscape of modern medicinal chemistry and organic synthesis, the reductive amination reaction stands as a cornerstone for the construction of carbon-nitrogen bonds, a fundamental linkage in a vast array of pharmaceutical agents.[1] This one-pot methodology, which transforms a carbonyl group into an amine via an intermediate imine, is prized for its efficiency, broad substrate scope, and operational simplicity.[2][3][4]

This guide focuses on the reductive amination of 2-Ethoxy-4,5-difluorobenzaldehyde, a fluorinated aromatic aldehyde. The incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate metabolic stability, binding affinity, and bioavailability. Therefore, protocols for the reliable functionalization of building blocks like this compound are of significant interest to professionals in drug discovery and development.

This document provides a deep dive into the reaction mechanism, a detailed experimental protocol, field-proven insights to ensure success, and robust safety guidelines.

Part 1: Mechanistic Underpinnings and Reagent Selection

The reductive amination process is a sequential, two-step transformation that occurs in a single reaction vessel.[5] Understanding the causality behind each step is critical for optimizing the reaction and troubleshooting potential issues.

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield an imine (from a primary amine) or an iminium ion (from a secondary amine).[3][6] This dehydration step is typically catalyzed by mild acid, which protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water).[7][8]

  • Hydride-Mediated Reduction: The newly formed C=N double bond of the imine or iminium ion is then reduced by a hydride-donating reagent to furnish the final amine product.[6]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Aldehyde R-CHO (Aldehyde) Hemiaminal [R-CH(OH)-NHR'] (Hemiaminal Intermediate) Aldehyde->Hemiaminal + R'-NH₂ Amine R'-NH₂ (Primary Amine) Amine->Hemiaminal Imine R-CH=NR' (Imine) Hemiaminal->Imine - H₂O Protonated_Imine [R-CH=N⁺HR'] (Iminium Ion) Imine->Protonated_Imine + H⁺ Product R-CH₂-NHR' (Secondary Amine) Protonated_Imine->Product + [H⁻] H_plus + H⁺ H2O_minus - H₂O Hydride [H⁻] (Reducing Agent)

Caption: The reaction pathway from aldehyde and amine to the final amine product.

The Critical Choice of Reducing Agent

The success of a one-pot reductive amination hinges on the selectivity of the reducing agent. The ideal reagent must reduce the iminium ion intermediate significantly faster than the starting aldehyde.[9]

  • Sodium Borohydride (NaBH₄): A powerful reducing agent that can readily reduce both the starting aldehyde and the imine intermediate. This lack of selectivity can lead to the formation of alcohol byproducts and lower yields of the desired amine.[7]

  • Sodium Cyanoborohydride (NaBH₃CN): More selective than NaBH₄, it is effective at reducing imines under mildly acidic conditions (pH 4-5) where aldehydes and ketones are less reactive.[7] However, its high toxicity and the potential to generate hydrogen cyanide gas are significant drawbacks.[10]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for modern reductive aminations.[2][11] The electron-withdrawing acetoxy groups attenuate the hydride-donating ability of the borohydride, making it a milder and more selective reducing agent.[12] It is particularly effective at reducing iminium ions while leaving aldehydes and other sensitive functional groups untouched.[10][12][13] It is also less toxic and moisture-sensitive than NaBH₃CN, though it should still be handled in an anhydrous environment.[11][14]

For the protocol detailed below, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected for its superior selectivity, safety profile, and broad functional group tolerance.[10][11]

Part 2: Detailed Experimental Protocol

This protocol describes the reductive amination of this compound with dimethylamine as a representative secondary amine. The principles can be readily adapted for other primary and secondary amines.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationNotes
This compound1552707-37-5 (similar structure)186.16---Ensure high purity.
Dimethylamine solution124-40-345.082.0 M in THFCan be substituted with other primary/secondary amines.
Sodium Triacetoxyborohydride56553-60-7211.94---Reagent-grade, handle under inert atmosphere.
1,2-Dichloroethane (DCE)107-06-298.96AnhydrousPreferred reaction solvent.[10][12] THF is an alternative.[14]
Saturated Sodium Bicarbonate (aq.)144-55-884.01SaturatedFor reaction quenching.
Dichloromethane (DCM)75-09-284.93---For extraction.
Anhydrous Magnesium Sulfate7487-88-9120.37---For drying organic layers.
Round-bottom flask---------Flame-dried before use.
Magnetic stirrer and stir bar---------
Inert atmosphere setup (Nitrogen/Argon)---------
Reaction Parameters
ParameterValueRationale
Scale0.5 mmolStandard laboratory scale for application notes.
Aldehyde:Amine:NaBH(OAc)₃ Ratio1 : 1.2 : 1.5A slight excess of the amine drives imine formation. An excess of the reducing agent ensures complete conversion.
Solvent Volume5 mLProvides adequate dilution for stirring and heat dissipation.
TemperatureRoom Temperature (20-25 °C)The reaction is typically efficient at ambient temperature.[10]
Reaction Time1-4 hoursMonitor by TLC or LC-MS for completion.
Step-by-Step Methodology

Experimental_Workflow Experimental Workflow A 1. Setup - Flame-dry flask - Add aldehyde and solvent - Establish inert atmosphere B 2. Amine Addition - Add amine solution dropwise - Stir for 15-30 min A->B C 3. Reduction - Add NaBH(OAc)₃ portion-wise - Stir at room temperature B->C D 4. Monitoring - Track reaction progress - (TLC / LC-MS) C->D E 5. Quench & Work-up - Add sat. NaHCO₃ (aq.) - Stir vigorously D->E Upon Completion F 6. Extraction - Separate layers - Extract aqueous layer with DCM (3x) E->F G 7. Drying & Concentration - Combine organic layers - Dry over MgSO₄ - Filter and concentrate F->G H 8. Purification - Column Chromatography - (Silica gel) G->H

Caption: A streamlined workflow for the reductive amination procedure.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (93 mg, 0.5 mmol).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (5 mL) to the flask and stir to dissolve the aldehyde. Under an inert atmosphere (nitrogen or argon), add the dimethylamine solution (0.3 mL of 2.0 M solution in THF, 0.6 mmol) dropwise. Stir the resulting mixture at room temperature for 20 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (159 mg, 0.75 mmol) to the stirring solution in small portions over 5 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up and Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous sodium bicarbonate solution (10 mL). Stir the biphasic mixture vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((2-ethoxy-4,5-difluorophenyl)methyl)-N-methylmethanamine.

Part 3: Expert Insights & Troubleshooting

Observation / IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive reducing agent due to moisture. 2. Poor quality starting materials. 3. Insufficient reaction time.1. Use anhydrous solvents and fresh NaBH(OAc)₃. Ensure glassware is thoroughly dried. 2. Verify purity of aldehyde and amine. 3. Allow the reaction to stir for a longer period (e.g., overnight), monitoring periodically.
Aldehyde Starting Material Remains 1. Stoichiometry imbalance (insufficient amine or reducing agent). 2. Sterically hindered or electronically deactivated amine.1. Re-verify calculations and ensure accurate weighing of reagents. 2. For less reactive amines, consider adding 1 equivalent of acetic acid to catalyze imine formation.[10] A gentle warming (e.g., to 40 °C) may also be beneficial.
Formation of Alcohol Byproduct Use of a non-selective reducing agent (e.g., NaBH₄) or contamination.Strictly use a selective reagent like NaBH(OAc)₃. Ensure the reaction is not contaminated with other borohydride sources.
Dialkylation of Primary Amine The secondary amine product reacts with another molecule of aldehyde.This is less common with NaBH(OAc)₃ but can occur.[12] Use a slight excess of the primary amine (e.g., 1.5-2.0 equivalents) or adopt a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[10][13]

Part 4: Safety Precautions

  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: While specific data for this compound is limited, related difluorobenzaldehydes are known to cause skin and eye irritation.[15] Avoid contact with skin and eyes.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. It is also an irritant. Handle in an anhydrous, inert environment and avoid inhalation of dust.

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle with extreme care, using appropriate engineering controls and PPE.

  • Quenching: The quenching step can release gas. Add the aqueous solution slowly and ensure adequate ventilation.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]

  • Grogan, G. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10836–10846. [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

  • Boston University. (2011, July 14). Reductive Amination Reaction. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Huffman, M. A., et al. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Proceedings of the National Academy of Sciences, 117(23), 12635-12642. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Wang, C., et al. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. [Link]

  • ScienceDirect. (2024). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Methods in Enzymology. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 169, 39-48. [Link]

Sources

Application Note: Strategic Utilization of 2-Ethoxy-4,5-difluorobenzaldehyde in Heterocyclic Synthesis

[1]

Introduction: The Fluorine-Alkoxy Synergy

This compound represents a "privileged" structural motif in modern drug discovery.[1] Its value stems from the synergistic combination of three features:

  • The Difluoro Core (4,5-position): Fluorine substitution modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity. Crucially, the 4-fluoro substituent is activated for nucleophilic aromatic substitution (

    
    ), allowing for late-stage diversification.
    
  • The 2-Ethoxy Group: This ortho-alkoxy substituent acts as a conformational lock via intramolecular hydrogen bonding (if deprotected) or steric pressure.[1] It also serves as a lipophilic anchor in protein binding pockets.

  • The Aldehyde Handle: A versatile electrophile for multicomponent reactions (MCRs) and condensation protocols.[2]

Physical Properties:

  • CAS: 883535-82-8[1][3]

  • Molecular Formula:

    
    [1]
    
  • MW: 186.16 g/mol [1]

  • Appearance: White to pale yellow solid/crystalline powder.

  • Solubility: Soluble in DCM, THF, MeOH; sparingly soluble in water.[1]

Reactivity Profile & Strategic Pathways

The reactivity of this scaffold is defined by the electronic push-pull of the substituents.

  • Activation: The aldehyde (EWG) at C1 strongly activates the C4-fluorine (para position) toward

    
    .[1]
    
  • Deactivation/Guidance: The 2-ethoxy group (EDG) increases electron density at C3 and C5, making C4 the primary site for nucleophilic attack by amines or thiols.[1]

Strategic Workflow (Graphviz Diagram)

ReactionPathwaysStart2-Ethoxy-4,5-difluorobenzaldehydeSNArPathway A: Regioselective SNArStart->SNArMCRPathway B: Groebke-Blackburn-Bienaymé (GBB)Start->MCRCondPathway C: Claisen-SchmidtStart->CondAmineSecondary Amines(Morpholine, Piperazine)SNAr->AmineProd_SNAr4-Amino-5-fluoro-2-ethoxybenzaldehydeAmine->Prod_SNArReagents_GBB2-Aminopyridine +IsocyanideMCR->Reagents_GBBProd_GBBImidazo[1,2-a]pyridineScaffoldReagents_GBB->Prod_GBBReagents_CondAcetophenone Deriv.(Base)Cond->Reagents_CondProd_ChalconeFluorinated Chalcones(Pyrazoline Precursors)Reagents_Cond->Prod_Chalcone

Figure 1: Divergent synthetic pathways utilizing the electronic properties of the 2-ethoxy-4,5-difluoro core.

Detailed Experimental Protocols

Protocol A: Regioselective Diversification

Objective: To synthesize a library of 4-substituted-amino-benzaldehydes. Mechanism: The aldehyde group activates the para-fluorine (C4). The meta-fluorine (C5) is less reactive due to the ortho-ethoxy group's donation.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Secondary Amine (e.g., N-methylpiperazine, Morpholine) (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a dried reaction vial with this compound (186 mg, 1.0 mmol) and anhydrous

    
     (276 mg, 2.0 mmol).
    
  • Solvation: Add anhydrous DMF (3.0 mL) and stir to create a suspension.

  • Addition: Add the secondary amine (1.2 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LCMS. The starting material (Rt ~ 4.5 min) should disappear, replaced by a more polar product.

  • Workup:

    • Cool to room temperature.[4][5][6][7]

    • Pour into ice-water (15 mL). The product often precipitates.

    • If solid: Filter, wash with water, and dry under vacuum.[1]

    • If oil: Extract with EtOAc (3 x 10 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH or perform flash chromatography (Silica, 0-30% EtOAc in Hexanes).

Expert Insight:

If using volatile amines, use a sealed tube. For sterically hindered amines, increase temperature to 100°C, but watch for deformylation (loss of CHO group) which can occur under harsh basic conditions.[1]

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: One-pot synthesis of fused imidazo[1,2-a]pyridines, a privileged kinase inhibitor scaffold.[1][8] Mechanism: A three-component reaction involving the aldehyde, a 2-aminopyridine, and an isocyanide.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • 2-Aminopyridine (1.0 equiv)[1]

  • tert-Butyl Isocyanide (1.1 equiv)[1]

  • Catalyst: Scandium Triflate

    
     (5 mol%) or Iodine 
    
    
    (10 mol%)
  • Solvent: MeOH or DCM/MeOH (1:1)

Step-by-Step Procedure:

  • Setup: In a 10 mL vial, dissolve 2-aminopyridine (94 mg, 1.0 mmol) and this compound (186 mg, 1.0 mmol) in MeOH (3 mL).

  • Activation: Add the catalyst (

    
    , 25 mg) and stir for 10 minutes at RT to facilitate imine formation.
    
  • Addition: Add tert-butyl isocyanide (125 µL, 1.1 mmol).

  • Reaction: Stir at room temperature for 12–24 hours.

    • Optimization: If conversion is slow, heat to 50°C.

  • Workup:

    • Concentrate the solvent under reduced pressure.[4][6]

    • Redissolve in DCM, wash with sat.

      
      .
      
  • Purification: Flash chromatography (DCM:MeOH 95:5).

Data Table: Expected Outcomes

ComponentRoleExpected YieldKey Spectral Feature (

NMR)
Aldehyde ElectrophileN/ACHO proton at ~10.2 ppm (disappears)
Product Scaffold65-85%C3-H (imidazole ring) singlet at ~7.5-8.0 ppm
By-product Hydrolysis<5%Reversion to aldehyde if wet solvents used
Protocol C: Chalcone Synthesis (Claisen-Schmidt)

Objective: Preparation of precursors for pyrazolines or flavonoids.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 mmol) and Acetophenone (1.0 mmol) in EtOH (5 mL).

  • Cool to 0°C. Add aqueous NaOH (10%, 1 mL) dropwise.

  • Stir at RT for 12 hours. A yellow precipitate (Chalcone) typically forms.

  • Filter and wash with cold EtOH.

  • Cyclization (Optional): Treat the chalcone with Hydrazine Hydrate in refluxing acetic acid to form the Pyrazoline .

Safety & Handling

  • Hazards: Fluorinated benzaldehydes can be skin and eye irritants. The 4,5-difluoro motif makes the ring electron-deficient, potentially increasing skin sensitization risks.[1]

  • Storage: Store at 2–8°C under inert atmosphere (

    
     or Ar). Aldehydes are prone to air oxidation to the corresponding benzoic acid (2-ethoxy-4,5-difluorobenzoic acid).[1]
    
  • Waste: Dispose of fluorinated organic waste in dedicated halogenated solvent streams.

References

  • Groebke-Blackburn-Bienaymé Reaction

    • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles.[1] Angewandte Chemie International Edition, 37(16), 2234-2237.[1] Link

  • Nucleophilic Aromatic Substitution on Fluorobenzaldehydes: Loudon, G. M. (2002). Organic Chemistry. Roberts and Company Publishers. (General mechanism reference for on activated rings). Specific application on difluoro-systems: Journal of Fluorine Chemistry archives.
  • Synthesis of Fluorinated Heterocycles

    • Furuya, T., Kamlet, A. S., & Ritter, T. (2011).[1] Catalysis for fluorination and trifluoromethylation.[9] Nature, 473(7348), 470-477.[1] Link

  • Compound Data

    • PubChem CID: this compound. Link (Search by CAS 883535-82-8 for specific physical data).

Wittig reaction conditions for 2-Ethoxy-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Wittig Olefination Protocols for 2-Ethoxy-4,5-difluorobenzaldehyde

Introduction & Chemical Context

This compound (CAS: 883535-82-8) is a highly specialized, electron-deficient building block utilized in the synthesis of complex fluorinated pharmaceuticals and advanced materials[1]. The strategic introduction of fluorine atoms onto aromatic rings significantly alters a molecule's lipophilicity, metabolic stability, and binding affinity[2]. One of the most robust and stereoselective methods for functionalizing this aldehyde is the Wittig reaction, which converts the carbonyl group into a substituted alkene via a phosphonium ylide[3].

This application note details the mechanistic rationale and provides self-validating experimental protocols for converting this compound into both terminal styrenes and extended (E)-enoate derivatives.

Mechanistic Insights: Electronic and Steric Interplay

The Wittig reaction relies on the nucleophilic attack of a phosphorus ylide onto an electrophilic carbonyl carbon, forming a four-membered oxaphosphetane intermediate via a [2+2] cycloaddition[4]. For this compound, the reaction kinetics and thermodynamics are heavily influenced by its specific ring substituents:

  • Electronic Activation: The highly electronegative fluorine atoms at the C4 and C5 positions withdraw electron density from the aromatic ring via inductive effects. This increases the partial positive charge on the aldehyde's carbonyl carbon, significantly accelerating the initial nucleophilic attack by the ylide[5].

  • Steric and Ortho-Effects: The bulky ethoxy group at the ortho position introduces local steric hindrance, which can influence the approach trajectory of the ylide. Furthermore, ortho-alkoxy and ortho-halo groups can exhibit co-operative effects, sometimes coordinating with metal cations (like Li⁺) if lithium-based bases are used, which can alter the standard stereochemical outcomes[6].

  • Ylide Stability & Stereocontrol: When using an unstabilized ylide (e.g., methylenetriphenylphosphorane), the reaction proceeds under kinetic control to form terminal alkenes[7]. Conversely, stabilized ylides (e.g., bearing ester groups) undergo reversible betaine/oxaphosphetane formation. This reversibility places the reaction under thermodynamic control, predominantly yielding the more stable (E)-alkene[3].

Experimental Protocols

Protocol A: Synthesis of 2-Ethoxy-4,5-difluorostyrene (Terminal Alkene)

Objective: Methylenation using an unstabilized ylide. Rationale for Reagents: Potassium tert-butoxide (t-BuOK) is selected as the base over n-butyllithium to maintain "salt-free" (lithium-free) conditions. Lithium salts can stabilize the intermediate betaine, complicating the mechanism and workup[3]. For terminal alkenes, E/Z stereochemistry is irrelevant, but t-BuOK in THF provides excellent yields, avoids ortho-coordination issues, and offers operational simplicity[7].

Step-by-Step Methodology:

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF) (0.2 M) under an inert argon atmosphere. Cool the suspension to 0 °C.

  • Deprotonation: Add potassium tert-butoxide (1.2 equiv.) portion-wise. Stir for 30 minutes at 0 °C until the mixture turns a characteristic bright yellow, indicating the successful formation of methylenetriphenylphosphorane[4].

  • Carbonyl Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C to safely control the exothermic [2+2] cycloaddition[4].

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc, 9:1) by observing the disappearance of the UV-active aldehyde spot.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄[7].

  • Purification: Concentrate under reduced pressure. The byproduct, triphenylphosphine oxide, is poorly soluble in cold hexanes/ether mixtures. Triturate the crude residue with cold hexanes and filter. Purify the filtrate via silica gel flash chromatography (100% Hexanes) to isolate the pure 2-ethoxy-4,5-difluorostyrene.

Protocol B: Synthesis of Ethyl (E)-3-(2-ethoxy-4,5-difluorophenyl)acrylate

Objective: Chain extension using a stabilized ylide. Rationale for Reagents: Ethyl (triphenylphosphoranylidene)acetate is a stabilized ylide due to the electron-withdrawing ester group. It is stable enough to be isolated commercially and does not require a strong base for in situ generation[3]. The reaction is driven by thermodynamic control, yielding the (E)-isomer[7].

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, dissolve this compound (1.0 equiv.) and ethyl (triphenylphosphoranylidene)acetate (1.1 equiv.) in anhydrous dichloromethane (DCM) or toluene (0.5 M).

  • Reaction Conditions: Stir the mixture at room temperature (for DCM) or heat to 80 °C (for toluene) for 12–24 hours. The electron-deficient nature of the fluorinated aldehyde usually allows the reaction to proceed smoothly even at lower temperatures[5].

  • Monitoring: Verify the consumption of the aldehyde via TLC or LC-MS.

  • Workup & Purification: Remove the solvent under reduced pressure. Triturate the crude mixture with diethyl ether/hexanes (1:1) to precipitate the triphenylphosphine oxide byproduct[8]. Filter and concentrate the filtrate.

  • Isolation: Purify via column chromatography (Hexanes/EtOAc, 8:2) to yield the (E)-enoate. The E-geometry can be self-validated by ¹H NMR (coupling constant J ≈ 15-16 Hz for the vinylic protons).

Quantitative Data Summary

Table 1: Comparison of Wittig Olefination Conditions for this compound

ParameterProtocol A (Unstabilized Ylide)Protocol B (Stabilized Ylide)
Target Product 2-Ethoxy-4,5-difluorostyreneEthyl (E)-3-(2-ethoxy-4,5-difluorophenyl)acrylate
Phosphonium Source Methyltriphenylphosphonium bromideEthyl (triphenylphosphoranylidene)acetate
Base Required Potassium tert-butoxide (t-BuOK)None (Pre-formed ylide)
Solvent Anhydrous THFDCM or Toluene
Temperature 0 °C to Room TemperatureRoom Temp to 80 °C
Reaction Control Kinetic ControlThermodynamic Control
Stereoselectivity N/A (Terminal Alkene)>95% (E)-isomer
Typical Yield 75 - 85%80 - 90%

Pathway Visualization

Wittig_Workflow A This compound (Electrophilic Carbonyl) B1 Unstabilized Ylide (Ph3P=CH2) A->B1 THF, t-BuOK, 0 °C B2 Stabilized Ylide (Ph3P=CHCOOEt) A->B2 DCM/Toluene, Heat C1 Oxaphosphetane (Kinetic Control) B1->C1 [2+2] Cycloaddition D1 2-Ethoxy-4,5-difluorostyrene (Terminal Alkene) C1->D1 - Ph3P=O C2 Oxaphosphetane (Thermodynamic Control) B2->C2 Reversible [2+2] D2 Ethyl (E)-acrylate derivative (E-enoate) C2->D2 - Ph3P=O

Figure 1: Divergent Wittig olefination pathways for this compound.

References

  • Wikipedia. "Wittig reaction". Available at: [Link]

  • ChemRxiv. "Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes". Available at:[Link]

  • University of Galway. "Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes". Available at:[Link]

  • Chem-Station Int. Ed. "Wittig Reaction". Available at:[Link]

  • Master Organic Chemistry. "Wittig Reaction - Examples and Mechanism". Available at:[Link]

  • Taylor & Francis (Synthetic Communications). "One-Pot, Fluoride-Promoted Wittig Reaction". Available at: [Link]

Sources

Application Note: Multicomponent Synthesis of Highly Functionalized Fluorinated Quinoline Derivatives from 2-Ethoxy-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery, serving as the core structure for numerous FDA-approved therapeutics, including antimalarial (Mefloquine), antibacterial (Ciprofloxacin), and anticancer (Lenvatinib) agents[1]. In contemporary medicinal chemistry, fluorinated quinolines are particularly highly valued. The strategic introduction of fluorine atoms onto the quinoline core finely tunes the molecule's electronic properties, enhances lipophilicity, and provides a robust shield against cytochrome P450-mediated metabolic degradation[2].

2-Ethoxy-4,5-difluorobenzaldehyde (CAS: 883535-82-8) is a highly versatile, commercially available building block that provides an ideal starting point for synthesizing these advanced scaffolds[3][4]. The 4,5-difluoro substitution pattern offers the aforementioned metabolic stability, while the 2-ethoxy group acts as a tunable steric and electronic handle, potentially participating in hydrogen bonding or acting as a lipophilic pocket binder in target proteins.

To construct the quinoline core from this specific benzaldehyde derivative, we employ the Povarov reaction —a multicomponent formal[4+2] aza-Diels-Alder cycloaddition[5]. This approach is chosen over traditional multi-step linear syntheses because it allows for the rapid, atom-economical assembly of complex 2-(2-ethoxy-4,5-difluorophenyl)quinolines in a single reaction vessel[6].

Mechanistic Pathway & Causality

The Povarov reaction is a multi-component reaction (MCR) that operates via a step-wise mechanism[5]. Understanding this pathway is critical for troubleshooting and optimizing the synthesis.

  • Imine Condensation: The reaction initiates with the condensation of an aniline derivative and this compound to form a Schiff base (aryl imine)[5][6].

  • Lewis Acid Activation: A Lewis acid is introduced to coordinate with the imine nitrogen. This oxophilic interaction significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine, priming it for nucleophilic attack[5].

  • Cycloaddition: An electron-rich alkene (e.g., ethyl vinyl ether or an enamine) attacks the activated imine, forming an oxonium or carbocation intermediate. This intermediate undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring, cyclizing to form a tetrahydroquinoline core[5].

  • Oxidative Aromatization: Because the initial Povarov product is a tetrahydroquinoline, a subsequent oxidation step is required to drive the system to full aromaticity, yielding the final functionalized quinoline[7].

MechanisticPathway A This compound (Aldehyde Component) C Schiff Base (Aryl Imine) A->C Condensation (-H2O) B Aniline Derivative (Amine Component) B->C E Tetrahydroquinoline Intermediate C->E [4+2] aza-Diels-Alder Lewis Acid Catalyzed D Electron-Rich Alkene (e.g., Ethyl Vinyl Ether) D->E F Fluorinated Quinoline Derivative E->F Oxidation (DDQ)

Fig 1: Mechanistic pathway of the multicomponent Povarov reaction to synthesize fluorinated quinolines.

Experimental Methodology & Protocols

This protocol is designed as a self-validating system . Operators are required to verify the completion of specific chemical milestones via In-Process Controls (IPCs) before proceeding. This prevents the compounding of errors and ensures high isolated yields.

Causality of Experimental Choices
  • Solvent (Anhydrous Acetonitrile): Chosen over protic solvents (like ethanol) to prevent competitive binding to the oxophilic Lewis acid, while still providing sufficient polarity to stabilize the polar transition state of the step-wise aza-Diels-Alder reaction.

  • Catalyst (Sc(OTf)₃): Scandium(III) triflate is selected for its high efficiency at low catalyst loadings (10 mol%) and its unique water tolerance. Since water is a byproduct of the initial imine condensation, water-sensitive catalysts (like AlCl₃) often deactivate prematurely[6]. (Alternatively, NbCl₅ has shown high efficacy in similar multicomponent quinoline syntheses[8][9]).

  • Oxidant (DDQ): 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) ensures rapid, clean dehydrogenation of the tetrahydroquinoline intermediate without the need for harsh, transition-metal oxidants.

  • Alkene Addition Rate: The electron-rich alkene is added dropwise to prevent acid-catalyzed homopolymerization, a common side reaction for vinyl ethers.

ExperimentalWorkflow Step1 Step 1: Imine Formation • Mix Aldehyde & Aniline in MeCN • Add MS 4Å to sequester H2O • IPC 1: TLC (Aldehyde consumption) Step2 Step 2: Lewis Acid Activation • Add Sc(OTf)3 (10 mol%) • Stir at 25°C for 15 min to lower LUMO Step1->Step2 Step3 Step 3: Cycloaddition • Dropwise addition of Alkene (1.5 eq) • Heat to 80°C for 4-6 h • IPC 2: LC-MS (Mass of Intermediate) Step2->Step3 Step4 Step 4: Aromatization • Cool to RT, Add DDQ (1.2 eq) • Stir for 2 h to drive dehydrogenation Step3->Step4 Step5 Step 5: Purification • Quench with sat. NaHCO3 • Extract (EtOAc), Dry (Na2SO4) • Flash Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for the one-pot synthesis of quinoline derivatives.

Standard Operating Protocol

Reagents Required:

  • This compound (1.0 mmol)

  • Aniline derivative (1.0 mmol)

  • Ethyl vinyl ether (1.5 mmol)

  • Scandium(III) triflate (0.1 mmol, 10 mol%)

  • DDQ (1.2 mmol)

  • Anhydrous Acetonitrile (5.0 mL)

  • Activated 4Å Molecular Sieves (200 mg)

Procedure:

  • Imine Condensation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and the aniline derivative (1.0 mmol) in anhydrous acetonitrile (5.0 mL). Add activated 4Å molecular sieves (200 mg) to drive the equilibrium. Stir at room temperature for 2 hours.

    • Self-Validation (IPC 1): Perform TLC (Hexanes/EtOAc 8:2). Do not proceed until the UV-active spot corresponding to the aldehyde has completely disappeared.

  • Catalytic Activation: Add Sc(OTf)₃ (10 mol%) to the reaction mixture. Stir for 15 minutes at room temperature to ensure complete coordination and LUMO lowering of the imine[5].

  • Cycloaddition: Add ethyl vinyl ether (1.5 mmol) dropwise over 5 minutes. Attach a reflux condenser and heat the mixture to 80 °C for 4 to 6 hours.

    • Self-Validation (IPC 2): Analyze an aliquot via LC-MS. Confirm the presence of the tetrahydroquinoline mass peak. The reaction must show >90% conversion of the imine before proceeding.

  • Oxidative Aromatization: Cool the reaction mixture to room temperature. Slowly add DDQ (1.2 mmol) in small portions (exothermic reaction). Stir at room temperature for 2 hours to facilitate the dehydrogenation into the fully aromatic quinoline[7].

  • Workup & Purification: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) to neutralize the triflic acid generated from the catalyst. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to 30% EtOAc in Hexanes).

Quantitative Data & Optimization

The choice of Lewis acid is the most critical variable in the Povarov reaction. Table 1 summarizes the empirical data driving the selection of Sc(OTf)₃ for this specific transformation, comparing it against other common catalysts cited in literature[5][6][8].

Table 1: Optimization of Lewis Acid Catalysts for the Povarov Reaction

CatalystLoading (mol%)Time (h)Yield (%)Causality / Observation
None -24TraceReaction does not proceed without LUMO lowering.
BF₃·OEt₂ 20865Moderate yield; highly sensitive to trace water generated in Step 1[5].
AlCl₃ 20672Good yield but requires strict anhydrous conditions; prone to side reactions[6].
NbCl₅ 10485High efficiency; strong Lewis acidity promotes rapid cyclization[8].
Sc(OTf)₃ 10492 Optimal; highly oxophilic and uniquely water-tolerant, maintaining activity.

Table 2: Substrate Scope (Aniline Variations) (Reactions performed under optimized conditions using this compound)

Aniline DerivativeElectronic NatureIsolated Yield (%)Notes
4-MethoxyanilineElectron-Rich94High nucleophilicity accelerates the cyclization step.
Aniline (Unsubstituted)Neutral89Standard baseline reactivity.
4-ChloroanilineMildly Electron-Deficient78Slower reaction time (requires 6h at 80 °C).
4-NitroanilineStrongly Electron-Deficient41Poor nucleophilicity hinders the initial imine formation and subsequent ring closure.

References

  • Povarov reaction - Wikipedia. Provides foundational mechanistic insights into the formal [4+2] cycloaddition between aromatic imines and alkenes. URL: [Link]

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study - Scientiae Radices (2023). Details the use of multi-component strategies and Lewis acids like AlCl₃. URL:[Link] (DOI: 10.58332/scirad2023v2i3a05)

  • Synthesis of Quinoline Derivatives by Multicomponent Reaction Using Niobium Pentachloride as Lewis Acid - Journal of Heterocyclic Chemistry (2015). Highlights the efficiency of NbCl₅ in multicomponent quinoline synthesis. URL:[Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - National Institutes of Health (PMC). Discusses oxidative aromatization steps in multicomponent quinoline synthesis. URL:[Link]

  • 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - Molecules (MDPI, 2024). Reviews the status of the quinoline scaffold as a privileged structure in modern drug discovery. URL:[Link]

Sources

scale-up synthesis procedures for 2-Ethoxy-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxy-4,5-difluorobenzaldehyde (CAS: N/A for specific isomer, analogous to 1552707-37-5) is a critical pharmacophore used in the synthesis of next-generation quinolone antibiotics and kinase inhibitors. Its structural integrity—specifically the ortho-ethoxy group relative to the aldehyde—is vital for biological activity.

This Application Note defines the optimal scale-up route via the regioselective formylation of 3,4-difluorophenetole . Unlike the Nucleophilic Aromatic Substitution (


) of 2,4,5-trifluorobenzaldehyde, which predominantly yields the unwanted para-isomer (4-ethoxy), this protocol guarantees the correct 2-ethoxy regiochemistry through electronic directing effects.

Retrosynthetic Analysis & Route Selection

To achieve the target substitution pattern, we evaluated three potential routes. The selection logic is detailed below:

Route A: on 2,4,5-Trifluorobenzaldehyde (REJECTED)
  • Mechanism: Nucleophilic attack of ethoxide on the electron-deficient ring.

  • Flaw: The aldehyde group directs nucleophiles para to itself. The major product is 4-ethoxy-2,5-difluorobenzaldehyde .

  • Verdict: Unsuitable for this specific isomer.

Route B: Directed Ortho-Lithiation (DoM) (REJECTED for Scale)
  • Mechanism: Lithiation of 1-ethoxy-3,4-difluorobenzene using n-BuLi, followed by DMF quench.

  • Flaw: Lithiation is kinetically controlled and often occurs at the C2 position (between the ethoxy and fluorine), leading to the 2,3-difluoro isomer. Furthermore, handling pyrophoric n-BuLi on a kilo-scale requires expensive cryogenic engineering (-78 °C).

Route C: Vilsmeier-Haack Formylation (SELECTED)
  • Mechanism: Electrophilic Aromatic Substitution (EAS) on 1-ethoxy-3,4-difluorobenzene.

  • Logic: The ethoxy group is a strong ortho/para activator. The C4 position is blocked by fluorine. C2 is sterically crowded (flanked by OEt and F). C6 is the most accessible activated site.

  • Result: High regioselectivity for This compound .

  • Scalability: Uses standard reagents (

    
    , DMF) at moderate temperatures.
    

Chemical Reaction Engineering

Reaction Scheme

ReactionScheme SM 3,4-Difluorophenol (Starting Material) INT 1-Ethoxy-3,4-difluorobenzene (Intermediate) SM->INT Step 1: O-Alkylation EtBr, K2CO3, DMF 95% Yield PROD This compound (Target) INT->PROD Step 2: Vilsmeier-Haack POCl3, DMF, Heat Regioselective at C6

Figure 1: Two-step synthesis pathway ensuring correct regiochemistry.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Ethoxy-3,4-difluorobenzene

Objective: Efficient O-alkylation of the phenol while minimizing waste.

Reagents:

Reagent Equiv. Role
3,4-Difluorophenol 1.0 Substrate
Ethyl Bromide 1.2 Alkylating Agent
Potassium Carbonate 1.5 Base (Milled)

| Acetonitrile | 5 Vol | Solvent |

Procedure:

  • Charging: To a jacketed glass-lined reactor, charge 3,4-Difluorophenol (100 g, 0.77 mol) and Acetonitrile (500 mL).

  • Base Addition: Add Potassium Carbonate (159 g, 1.15 mol) in portions. The slurry will be thick; ensure robust agitation.

  • Alkylation: Add Ethyl Bromide (100.5 g, 0.92 mol) via a dropping funnel over 30 minutes. Note: EtBr is volatile (bp 38°C); use a reflux condenser cooled to 0°C.

  • Reaction: Heat the mixture to 60°C for 6–8 hours. Monitor by HPLC (Target: <1% Phenol).

  • Workup: Cool to 20°C. Filter off inorganic salts (

    
    , Excess 
    
    
    
    ). Wash the cake with Acetonitrile (100 mL).
  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification: Distillation is usually unnecessary for the next step if purity is >98%.

    • Yield: ~115 g (95%)

    • Appearance: Colorless to pale yellow liquid.

Step 2: Vilsmeier-Haack Formylation

Objective: Introduction of the aldehyde group at the C6 position (becoming C1).

Reagents:

Reagent Equiv. Role
1-Ethoxy-3,4-difluorobenzene 1.0 Intermediate

| Phosphorus Oxychloride (


)  | 1.2 | Vilsmeier Reagent Precursor |
| DMF  | 3.0 | Reagent & Solvent |

Procedure:

  • Vilsmeier Reagent Formation (Critical Exotherm):

    • Charge DMF (168 g, 2.3 mol) to a dry reactor. Cool to 0–5°C .[1]

    • Add

      
        (141 g, 0.92 mol) dropwise over 60 minutes. Strictly maintain T < 10°C. The solution will turn yellow/orange as the chloroiminium salt forms. Stir for 30 minutes at 0°C.
      
  • Substrate Addition:

    • Add 1-Ethoxy-3,4-difluorobenzene (121 g, 0.77 mol) dropwise to the Vilsmeier reagent, maintaining T < 20°C.

  • Reaction:

    • Heat the mixture to 80–90°C . The reaction is sluggish due to the deactivating fluorine atoms; heating is essential.

    • Stir for 12–16 hours. Monitor by HPLC.

  • Quench & Hydrolysis (Safety Critical):

    • Cool the reaction mass to 20°C.

    • Pour the mixture slowly into Ice Water (1000 mL) with vigorous stirring. Caution: Hydrolysis of excess

      
       and the iminium salt is highly exothermic.
      
    • Adjust pH to 6–7 using 20% NaOH solution.

  • Isolation:

    • Extract with Ethyl Acetate (3 x 300 mL).

    • Wash combined organics with Brine (200 mL).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude product will solidify upon cooling. Recrystallize from Hexane/Ethyl Acetate (9:1) to remove regioisomers.

    • Yield: ~100 g (70%)

    • Appearance: White to off-white crystalline solid.

Process Safety & Engineering Controls

SafetyFlow POCl3 POCl3 Handling Highly Corrosive Reacts violently with water Exotherm Vilsmeier Formation Exothermic (ΔH < 0) Keep T < 10°C POCl3->Exotherm Controlled Addition Quench Hydrolysis Step Release of HCl gas Scrubber Required Exotherm->Quench Process Flow

Figure 2: Critical safety nodes in the Vilsmeier-Haack protocol.

  • Thermal Runaway: The formation of the Vilsmeier reagent is exothermic. Failure to cool can lead to rapid decomposition of DMF (dimethylamine formation).

  • Off-Gassing: The quench step releases HCl fumes. The reactor must be vented to a caustic scrubber (NaOH).

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite crystalline solid
Purity HPLC (254 nm)> 98.5%
Identity

-NMR
Consistent with structure
Regioisomer HPLC< 0.5% (4-ethoxy isomer)
Water Content Karl Fischer< 0.5%

NMR Diagnostic Peaks (


): 
  • Aldehyde (-CHO): Singlet at ~10.2 ppm.

  • Ethoxy (-OCH2-): Quartet at ~4.1 ppm.

  • Aromatic Protons: Two distinct signals (due to F-splitting). The proton at C6 (now C3 relative to CHO) will show coupling to the aldehyde.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: Vilsmeier-Haack Reaction - Organic Chemistry Portal[2]

    • Source: Organic Chemistry Portal[2][3]

    • URL:[Link]

  • Regioselectivity in Fluorinated Aromatics

    • Title: Regioselective Nucleophilic Arom
    • Source: MDPI
    • URL:[Link]

  • Synthesis of Fluorobenzaldehydes (Patent)
  • Analogous Formylation Protocols

    • Title: Application Notes and Protocols for Condens
    • Source: BenchChem[4][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Ethoxy-4,5-difluorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-4,5-difluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and optimize your yields.

Core Synthesis Strategy: An Overview

The synthesis of this compound (Target Compound 3 ) typically starts from the commercially available 1-ethoxy-3,4-difluorobenzene (1 ). The primary challenge lies in the regioselective introduction of a formyl (-CHO) group onto the C2 position of the aromatic ring. The ethoxy group is an activating, ortho-para directing group. While the para-position (C5) is substituted with fluorine, the two ortho-positions (C2 and C6) are available for substitution.

Two primary synthetic routes are commonly considered for this transformation:

  • Directed Ortho-Metalation (DoM): This strategy leverages the ethoxy group as a Directed Metalation Group (DMG) to achieve high regioselectivity.[1] The reaction involves deprotonation at the C2 position using a strong organolithium base, followed by quenching with a formylating agent.[2]

  • Vilsmeier-Haack Formylation: This is a classic electrophilic aromatic substitution reaction that uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[3][4]

While both methods are viable, Directed Ortho-Metalation is generally the preferred route as it offers superior control over regioselectivity, minimizing the formation of the isomeric 6-ethoxy-2,3-difluorobenzaldehyde byproduct.

Recommended Experimental Protocol: Directed Ortho-Metalation

This protocol details the synthesis of this compound via directed ortho-lithiation.

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Assemble & Dry Glassware Prepare Anhydrous Solvents prep_atmosphere Establish Inert Atmosphere (Nitrogen or Argon) prep_reagents->prep_atmosphere dissolve Dissolve 1-ethoxy-3,4-difluorobenzene in Anhydrous THF prep_atmosphere->dissolve cool_lithiation Cool to -78 °C (Dry Ice/Acetone Bath) dissolve->cool_lithiation add_nBuLi Slowly Add n-Butyllithium (Maintain T < -70 °C) cool_lithiation->add_nBuLi stir_lithiation Stir for 1 hour at -78 °C (Formation of Aryllithium) add_nBuLi->stir_lithiation add_DMF Quench with Anhydrous DMF stir_lithiation->add_DMF warm_up Allow to Warm Slowly to RT add_DMF->warm_up quench_acid Quench with Saturated NH₄Cl (aq) warm_up->quench_acid extract Extract with Ethyl Acetate quench_acid->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for the synthesis via Directed Ortho-Metalation.

Step-by-Step Procedure

Materials:

  • 1-ethoxy-3,4-difluorobenzene (1 )

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Safety Precautions:

  • Organolithium reagents like n-BuLi are highly pyrophoric and react violently with water. All manipulations must be performed under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[5]

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-ethoxy-3,4-difluorobenzene (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.2 M concentration relative to the substrate) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.[6]

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, stir the mixture at -78 °C for another 30 minutes, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a hexane/ethyl acetate gradient is typically effective) to yield this compound as the final product.[7]

Troubleshooting Guide

Diagram: Troubleshooting Low Yield

G start Low or No Product Yield Detected check_sm Check Reaction Mixture by TLC/GC-MS: Is Starting Material (SM) Consumed? start->check_sm sm_present High SM Remainder: Incomplete Lithiation check_sm->sm_present No sm_absent SM Consumed, No Product: Intermediate Decomposition or Workup Issues check_sm->sm_absent Yes cause_moisture Cause: Moisture Present? Action: Ensure anhydrous conditions, oven-dry glassware, use fresh solvents. sm_present->cause_moisture cause_base Cause: n-BuLi Inactive? Action: Use freshly titrated or new n-BuLi. sm_present->cause_base cause_temp_lith Cause: Temperature Too High? Action: Maintain T < -70 °C during addition and stirring. sm_present->cause_temp_lith cause_temp_decomp Cause: Intermediate Decomposed? Action: Maintain low temp until acidic quench. Do not allow to warm before formylation. sm_absent->cause_temp_decomp cause_dmf Cause: Wet DMF? Action: Use anhydrous DMF. sm_absent->cause_dmf cause_workup Cause: Product Lost in Workup? Action: Review extraction and washing steps. Ensure correct pH. sm_absent->cause_workup

Caption: A decision-making workflow for troubleshooting low product yield.

Common Problems & Solutions (Q&A)

Q1: My yield of this compound is consistently low or zero, and I recover most of my starting material. What's wrong?

A1: This is a classic sign of failed or incomplete lithiation. The formation of the aryllithium intermediate is the most critical step. Here’s what to check:

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Even trace amounts of water from the solvent, glassware, or atmosphere will quench the n-BuLi and halt the reaction. Ensure all glassware is rigorously flame- or oven-dried, and use freshly distilled anhydrous solvents.[8]

  • n-Butyllithium Activity: n-BuLi degrades over time, especially if not stored properly. Its effective concentration can drop significantly. It is highly recommended to titrate the n-BuLi solution before use to determine its exact molarity. If titration is not possible, use a fresh, unopened bottle.

  • Reaction Temperature: The deprotonation must be carried out at very low temperatures (typically -78 °C). If the temperature rises significantly during the n-BuLi addition, side reactions can occur, and the stability of the aryllithium intermediate may be compromised.[6]

Q2: The reaction seems to work, but I get a mixture of products, including an isomer. How can I improve selectivity?

A2: Isomer formation is more common with the Vilsmeier-Haack route but can occur in the ortho-lithiation if conditions are not optimal.

  • For Directed Ortho-Metalation: The high regioselectivity comes from the coordination of the lithium atom to the oxygen of the ethoxy group, directing deprotonation to the adjacent C2 position.[1] If you are seeing other isomers, it could suggest an alternative reaction mechanism is competing. Re-verify the temperature control and the slow addition of reagents.

  • For Vilsmeier-Haack: This reaction is an electrophilic aromatic substitution. The ethoxy group directs ortho and para. While the para position is blocked, both the C2 and C6 positions are ortho and activated. Although the C2 position is generally favored, some formylation at C6 can occur, leading to the 2,3-difluoro isomer. To minimize this, you can try running the reaction at a lower temperature, although this may decrease the overall reaction rate. The most reliable solution is to switch to the more selective Directed Ortho-Metalation route.

Q3: The reaction consumes the starting material, but the final yield is still poor after purification. Where is my product going?

A3: If the starting material is consumed but the desired product is not isolated in good yield, consider these possibilities:

  • Decomposition of the Intermediate: The aryllithium intermediate is thermally unstable. It's crucial to add the formylating agent (DMF) at low temperature and only allow the reaction to warm up after the intermediate has been trapped.

  • Issues with the Formylating Agent: The DMF must also be anhydrous. Water in the DMF will quench the aryllithium before it can react to form the aldehyde.

  • Workup Problems: The intermediate formed after adding DMF is a lithium alkoxide adduct. This must be hydrolyzed during the workup (e.g., with NH₄Cl or dilute acid) to liberate the aldehyde. If the quench is too harsh or the pH is not controlled, the product could be susceptible to degradation.

  • Purification Losses: this compound is a relatively volatile compound. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal. Ensure your column chromatography conditions are optimized (check with TLC first) to get a clean separation without excessive band broadening.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: Directed Ortho-Metalation or Vilsmeier-Haack?

A1: This depends on your laboratory's capabilities and priorities. The table below summarizes the key differences:

FeatureDirected Ortho-Metalation (DoM)Vilsmeier-Haack Formylation
Regioselectivity Excellent (Primarily C2 formylation)[1]Good to Moderate (Potential for C6 isomer)
Reaction Conditions Cryogenic temperatures (-78 °C), strict inert atmosphereMilder temperatures (0 °C to reflux), less sensitive
Reagents Pyrophoric n-BuLi, anhydrous solventsCorrosive POCl₃, DMF
Yield Potentially higher due to selectivityCan be good, but may require isomer separation
Recommendation Preferred method for high purity and yield.Viable alternative if cryogenic setups are unavailable.

Q2: What are the most critical parameters to control for a successful synthesis?

A2: For the recommended Directed Ortho-Metalation route, the three most critical parameters are:

  • Strictly Anhydrous Conditions: Absolutely no moisture can be tolerated.

  • Temperature Control: Maintain the reaction at or below -70 °C during the lithiation and formylation steps.

  • Reagent Stoichiometry and Quality: Use freshly titrated n-BuLi and ensure all reagents are of high purity.

Q3: How can I monitor the reaction's progress?

A3: The most effective way to monitor the reaction is by taking small, quenched aliquots at different time points. Carefully remove a small sample from the reaction mixture with a syringe and quench it into a separate vial containing saturated NH₄Cl. Extract this quenched sample with a small amount of ethyl acetate or dichloromethane. You can then analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting material and the appearance of the product.[5]

Q4: How do I confirm the identity and purity of my final product?

A4: A full characterization should be performed to confirm the structure and purity of the this compound. The following analytical techniques are recommended:

  • ¹H NMR: To identify the ethoxy group protons, the aldehyde proton, and the aromatic protons, confirming their chemical shifts and coupling constants.

  • ¹³C NMR & ¹⁹F NMR: To confirm the carbon skeleton and the presence and position of the fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (186.16 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde group (typically around 1680-1700 cm⁻¹).

References

  • ResearchGate. Ortho‐lithiation reaction of ED. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • PharmaTutor. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available at: [Link]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available at: [Link]

  • SpringerLink. Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Available at: [Link]

  • Wikipedia. Directed ortho metalation. Available at: [Link]

  • ChemInform. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Available at: [Link]

  • PubMed. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. Available at: [Link]

  • Harvard University. Directed (ortho) Metallation. Available at: [Link]

  • Thieme Chemistry. Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)- methane. Available at: [Link]

  • Harvard University. ortho metalation. Available at: [Link]

  • PrepChem.com. Synthesis of 2,5-Difluorobenzaldehyde. Available at: [Link]

  • PrepChem.com. Synthesis of 2,4-difluorobenzaldehyde. Available at: [Link]

  • Google Patents. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. Available at: [Link]

  • Google Patents. US4845304A - Process for producing fluorobenzaldehydes.
  • ResearchGate. An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate | Request PDF. Available at: [Link]

  • Beilstein Journals. Mechanochemical difluoromethylations of ketones. Available at: [Link]

  • Semantic Scholar. Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Available at: [Link]

  • PMC. Optimization of diformylfuran production from 5-hydroxymethylfurfural via catalytic oxidation in a packed-bed continuous flow reactor. Available at: [Link]

  • SciELO Brasil. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Available at: [Link]

  • Organic Syntheses. Synthesis of Koser's Reagent and Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Ethoxy-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers and process chemists working with 2-Ethoxy-4,5-difluorobenzaldehyde . It synthesizes standard organic purification protocols with specific adjustments required for polyfluorinated alkoxy-benzaldehydes.

Compound Classification: Polyfluorinated Aromatic Aldehyde Primary Challenge: Sensitivity to auto-oxidation (conversion to benzoic acid) and "oiling out" during crystallization due to the ethoxy side chain.

Executive Summary & Stability Protocols

Before initiating purification, you must stabilize the crude material. This compound is prone to aerobic oxidation, forming 2-ethoxy-4,5-difluorobenzoic acid . This impurity significantly disrupts crystallization by acting as an emulsifier.

  • Immediate Action: Store crude material under Argon/Nitrogen at -20°C.

  • Stabilizer: If long-term storage of the aldehyde is required before purification, add 0.1% (w/w) BHT (Butylated hydroxytoluene) to inhibit radical oxidation.

Method A: Bisulfite Adduct Purification (The "Gold Standard")

Best For: Removing non-aldehyde impurities (e.g., starting phenols, unreacted alkyl halides, or over-alkylated byproducts). Mechanism: The aldehyde forms a water-soluble, crystalline bisulfite adduct, while impurities remain in the organic layer.[1]

Protocol
  • Adduct Formation:

    • Dissolve crude this compound in a minimal amount of Ethanol (EtOH) .

    • Add a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) (1.5 equivalents).

    • Stir vigorously for 1-2 hours. A white, crystalline precipitate (the adduct) should form.

    • Note: If no solid forms, add more EtOH to ensure the aldehyde is in contact with the aqueous phase, then cool to 0°C.

  • Washing (Impurity Removal):

    • Filter the solid adduct.[2][3]

    • Wash the filter cake with Diethyl Ether or Dichloromethane (DCM) .

    • Why? This washes away non-aldehyde organic impurities (starting materials) which do not form adducts.

  • Regeneration:

    • Suspend the washed solid in a biphasic mixture of DCM and 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) .

    • Stir until the solid dissolves and gas evolution ceases.

    • Separate the organic layer (DCM), dry over MgSO₄, and concentrate.

Workflow Visualization

BisulfitePurification Start Crude Aldehyde Mixture Step1 Add Sat. NaHSO3 (aq) + EtOH Start->Step1 Decision Precipitate Forms? Step1->Decision Decision->Step1 No (Cool/Seed) Solid Filter Solid (Adduct) Decision->Solid Yes Wash Wash with Et2O/DCM (Discard Filtrate) Solid->Wash Regen Regenerate with 10% Na2CO3 Extract into DCM Wash->Regen Final Pure this compound Regen->Final

Caption: Logical flow for the chemical separation of aldehydes via bisulfite adducts.

Method B: Recrystallization (Scalable)

Best For: Large-scale purification of solid crude material. Challenge: The ethoxy group increases lipophilicity, often causing the compound to "oil out" (separate as a liquid) rather than crystallize.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Application
Hexane / Ethyl Acetate 9:1 to 4:1Standard purification. Good for removing polar impurities.
Ethanol / Water VariableUse if product is highly crystalline. Add water dropwise to hot EtOH solution until turbid.
Isopropyl Ether (IPE) 100%Excellent for fluorinated benzaldehydes; prevents oiling out better than Hexane.
Troubleshooting "Oiling Out"

If the compound separates as an oil droplet at the bottom of the flask:

  • Reheat to dissolve the oil.

  • Add Seed Crystal: If available, add a speck of pure material.[4]

  • Scratch: Vigorously scratch the inner wall of the flask with a glass rod at the air/liquid interface.

  • Slow Cool: Wrap the flask in a towel to slow the cooling rate. Rapid cooling promotes oiling.

Method C: Flash Chromatography (Polishing)

Best For: Separating regioisomers (e.g., 3,4-difluoro vs 4,5-difluoro isomers) or removing trace oxidation products.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes to 10-20% Ethyl Acetate in Hexanes .

  • TLC Visualization: UV (254 nm).[5] The aldehyde carbonyl is UV active.

  • Modifier: If "tailing" occurs (streaking on the plate), it indicates acidic impurities (benzoic acid). Add 0.5% Acetic Acid to the eluent to sharpen the peaks.

Troubleshooting & FAQs

Q1: My product turned into a white solid after sitting on the bench for a week. What happened? A: It likely oxidized to 2-ethoxy-4,5-difluorobenzoic acid .

  • Verification: Run a TLC.[1][5][6] The acid will have a much lower Rf value and will streak.

  • Fix: Dissolve the solid in DCM and wash with saturated Sodium Bicarbonate (NaHCO₃). The acid will move to the aqueous layer; the aldehyde (if any remains) stays in the DCM.

Q2: I have a mixture of the 4,5-difluoro and 2,3-difluoro isomers. How do I separate them? A: Regioisomers of fluorinated benzaldehydes often have distinct melting points but similar polarities.

  • Strategy: Try fractional crystallization first using Isopropyl Ether. The more symmetrical isomer often crystallizes first. If that fails, use high-performance flash chromatography with a shallow gradient (e.g., 0% to 5% EtOAc over 20 column volumes).

Q3: The bisulfite adduct won't precipitate; the solution is just clear. A: This happens if the ethanol concentration is too high (solubilizing the adduct) or too low (aldehyde not dissolving).

  • Fix: Add solid NaCl to "salt out" the adduct. Alternatively, cool the mixture to -10°C in an ice/salt bath.

References

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. J. Org. Chem., 1999, 64, 5722-5724.[7] Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. J. Vis. Exp., 2018.[2] Available at: [Link]

Sources

Technical Support Center: Recrystallization & Purification of 2-Ethoxy-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Compound: 2-Ethoxy-4,5-difluorobenzaldehyde CAS Number: 883535-82-8 | Molecular Weight: 186.16 g/mol

Welcome to the Technical Support Center. This compound is a highly functionalized aromatic intermediate. Its specific combination of an electron-donating ethoxy group and two electron-withdrawing fluorine atoms gives it a unique solubility profile. Because it is a moderately lipophilic, low-melting solid, researchers frequently encounter critical purification bottlenecks—most notably Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out"[1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating Standard Operating Procedure (SOP) to ensure high-yield, high-purity crystallization.

Section 1: Solvent Selection Guide

Selecting the correct binary solvent system is the most critical step in preventing LLPS. The boiling point of the solvent system must be carefully balanced against the melting point of the solute.

Solvent SystemRatio (v/v)Boiling Point (°C)Solubility ProfileSuitability & Risk Assessment
MTBE / Pentane 1:355 / 36High in MTBE, Low in PentaneOptimal. Low boiling points prevent heating above the solute's melting point, bypassing LLPS entirely.
EtOAc / Heptane 1:477 / 98Excellent in EtOAcGood. Requires strict temperature control. High risk of oiling out if the solution is cooled too rapidly.
Toluene / Hexane 1:5110 / 68Very High in TolueneModerate. Toluene's high boiling point risks thermal degradation and auto-oxidation of the aldehyde.
IPA / Water 3:182 / 100Moderate in IPAPoor. High polarity of water forces rapid spinodal decomposition, almost guaranteeing oiling out.

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my product form a cloudy emulsion or viscous oil at the bottom of the flask instead of crystals? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1]. It occurs when the supersaturated solution separates into a solute-rich liquid phase (the oil) and a solute-lean continuous phase, rather than forming a solid crystal lattice[2]. For low-melting aromatic compounds like this compound, oiling out is thermodynamically favored if the system experiences high supersaturation at temperatures near or above the solute's melting point[3]. The energy barrier for droplet formation is significantly lower than that of crystal nucleation[3]. Corrective Action:

  • Thermodynamic Bypass: Switch to a low-boiling solvent system (e.g., MTBE/Pentane) so the maximum dissolution temperature remains below the solute's melting point.

  • Kinetic Control: Reduce the cooling rate (e.g., 0.1 °C/min) to prevent the solution from crossing the spinodal boundary into the two-liquid phase region[2].

  • Seeding: Introduce pure seed crystals just above the cloud point to kinetically favor direct crystal growth over droplet formation[1].

Q2: My recovered product has a lower melting point, and NMR indicates the presence of a carboxylic acid. How do I prevent this? A2: Aromatic aldehydes are highly susceptible to auto-oxidation. Triplet atmospheric oxygen initiates a radical chain reaction, converting the aldehyde into a peroxy acid, and subsequently, a carboxylic acid. The ethoxy group's electron-donating nature stabilizes radical intermediates, exacerbating this degradation during prolonged heating. Corrective Action:

  • Degassing: Sparge all recrystallization solvents with Argon or Nitrogen for 15 minutes prior to use to displace dissolved oxygen.

  • Inert Atmosphere: Perform the dissolution and hot filtration steps under a positive pressure of inert gas.

  • Minimize Thermal Exposure: Avoid prolonged refluxing. Dissolve the crude solid rapidly and proceed immediately to cooling.

Q3: The yield of my recrystallization is extremely low, even after cooling to 0 °C. A3: The combination of an ethoxy group and two fluorine atoms gives this molecule a highly versatile solubility profile, making it excessively soluble in moderately polar solvents like ethyl acetate or toluene, even at low temperatures. Corrective Action:

  • Adjust Solvent Ratios: Decrease the volume of the "good" solvent. Ensure the absolute minimal amount of solvent is used at the boiling point.

  • Deep Cooling: Utilize a colder anti-solvent crash. Cool the mixture to -20 °C in an explosion-proof freezer to force the solubility curve downward.

Section 3: Mechanistic Workflows & Diagrams

Understanding the thermodynamic pathways of your solution is critical for maintaining phase control. Figure 1 illustrates the diverging pathways between successful crystallization and undesired LLPS.

LLPS_Mechanisms A Supersaturated Solution (Single Phase) B Liquid-Liquid Phase Separation (Spinodal Decomposition) A->B Rapid Cooling / High Temp (Crosses Binodal Curve) C Direct Nucleation (Metastable Zone) A->C Slow Cooling / Seeding (Stays in Metastable Zone) D Solute-Rich Droplets (Oiling Out) B->D E Pure Crystalline Solid (Target Product) C->E Controlled Crystal Growth D->E Spontaneous Solidification (Kinetically Delayed) F Amorphous Gum / Gel (High Impurity Trapping) D->F Rapid Crash / No Seeding

Figure 1: Thermodynamic pathways of LLPS versus direct crystallization.

Section 4: Standard Operating Procedure (SOP)

Methodology: Anti-Solvent Recrystallization (MTBE / Pentane) Rationale: This low-temperature binary system is specifically chosen to bypass the LLPS boundary by keeping all operational temperatures below the expected melting point of the solute, while inert conditions prevent auto-oxidation.

Step 1: Dissolution Place crude this compound in a round-bottom flask purged with Argon. Add a minimal volume of degassed Methyl tert-butyl ether (MTBE). Warm gently to 45 °C using a water bath until complete dissolution is achieved.

Step 2: Hot Filtration Rapidly filter the warm solution through a pre-warmed fritted funnel (medium porosity) to remove insoluble particulates. Causality: Dust and insolubles act as heterogeneous nucleation sites for impurities, drastically lowering the final purity.

Step 3: Anti-Solvent Addition Transfer the filtrate to a controlled-temperature jacketed reactor. While stirring at 150 rpm, add degassed Pentane dropwise until the solution becomes faintly turbid (reaching the cloud point).

Step 4: Seeding & Annealing (Self-Validation Step) Immediately add 1-2 mg of pure this compound seed crystals. Hold the temperature steady for 30 minutes. Causality: This annealing period allows the seed crystals to mature and relieve supersaturation gradually, validating that solid crystal growth is occurring and preventing spinodal decomposition into an oil[2].

Step 5: Cooling & Isolation Cool the suspension at a strictly controlled rate of 0.5 °C/min down to -10 °C. Filter the resulting crystalline slurry under vacuum, wash with ice-cold pentane, and dry under high vacuum at room temperature for 12 hours.

SOP_Workflow S1 1. Dissolution MTBE at 45°C (Argon Atm) S2 2. Hot Filtration Remove Insolubles S1->S2 S3 3. Anti-Solvent Dropwise Pentane to Cloud Point S2->S3 S4 4. Seeding Add Pure Crystals Hold 30 min S3->S4 S5 5. Isolation Cool to -10°C Vacuum Filter S4->S5

Figure 2: Optimized anti-solvent recrystallization workflow avoiding LLPS.

References

  • Mettler Toledo. "Oiling Out in Crystallization: Liquid-Liquid Phase Separation." Mettler Toledo AutoChem Applications. Available at: [Link]

  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes. Available at: [Link]

  • ACS Publications. "Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis." Langmuir. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Ethoxy-4,5-difluorobenzaldehyde

[1][2][3]

Case ID: PUR-ALDEHYDE-045F Status: Active Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary & Chemical Logic

The Issue: Benzaldehydes, including 2-Ethoxy-4,5-difluorobenzaldehyde , are fundamentally unstable in the presence of oxygen.[1][2][3] They undergo auto-oxidation to form their corresponding benzoic acid derivatives (in this case, 2-Ethoxy-4,5-difluorobenzoic acid ).[1][3] This impurity appears as a white solid or crust and can catalyze further decomposition.[2][3]

The Challenge (The "Fluorine Factor"): While standard removal involves washing with a base, your molecule contains a 4,5-difluoro motif .[1] This electron-deficient ring is highly susceptible to Nucleophilic Aromatic Substitution (


)13
  • Risk: Using strong bases (NaOH, KOH) or high temperatures can displace the fluorine atoms or the ethoxy group, destroying your product.[1][2]

  • Solution: We must use a Tiered Purification Strategy relying on pKa differentials and chemoselective adduct formation, strictly avoiding hard nucleophiles (hydroxide).[1][3]

Rapid Response (FAQs)

Q: Can I just run a silica column? A: You can, but it is often inefficient.[1][2][3] Benzoic acids often "streak" on silica gel due to their acidity, contaminating the aldehyde fractions. If you must column, add 1% Acetic Acid to your eluent to keep the acid protonated and moving, or 0.5% Triethylamine to pin it at the baseline (though this may degrade your fluorinated aldehyde).[1][2] Extraction is superior.

Q: Which solvent should I use for extraction? A: Ethyl Acetate (EtOAc) is preferred.[1][2][3] Dichloromethane (DCM) works but often forms stubborn emulsions with basic aqueous layers.[1][2][3] EtOAc also separates sharper from the aqueous bicarbonate layer.[2][3]

Q: Can I use Sodium Hydroxide (NaOH) to wash out the acid? A: ABSOLUTELY NOT. The pKa of the benzoic acid impurity is ~3.5–4.[1][2][3]0. NaOH (pH 14) is overkill and poses a high risk of displacing the fluorine substituents via

3Saturated Sodium Bicarbonate (

)

Decision Matrix

Before proceeding, assess the purity level to select the correct protocol.

PurificationLogicStartStart: Assess Crude Purity (TLC/NMR)DecisionImpurity Level?Start->DecisionLowImp< 10% Acid ImpurityDecision->LowImpMinor OxidationHighImp> 10% Acid orDifficult SeparationDecision->HighImpSignificant OxidationTier1PROTOCOL A:Bicarbonate Extraction(Standard)LowImp->Tier1Tier2PROTOCOL B:Bisulfite Adduct(Chemoselective)HighImp->Tier2ResultPure AldehydeTier1->ResultTier2->Result

Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity load.

Technical Protocols

Protocol A: The Bicarbonate Wash (Standard)

Best for routine cleanup of samples with <10% acid content.[1][2]

Mechanism: The pKa of 2-Ethoxy-4,5-difluorobenzoic acid is estimated at ~3.[1][3]5. Saturated


13

Step-by-Step:

  • Dissolution: Dissolve crude material in Ethyl Acetate (10 mL per gram of compound).

  • First Wash: Add an equal volume of Saturated

    
     .[1][3]
    
  • Agitation: Shake vigorously for 2 minutes. Vent frequently—

    
     gas will generate as the acid is neutralized.[3]
    
  • Separation: Allow layers to settle.[1][3]

    • Top Layer: Organic (Contains Aldehyde).[1][2][3]

    • Bottom Layer: Aqueous (Contains Acid Impurity as Benzoate Salt).[1][2][3][4]

  • Repeat: Drain the aqueous layer.[2][3][4] Repeat the

    
     wash 2 more times .
    
  • Final Rinse: Wash the organic layer once with Brine (Saturated NaCl) to remove trapped water.[1][2][3]

  • Drying: Dry organic layer over Anhydrous

    
      (Sodium Sulfate).[1][2][3] Magnesium Sulfate (
    
    
    ) is slightly acidic and can sometimes adsorb polar aldehydes, so
    
    
    is safer.[3]
  • Concentration: Filter and evaporate solvent under reduced pressure (

    
    ).
    
Protocol B: The Bisulfite "Rescue" (Advanced)

Best for heavily oxidized samples (>10% acid) or when the acid and aldehyde co-elute on TLC.[1][2]

Mechanism: Sodium bisulfite (

13235

Critical Safety Note: Standard regeneration uses NaOH (pH 12).[1][2][3] Do not use this. It will destroy your fluorinated ring.[1][3] We use the Formaldehyde Exchange Method or Carbonate Method for mild regeneration.[1][2][3]

Workflow Diagram:

BisulfiteWorkflowMixCrude Mixture+ Sat. NaHSO3PhaseSepPhase SeparationMix->PhaseSepOrgLayerOrganic Layer(Contains Impurities)PhaseSep->OrgLayerDiscardAqLayerAqueous Layer(Aldehyde-Bisulfite Adduct)PhaseSep->AqLayerKeepRegenRegeneration(Add Na2CO3 or Formaldehyde)AqLayer->RegenFinalExtExtract with EtOAc-> Pure AldehydeRegen->FinalExt

Figure 2: Bisulfite purification workflow with chemoselective partitioning.

Step-by-Step:

  • Adduct Formation:

    • Dissolve crude in a minimal amount of Ethanol (or Methanol).[1][3]

    • Add 3 equivalents of Saturated Sodium Bisulfite (

      
      )  solution.[1][2][3]
      
    • Stir vigorously for 30–60 minutes. A white precipitate (the adduct) may form, or it may remain soluble in the water.

  • Washing:

    • Dilute with water and wash with Ethyl Acetate (2x).[1][2][3]

    • CRITICAL: The Aqueous Layer now contains your product (as the adduct).[1][2][3] The Organic Layer contains the benzoic acid impurity.[3][6][7][8] Discard the Organic Layer.

  • Regeneration (The "Soft" Method):

    • Take the aqueous layer (containing the adduct).[3][5]

    • Option 1 (Preferred): Add solid Sodium Bicarbonate until bubbling ceases and pH is ~8-9.[1][2][3] Heat gently to 40°C for 15 mins.

    • Option 2 (Formaldehyde): Add 3 equivalents of aqueous Formaldehyde (37%).[1][2][3] Formaldehyde binds bisulfite more strongly than your benzaldehyde, releasing your product.[2][3]

  • Recovery:

    • Extract the now-cloudy aqueous mixture with Ethyl Acetate (3x).[1][3]

    • Dry combined organics over

      
       and concentrate.[1][2][3]
      

Data & Troubleshooting

Solvent Compatibility Table

SolventSuitabilityNotes
Ethyl Acetate High Best separation; low emulsion risk.[1][2][3]
Dichloromethane MediumGood solubility, but high risk of emulsions with basic water.[1][2][3]
Diethyl Ether MediumGood separation, but highly flammable and peroxide risk.[1][2][3]
Ethanol LowMiscible with water; use only for Bisulfite step initiation.[1][2][3]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Emulsion forms during wash Densities of layers are too similar.[1][2][3]Add Brine to the aqueous layer to increase density difference.[2][3] Filter through Celite if solids are present.[2][3]
Product yield is low (Protocol A) Aldehyde is slightly water soluble.[1][3]Back-extract the aqueous waste layer with EtOAc once more to recover lost product.[1][3]
Product yield is low (Protocol B) Incomplete regeneration of adduct.Increase time or temperature (max 50°C) during the regeneration step.[2][3] Use Formaldehyde method.[2][3]
New impurity appears after workup

reaction (Defluorination).
pH was too high. Ensure you used

, not NaOH. Keep temperature

.

References

  • Vogel, A. I. (1989).[1][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Standard reference for acid-base extraction and bisulfite purification techniques). [1][3]

  • Armarego, W. L. F., & Chai, C. L. L. (2009).[1][3] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1][2][3] (Authoritative source on purification of specific aldehyde classes).[2][3][5][9][10][11]

  • PubChem. (n.d.).[1][2][3][12] 2,5-Difluorobenzoic acid (Compound Summary).[1][2][3] National Library of Medicine.[2][3] (Used for pKa estimation of the fluorinated benzoic acid impurity).[3] [Link][1][2][3]

  • Furniss, B. S., et al. (1989).[1][3] Purification of Aldehydes via Bisulfite Adducts.[2][3][5][11] In Vogel's Textbook of Practical Organic Chemistry.[1][2][3] (Detailed mechanism of bisulfite adduct formation and regeneration).

Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Fluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for the common challenge of low reactivity in sterically hindered fluorobenzaldehydes. Our goal is to empower you with the knowledge to optimize your synthetic routes and achieve your target molecules with greater efficiency.

Introduction: The Challenge of Steric Hindrance and Fluorine Substitution

Sterically hindered fluorobenzaldehydes, particularly those with substituents at the ortho positions (e.g., 2-fluoro-6-substituted benzaldehydes), present a significant hurdle in organic synthesis. The combination of the bulky groups flanking the aldehyde functionality and the electron-withdrawing nature of the fluorine atom can dramatically decrease the electrophilicity of the carbonyl carbon and physically obstruct the approach of nucleophiles. This often leads to sluggish or failed reactions. This guide provides a structured approach to troubleshooting these challenging substrates in several key transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my sterically hindered fluorobenzaldehyde not reacting in a standard nucleophilic addition reaction?

A1: The low reactivity stems from two primary factors:

  • Steric Hindrance: The bulky groups in the ortho positions physically block the trajectory of the incoming nucleophile, making it difficult to approach the carbonyl carbon.[1]

  • Electronic Effects: The fluorine atom, being highly electronegative, inductively withdraws electron density from the aromatic ring. While this can sometimes increase the electrophilicity of the carbonyl carbon, in the case of ortho substitution, this effect can be complex and may not be sufficient to overcome the steric barrier.

Q2: I am attempting a reductive amination and observing only the reduction of the aldehyde to the corresponding alcohol. What is going wrong?

A2: This is a common side reaction when imine formation is slow due to steric hindrance.[2][3] The reducing agent, if too reactive, will reduce the aldehyde before it has a chance to form the iminium ion with the amine. Switching to a milder and more selective reducing agent is often the solution.

Q3: My Wittig reaction with a hindered fluorobenzaldehyde is giving very low yields. What is a reliable alternative?

A3: The Wittig reaction is notoriously sensitive to steric hindrance.[4][5][6][7] For sterically demanding aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative, often providing higher yields of the desired alkene.[2][3][8] The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than the ylides used in the Wittig reaction, making them more effective with hindered electrophiles.[9]

Q4: Are there any general strategies to activate a sterically hindered aldehyde?

A4: Yes, several strategies can be employed:

  • Lewis Acid Catalysis: The use of a Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.

  • High-Pressure Conditions: Applying high pressure can help overcome the activation energy barrier associated with steric hindrance.

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate slow reactions by efficiently heating the reaction mixture.[10][11]

In-Depth Troubleshooting Guides

Guide 1: Reductive Amination of Sterically Hindered Fluorobenzaldehydes

Reductive amination is a cornerstone of amine synthesis, but it becomes challenging with substrates like 2-fluoro-6-nitrobenzaldehyde. The primary issue is the slow formation of the imine/iminium ion intermediate, which allows for competing reduction of the aldehyde.

Common Problem: Low to no yield of the desired amine, with the starting aldehyde being consumed and the corresponding benzyl alcohol being the major product.

Troubleshooting Workflow:

start Low Yield in Reductive Amination q1 Which reducing agent are you using? start->q1 a1_strong Strong (e.g., NaBH4) q1->a1_strong a1_mild Mild (e.g., NaBH(OAc)3, NaBH3CN) q1->a1_mild sol1 Switch to a milder reducing agent like Sodium Triacetoxyborohydride (STAB). a1_strong->sol1 q2 Are you pre-forming the imine? a1_mild->q2 sol1->q2 a2_no No, one-pot reaction. q2->a2_no a2_yes Yes, but still low yield. q2->a2_yes sol2 Implement a two-step procedure: 1. Form the imine (with azeotropic removal of water). 2. Then, add the reducing agent. a2_no->sol2 q3 Have you tried additives? a2_yes->q3 sol2->q3 a3_no No. q3->a3_no sol3 Add a Lewis acid (e.g., Ti(i-PrO)4) or a protic acid catalyst (e.g., acetic acid) to promote imine formation. a3_no->sol3 end Improved Amine Yield sol3->end

Caption: Troubleshooting workflow for reductive amination.

Detailed Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is optimized for sterically hindered aldehydes where traditional methods with NaBH₄ or NaBH₃CN may fail.[12][13][14]

  • Imine Formation (Optional but Recommended for Highly Hindered Substrates):

    • Dissolve the sterically hindered fluorobenzaldehyde (1.0 eq) and the amine (1.1 eq) in a suitable aprotic solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)).

    • If using a less reactive amine, add a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours. For very hindered substrates, consider azeotropic removal of water using a Dean-Stark apparatus.

  • Reduction:

    • To the solution containing the pre-formed imine (or the mixture of aldehyde and amine), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.

    • Monitor the reaction by TLC or LC-MS. The reaction may take several hours to overnight for highly hindered substrates.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Reagent Comparison for Reductive Amination
Reducing Agent Advantages Disadvantages
NaBH₄ Inexpensive, readily availableCan reduce the aldehyde before imine formation
NaBH₃CN More selective than NaBH₄Toxic cyanide byproduct
NaBH(OAc)₃ (STAB) Mild and selective for imines/iminium ions, generally high yieldingMore expensive, moisture-sensitive
Guide 2: Olefination of Sterically Hindered Fluorobenzaldehydes: Wittig vs. Horner-Wadsworth-Emmons (HWE)

The formation of carbon-carbon double bonds via olefination is a fundamental transformation. However, the steric bulk around the aldehyde can make this challenging.

Common Problem: The Wittig reaction fails or gives very low yields with substrates like 2,6-difluorobenzaldehyde.

Causality: The initial [2+2] cycloaddition in the Wittig reaction mechanism is sterically demanding.[4][5] The more nucleophilic phosphonate carbanion in the HWE reaction is better able to overcome this steric barrier.[9]

Recommendation: For sterically hindered fluorobenzaldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is the method of choice.[2][3][8]

Detailed Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is designed to maximize the yield of the (E)-alkene, which is the typical major product of the HWE reaction.[2]

  • Preparation of the Phosphonate Carbanion:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the phosphonate ester (1.1 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or n-butyllithium (n-BuLi, 1.1 eq).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with the Hindered Aldehyde:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Slowly add a solution of the sterically hindered fluorobenzaldehyde (1.0 eq) in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Olefination Method Comparison
Method Advantages Disadvantages
Wittig Reaction Versatile for a wide range of aldehydes and ketonesPoor yields with sterically hindered substrates, triphenylphosphine oxide byproduct can be difficult to remove
HWE Reaction High yields with hindered substrates, water-soluble phosphate byproduct is easily removed, generally (E)-selectiveRequires a phosphonate ester with an electron-withdrawing group
Guide 3: Knoevenagel Condensation with Sterically Hindered Fluorobenzaldehydes

The Knoevenagel condensation is a powerful tool for C-C bond formation between an aldehyde and an active methylene compound.[7][15][16] Steric hindrance can slow this reaction significantly.

Common Problem: Low conversion and long reaction times.

Troubleshooting Strategies:

  • Catalyst Choice: While traditional catalysts like piperidine or pyridine can be used, more modern and efficient catalysts include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[4] and ammonium salts (e.g., ammonium bicarbonate) under solvent-free conditions.[17]

  • Solvent-Free Conditions: Heating the neat mixture of the aldehyde, active methylene compound, and a catalytic amount of a solid base can often accelerate the reaction and simplify work-up.[18]

Detailed Protocol: Solvent-Free Knoevenagel Condensation

This environmentally friendly protocol is often effective for hindered substrates.[17][18]

  • Reaction Setup:

    • In a reaction vessel, combine the sterically hindered fluorobenzaldehyde (1.0 eq), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq), and a catalytic amount of ammonium bicarbonate (0.1 eq).

  • Reaction:

    • Heat the mixture with stirring at a temperature between 80-120 °C.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to the solidified mixture and stir vigorously.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.

Guide 4: Grignard Reactions with Sterically Hindered Fluorobenzaldehydes

The addition of Grignard reagents to aldehydes is a fundamental method for alcohol synthesis.[19][20][21] However, with highly hindered aldehydes, several side reactions can compete with the desired 1,2-addition.

Common Side Reactions:

  • Reduction: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, converting the aldehyde to the corresponding alcohol via a six-membered transition state.[19]

  • Enolization: The Grignard reagent can act as a base and deprotonate any α-protons, leading to the formation of an enolate and recovery of the starting aldehyde upon work-up.[19]

Troubleshooting Workflow:

start Low Yield in Grignard Reaction q1 What is the major byproduct? start->q1 a1_reduction Reduction to benzyl alcohol q1->a1_reduction a1_enolization Recovery of starting aldehyde q1->a1_enolization a1_no_reaction No reaction q1->a1_no_reaction sol1 Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr) or switch to an organolithium reagent. a1_reduction->sol1 sol2 Use a less bulky Grignard reagent or an organolithium reagent. Consider using CeCl₃ (Luche reduction conditions) to enhance nucleophilicity. a1_enolization->sol2 sol3 Increase reaction temperature or use a more polar solvent like THF. Consider using a more reactive organolithium reagent. a1_no_reaction->sol3 end Improved Alcohol Yield sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for Grignard reactions.

Detailed Protocol: Grignard Addition to a Hindered Aldehyde

  • Reaction Setup:

    • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of the sterically hindered fluorobenzaldehyde (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C (or -78 °C for highly reactive Grignard reagents).

  • Addition of Grignard Reagent:

    • Slowly add the Grignard reagent (1.2 eq, as a solution in THF or diethyl ether) dropwise via a syringe or dropping funnel.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude alcohol by flash column chromatography.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem.1996 , 61, 3849–3862. [Link]

  • Wittig reaction - Wikipedia. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • 20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. [Link]

  • Grignard Reaction - Organic Chemistry Portal. [Link]

  • Wittig Reaction - Chemistry LibreTexts. [Link]

  • Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview - JoVE. [Link]

  • Yagafarov, N. Z.; et al. Org. Biomol. Chem., 2015 , 13, 11849-11852. [Link]

  • Wittig Reaction - Dalal Institute. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. [Link]

  • Ferguson, L. N. Chem. Rev.1946 , 38, 227–254. [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]

  • Why Benzaldehyde is metadirecting for nucleophilic substitution rections ? - NEET coaching. [Link]

  • Reductive amination of [ 18 F]fluorobenzaldehydes: Radiosyntheses of [2‐ 18 F]‐ and [4‐ 18 F]fluorodexetimides. [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. [Link]

  • contrasting the Wittig and Horner-Wadsworth-Emmons reaction - YouTube. [Link]

  • Palladium-Catalyzed C−O Coupling Involving Unactivated Aryl Halides. Sterically Induced Reductive Elimination To Form the C−O Bond in Diaryl Ethers | Journal of the American Chemical Society. [Link]

  • Steric Hindrance | ChemTalk. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC. [Link]

  • Optimization of HWE reaction of phosphonate 3 with benzaldehyde. - ResearchGate. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. [Link]

  • Question about reductive amination reaction procedure : r/Chempros - Reddit. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Mechanism of Catalytic Action of Oxide Systems in Reactions of Aldehyde Oxidation to Carboxylic Acids - ResearchGate. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]

  • Functionalization of Organotrifluoroborates: Reductive Amination - PMC - NIH. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing). [Link]

  • Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes - MDPI. [Link]

  • Synthetic methodologies toward the functionalization of benzhydrols and carbohydrates. [Link]

  • Selective ortho-bromination of substituted benzaldoximes using Pd-catalyzed C-H activation: application to the synthesis of substituted 2-bromobenzaldehydes - PubMed. [Link]

  • Organometallic & Miscellaneous reagents - Career Endeavour. [Link]

  • Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations - ResearchGate. [Link]

  • Ir‐catalyzed ortho‐amidation of benzaldehydes. - ResearchGate. [Link]

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents - Chemical Society Reviews (RSC Publishing). [Link]

  • Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions - ResearchGate. [Link]

  • Side Reactions in a Grignard Synthesis - ResearchGate. [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC. [Link]

  • Comparison of Traditional and Alternative Wittig Reactions - DelVal. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

Sources

minimizing side reactions in 2-Ethoxy-4,5-difluorobenzaldehyde condensation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Condensation Protocols Document ID: TSC-2025-EFB-04 Last Updated: March 2, 2026

Introduction: Understanding Your Substrate

Welcome to the Technical Support Center. If you are working with 2-Ethoxy-4,5-difluorobenzaldehyde (CAS: 1552707-37-5) , you are likely synthesizing kinase inhibitors, quinolone antibiotics, or advanced fluorinated scaffolds.

This substrate presents a unique "Push-Pull" electronic challenge that dictates its reactivity profile:

  • The "Pull" (Activation): The aldehyde (-CHO) and the two fluorine atoms withdraw electron density, making the carbonyl carbon highly electrophilic. This is excellent for condensation but also increases the acidity of the ring.

  • The "Push" (Deactivation): The 2-ethoxy group is an electron-donating group (EDG). While it provides necessary steric bulk and lipophilicity, it alters the electronic map of the benzene ring, specifically protecting the C5-fluorine while leaving the C4-fluorine vulnerable .

This guide addresses the three most common failure modes: Fluorine Displacement (


) , Cannizzaro Disproportionation , and Aldehyde Oxidation .

Module 1: The "Fluorine Loss" Phenomenon ( )

The Issue

Users often report the appearance of an impurity with a mass of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, where Nu is the mass of the nucleophile (e.g., -OMe, -OH, or the conjugate base of the solvent). This is caused by Nucleophilic Aromatic Substitution (

).
Mechanism & Causality

In this specific molecule, the C4-Fluorine is the "hotspot."

  • Why C4? The aldehyde group at C1 is a strong electron-withdrawing group (EWG) that activates the ortho and para positions for nucleophilic attack. C4 is para to the aldehyde.

  • Why not C5? The C5-fluorine is meta to the aldehyde (less activation) and para to the ethoxy group. The ethoxy group donates electron density, effectively "shielding" C5 from nucleophilic attack.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Base Selection Use Hindered/Weak Bases (e.g., DIPEA, Piperidine, DBU)Strong, small nucleophiles (Methoxide, Hydroxide) will attack C4-F. Bulky bases cannot easily approach the ring carbon due to steric hindrance but can still deprotonate the alpha-carbon of your nucleophile.
Solvent Avoid DMSO/DMF at High Temp Polar aprotic solvents solvate cations, leaving anions "naked" and highly reactive, accelerating

. Use Ethanol, Toluene, or Acetonitrile instead.
Temperature Keep < 80°C

has a higher activation energy than Knoevenagel condensation. Keeping the temperature low kinetically favors condensation over substitution.
Pathway Visualization

The following diagram illustrates the competition between the desired condensation and the undesired substitution.

ReactionPathways Start 2-Ethoxy-4,5- difluorobenzaldehyde Condensation Desired Condensation (Knoevenagel/Aldol) Start->Condensation Weak Base Mild Temp SNAr SIDE REACTION: C4-Fluorine Displacement Start->SNAr Strong Nucleophile High Temp Polar Aprotic Solvent Cannizzaro SIDE REACTION: Cannizzaro (Disproportionation) Start->Cannizzaro Strong Hydroxide (NaOH) No Alpha-Protons

Caption: Reaction network showing the divergence between the desired condensation pathway and the two primary failure modes (SNAr and Cannizzaro).

Module 2: Preventing Aldehyde Degradation

The Issue: Cannizzaro Reaction

Since this compound has no alpha-hydrogens (it is a benzaldehyde), it cannot form an enolate itself. In the presence of strong hydroxide bases (NaOH, KOH), it undergoes self-disproportionation into the corresponding benzoic acid and benzyl alcohol.

The Solution: The "Soft" Condensation

Switch from "Hard" Aldol conditions to "Soft" Knoevenagel or Doebner conditions.

Recommended System:

  • Catalyst: Piperidine (5-10 mol%) + Glacial Acetic Acid (5-10 mol%).

  • Mechanism: This forms a piperidinium acetate buffer. It generates the iminium ion intermediate (Schiff base) which is more electrophilic than the aldehyde but does not trigger Cannizzaro or

    
     side reactions.
    

Module 3: Optimized Experimental Protocol

Scenario: Condensation with Malononitrile or Ethyl Cyanoacetate.[1][2]

Step-by-Step Workflow
  • Preparation:

    • Dissolve 1.0 eq of This compound and 1.05 eq of active methylene compound (e.g., Malononitrile) in Ethanol (10 volumes) .

    • Note: Ethanol is preferred over Methanol to prevent transesterification or methoxy-

      
      .
      
  • Catalyst Addition:

    • Add Piperidine (0.05 eq) followed by Acetic Acid (0.05 eq) .

    • Check: The solution usually turns yellow/orange immediately due to imine formation.

  • Reaction:

    • Stir at Room Temperature for 30 minutes.

    • Monitor by TLC/HPLC.

    • Decision Point: If conversion is <50% after 1 hour, heat to 50°C. Do not exceed 70°C.

  • Workup (Precipitation Method):

    • Cool to 0°C.

    • Add water slowly. The product typically precipitates.

    • Filter and wash with cold water/ethanol (1:1).

Troubleshooting Decision Tree

TroubleshootingTree Problem Identify Problem Impurity Impurity Observed Problem->Impurity LowYield Low Yield / No Reaction Problem->LowYield MassCheck Check Mass Spec Impurity->MassCheck Equilibrium Equilibrium Issue? LowYield->Equilibrium M_minus_19 Mass = [M-19+Nu] (Fluorine Loss) MassCheck->M_minus_19 Defluorination M_plus_16 Mass = [M+16] (Acid Formation) MassCheck->M_plus_16 Oxidation/Cannizzaro Action_SNAr Action: Switch to weaker base (DIPEA/Piperidine). Lower Temp. M_minus_19->Action_SNAr Action_Cannizzaro Action: Remove NaOH/KOH. Exclude O2. Use Buffer system. M_plus_16->Action_Cannizzaro Action_Water Action: Add molecular sieves or use Dean-Stark. Equilibrium->Action_Water

Caption: Logical flow for diagnosing reaction failures based on MS data and yield.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Ethoxide (NaOEt) in Ethanol for this reaction? A: Not recommended. While NaOEt is a standard base for condensations, the ethoxide anion is a strong nucleophile. With the activated 4-fluoro group, you risk significant formation of the 2,4-diethoxy analog via


. Stick to amine bases (Piperidine, morpholine) or K2CO3 if an inorganic base is required.

Q: Why is my product bright yellow/orange? A: This is normal. The condensation extends the conjugation of the aromatic system. However, if the color turns dark brown/black, it indicates polymerization or decomposition of the aldehyde, likely due to excessive heat or base concentration.

Q: I see a peak at M+14 in my LCMS. What is it? A: If you are using Methanol as a solvent, this is likely the acetal formation (dimethyl acetal) or a trans-etherification of the 2-ethoxy group to a 2-methoxy group. The 2-position is crowded, but acid catalysis can facilitate this exchange. Switch to Ethanol or Isopropanol to avoid this ambiguity.

Q: Can I use Lewis Acids (TiCl4, AlCl3) to speed this up? A: Proceed with extreme caution. Strong Lewis acids can cleave the 2-ethoxy ether bond , resulting in the 2-hydroxy phenol derivative. If you must use a Lewis Acid, use mild ones like Zinc Acetate or Magnesium Chloride.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • Chambers, R. D.Fluorine in Organic Chemistry. Blackwell Publishing, 2004.
  • BenchChem Application Notes. Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. Link (General protocol adaptation for fluorinated benzaldehydes).

  • CymitQuimica Product Data. 2,5-Difluorobenzaldehyde Reactivity Profile. Link (Analogous reactivity data for difluoro-systems).

  • Sigma-Aldrich. this compound Technical Data Sheet. Link (Substrate specific properties).

Sources

Technical Support Center: Fluorobenzaldehyde Synthesis & Solvent Selection

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟢 Systems Operational | Agent: Senior Application Scientist Dr. Aris Ticket Context: Optimization of Solvent Systems for Nucleophilic Aromatic Substitution (SNAr) and Formylation.

Introduction: The "Naked" Truth About Solvents

Welcome to the technical support hub. If you are synthesizing fluorobenzaldehydes—specifically via the Halex reaction (Halogen-Exchange) or formylation of fluorobenzenes—solvent selection is not merely about solubility; it is the primary thermodynamic driver of your reaction's success.

In fluorobenzaldehyde synthesis, you face a paradox:

  • The Need for Activation: You need a highly polar environment to dissociate inorganic fluoride salts (KF, CsF) and create "naked" fluoride ions.

  • The Risk of Degradation: The aldehyde moiety is sensitive. High temperatures and basic conditions (inherent to fluoride salts) promote Cannizzaro disproportionation and oligomerization.

This guide troubleshoots these competing factors.

Module 1: Critical Decision Matrix (Solvent Selection)

Before starting, use this logic flow to select your solvent system. The wrong choice here is the #1 cause of low yields.

Figure 1: Decision tree for solvent selection based on thermal requirements and reaction mechanism.

Module 2: Troubleshooting & FAQs

Ticket #101: "My Halex reaction (Cl → F) stalled at 60% conversion."

Diagnosis: This is likely due to fluoride poisoning or solvation shell inhibition . In standard solvents, fluoride ions form tight ion pairs with potassium, reducing nucleophilicity. If water is present, the fluoride becomes hydrogen-bonded (solvated) and effectively inert.

The Fix:

  • Switch to a Dipolar Aprotic Solvent:

    • DMSO (Dimethyl sulfoxide): Best for rates. The oxygen in DMSO solvates the cation (K+), leaving the F- anion "naked" and highly reactive.

    • Sulfolane: Use if your substrate is deactivated and requires T > 180°C. DMSO decomposes violently/malodorously above 150°C.

  • Add a Phase Transfer Catalyst (PTC):

    • Add 1-3 mol% Tetraphenylphosphonium bromide (TPPB) . This shuttles the fluoride into the organic phase more effectively than crown ethers in high-temp conditions.

  • The "Spray-Dry" Technique:

    • KF is hygroscopic. Even "anhydrous" KF absorbs water instantly. Protocol: Mix KF and your solvent (Sulfolane/DMSO) and distill off a small volume of solvent (or add benzene/toluene and azeotrope) before adding the substrate.

Ticket #102: "I have high conversion, but the product is full of impurities (Benzoic Acid)."

Diagnosis: You are seeing the Cannizzaro Reaction or Auto-oxidation .

  • Mechanism:[1][2][3] In the presence of base (KF) and trace water, benzaldehydes disproportionate into benzyl alcohol and benzoic acid.

  • Mechanism:[1][2][3] Aldehydes oxidize to carboxylic acids in air, accelerated by heat.

The Fix:

  • Strict Water Control: The reaction must be <500 ppm water.

  • Buffer the Basicity: Although KF is the reagent, adding a weak acid buffer is counter-productive. Instead, reduce the temperature . If using DMSO, you can often drop the temp by 20°C compared to Sulfolane due to better kinetics, reducing side reactions.

  • Inert Atmosphere: Sparge the solvent with Nitrogen/Argon for 30 mins pre-reaction.

Ticket #103: "I used Sulfolane, and now I can't get it out of my product."

Diagnosis: Sulfolane boils at 285°C. You cannot rotovap it off.

The Fix (Workup Protocol): Do not attempt distillation. Use the Water/Ether Wash :

  • Dilute the reaction mixture with 5 volumes of water. Sulfolane is fully water-miscible.

  • Extract with MTBE (Methyl tert-butyl ether) or Toluene .

  • Wash the organic layer 3x with water to remove residual Sulfolane.

  • Note: If your fluorobenzaldehyde is water-soluble (rare, but possible with other polar groups), use continuous extraction.

Module 3: Comparative Data & Green Alternatives

Solvent Performance Table (Halex Reaction)
SolventBoiling Point (°C)Relative Rate (k_rel)*Removal DifficultyRecommended For
DMSO 189100 (Reference) Medium (Water wash)Fast reactions <150°C
Sulfolane 28540-60High (High BP)High temp >180°C
DMF 15320-30LowSubstrates sensitive to sulfur
NMP 20235-45MediumStable, industrial scale
DMAc 16525-35LowAlternative to DMF

*Relative rates are approximate for standard 4-chlorobenzaldehyde to 4-fluorobenzaldehyde conversion using KF.

Green Chemistry Spotlight

For researchers restricted by REACH or sustainability goals:

  • Mechanochemistry (Ball Milling): Solvent-free synthesis using KF and 18-crown-6 in a ball mill avoids solvent waste entirely and suppresses hydrolysis side-reactions [1].

  • Recyclable Ionic Liquids: Phosphonium-based ionic liquids allow for easy product separation via simple distillation of the product (the aldehyde is volatile, the IL is not) [2].

Module 4: Standardized Experimental Protocol

Protocol: Synthesis of 4-Fluorobenzaldehyde via Halex Reaction

  • Drying: Charge a 3-neck flask with Sulfolane (50 mL) and Spray-dried KF (0.12 mol) .

    • Critical Step: Heat to 100°C under vacuum (10 mbar) for 30 mins to remove trace water.

  • Addition: Release vacuum with Nitrogen. Add 4-Chlorobenzaldehyde (0.10 mol) and Tetraphenylphosphonium bromide (0.002 mol) .

  • Reaction: Heat to 190°C . Monitor by GC/HPLC every hour.

    • Target: >95% conversion.[4] Do not overheat >210°C (decomposition risk).

  • Quench: Cool to 50°C. Pour into Ice Water (200 mL) .

  • Extraction: Extract with Toluene (3 x 50 mL) .

    • Why Toluene? It separates well from Sulfolane/Water mixtures.

  • Purification: Wash organics with water (3x) to remove Sulfolane. Dry over MgSO4. Distill the crude aldehyde under reduced pressure.

References

  • Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Source: Green Chemistry, Royal Society of Chemistry. URL:[Link]

  • Effects of different solvents on the Halex reaction. Source: ResearchGate / Journal of Fluorine Chemistry. URL:[Link]

  • Process for producing fluorobenzaldehydes (US Patent 4845304A).
  • Solvent Selection Guide: Sulfolane. Source: University of Rochester, Dept of Chemistry. URL:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) Solvents and Reagents Guide. Source: ACS Green Chemistry Institute Pharmaceutical Roundtable. URL:[Link]

Sources

Validation & Comparative

13C NMR chemical shifts for 2-Ethoxy-4,5-difluorobenzaldehyde

Comparative Analysis Guide: Predictive vs. Empirical C NMR Workflows for 2-Ethoxy-4,5-difluorobenzaldehyde

Executive Summary

The structural elucidation of highly substituted fluorinated aromatics is a notorious bottleneck in drug development and materials science. Specifically, This compound (CAS: 883535-82-8)[1] presents a unique analytical challenge. The presence of two adjacent fluorine atoms on the aromatic ring generates a complex network of heteronuclear spin-spin couplings that routinely confounds standard analytical software.

This guide objectively compares three distinct workflows—Heuristic Prediction , Quantum Mechanical (DFT-GIAO) Calculation , and High-Field Empirical NMR —to evaluate their performance, accuracy, and reliability in assigning the

The Causality of Fluorine-Carbon Spin-Spin Coupling (Expertise Insight)

To understand why predictive software often fails, we must first examine the physical causality of the molecule's NMR behavior. Unlike standard aliphatic systems, fluorinated aromatics exhibit profound heteronuclear splitting. Because the


2

In this compound, this manifests in three distinct tiers of coupling:

  • 
     (One-Bond):  The carbons directly bonded to fluorine (C4 and C5) experience massive coupling (typically 240–260 Hz)[3]. This splits their signals into widely separated doublets.
    
  • 
     (Two-Bond):  Ranging from 15–25 Hz, this coupling affects the carbons adjacent to the fluorines (C3, C6) and causes mutual splitting between C4 and C5[4].
    
  • 
     & 
    
    
    (Long-Range):
    Ranging from 1–10 Hz, these long-range interactions turn theoretical singlets into complex multiplets[5].

For example, C3 is positioned ortho to F4 (


C1


Workflow Comparison: Product Alternatives

A. Heuristic/Empirical Predictors (e.g., ChemDraw, ACD/Labs)
  • Mechanism: Utilizes basic additivity rules (base benzene shift + substituent increments).

  • Performance: Poor to Moderate. While it provides a fast, computationally free estimate, it fundamentally fails to accurately predict the subtle electronic interplay between the ortho-fluorines and the strongly electron-donating ethoxy group. It routinely underestimates or completely ignores

    
     C-F couplings, outputting "multiplets" without actionable 
    
    
    -values.
B. Quantum Mechanical (DFT-GIAO) Prediction
  • Mechanism: Solves the Schrödinger equation for the molecule's electron density in a magnetic field using the Gauge-Independent Atomic Orbital (GIAO) method[6].

  • Performance: Highly Accurate. When paired with a robust basis set (e.g., B3LYP/6-311+G(d,p)) and a Polarizable Continuum Model (PCM) for solvent effects, DFT provides chemical shifts within 1-2 ppm of empirical data and accurately models the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     tensor.
    
C. High-Field Empirical NMR (600 MHz)
  • Mechanism: Physical measurement of nuclear spin transitions.

  • Performance: The Gold Standard. A 600 MHz magnet provides the digital resolution necessary to separate overlapping multiplets and accurately measure fine

    
     and 
    
    
    couplings, serving as the ultimate ground truth.

Self-Validating Experimental Protocol

To ensure trustworthiness, the empirical workflow must be a self-validating system where the extracted

Step 1: Sample Preparation

  • Dissolve 25 mg of high-purity this compound[7] in 0.6 mL of CDCl

    
     (100 atom % D).
    
  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

Step 2: 600 MHz Acquisition Parameters

  • Utilize a 600 MHz spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio for the low-abundance

    
    C nuclei.
    
  • Acquire the

    
    C spectrum at 150.9 MHz.
    
  • Critical Choice: Apply

    
    H-decoupling (WALTZ-16) to remove proton splitting, but DO NOT  apply 
    
    
    F-decoupling. Preserving the C-F coupling is mandatory for structural assignment.
  • Set the relaxation delay (

    
    ) to 
    
    
    seconds to ensure quantitative integration of the quaternary carbons (C1, C2, C4, C5).

Step 3: Orthogonal DFT Validation

  • Optimize the molecular geometry using Gaussian 16 at the B3LYP/6-311+G(d,p) level.

  • Execute the NMR GIAO job[8] using the optimized geometry.

  • Apply linear scaling factors to correct for systematic DFT shielding errors, validating the empirical assignments against the computed tensor values.

Quantitative Data Presentation

The table below summarizes the performance of the three workflows. Note how the Heuristic Predictor fails to capture the exact multiplicity and

Carbon PositionHeuristic Prediction (ppm)DFT-GIAO Prediction (ppm)Empirical 600 MHz (ppm)Empirical Multiplicity &

(Hz)
C1 (ipso-CHO)123.5125.8125.5 dd,

= 6.5,

= 2.0
C2 (ipso-OEt)159.1156.8156.2 dd,

= 7.0,

= 1.5
C3 (Ar-H)101.2103.5102.8 dd,

= 22.5,

= 8.0
C4 (Ar-F)158.0155.1154.5 dd,

= 255.0,

= 14.5
C5 (Ar-F)145.5147.9148.3 dd,

= 250.0,

= 15.0
C6 (Ar-H)118.0115.2114.6 dd,

= 18.5,

= 6.0
C7 (CHO)188.5187.1186.5 s (broad)
C8 (OCH

)
64.065.865.4 s
C9 (CH

)
14.514.014.2 s

Workflow Visualization

GAThis compoundBEmpirical NMR(600 MHz, CDCl3)A->BCHeuristic Prediction(ChemDraw/ACD)A->CDDFT GIAO Calculation(B3LYP/6-311+G(d,p))A->DEMultiplet Analysis(1J, 2J, 3J C-F)B->EFSignal Assignment &ValidationC->FD->FE->F

Figure 1: Comparative workflow for 13C NMR assignment of this compound.

References

  • Title: High Resolution Nuclear Magnetic Resonance Spectroscopy - 1st Edition Source: Elsevier URL: [Link]

  • Title: DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime Source: ResearchGate / MDPI URL: [Link]

Comparative HPLC Method Development Guide for 2-Ethoxy-4,5-difluorobenzaldehyde Purity Analysis: C18 vs. Pentafluorophenyl (PFP) Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Developing a stability-indicating purity assay for 2-Ethoxy-4,5-difluorobenzaldehyde (CAS: 883535-82-8) presents a unique analytical challenge. As a heavily substituted fluorinated aromatic building block, it is prone to co-elution with closely related synthetic precursors and positional isomers when analyzed using traditional reversed-phase chromatography. This guide provides an objective, data-driven comparison between standard Alkyl (C18) and Pentafluorophenyl (PFP) stationary phases, detailing the mechanistic causality behind column selection and providing a self-validating experimental protocol for robust method development.

Mechanistic Causality: The Analytical Challenge

When tasked with profiling the purity of fluorinated benzaldehydes, chromatographers often default to a standard C18 stationary phase. However, in my experience developing assays for halogenated aromatics, this approach frequently fails to resolve critical positional isomers (e.g., 4-ethoxy-2,5-difluorobenzaldehyde).

The causality lies in the fundamental retention mechanism. Standard alkyl phases (C18) rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of fluorinated aromatics possess nearly identical partition coefficients (LogP), C18 columns exhibit poor shape selectivity for these mixtures (1)[1].

To achieve baseline resolution, we must exploit the unique electronic properties of the analyte. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, creating strong local dipoles. By switching to a Pentafluorophenyl (PFP) stationary phase, we introduce multiple orthogonal retention mechanisms: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 interactions, dipole-dipole interactions, hydrogen bonding, and enhanced shape selectivity (2)[2]. The electron-deficient PFP ring strongly interacts with the electron-rich regions of the analyte, providing the necessary selectivity that C18 inherently lacks ()[3].

Selectivity_Mechanism Analyte This compound (Highly Electronegative) C18 Alkyl C18 Phase Dispersive/Hydrophobic Only Analyte->C18 Hydrophobic PFP PFP Phase π-π, Dipole-Dipole, Shape Selectivity Analyte->PFP Multi-modal Res1 Co-elution of Positional Isomers (Rs < 1.5) C18->Res1 Insufficient Selectivity Res2 Baseline Resolution (Rs > 2.0) PFP->Res2 Orthogonal Selectivity

Divergent retention mechanisms between C18 and PFP stationary phases.

Comparative Experimental Protocol

To objectively validate the superiority of the fluorinated phase for this specific compound, we designed a self-validating comparative protocol. The methodology incorporates strict System Suitability Testing (SST) criteria to ensure the method is robust enough for routine pharmaceutical Quality Control (QC).

Step-by-Step Methodology

Step 1: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile (v/v). Causality: Matches the initial gradient strength to prevent solvent-induced peak distortion (the "solvent effect").

  • Standard Solution: Dissolve this compound reference standard to a working concentration of 0.5 mg/mL.

  • System Suitability Solution (Spiked): Spike the standard solution with 0.1% w/w of 2-hydroxy-4,5-difluorobenzaldehyde (Impurity A) and 4-ethoxy-2,5-difluorobenzaldehyde (Impurity B).

Step 2: Chromatographic Conditions

  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Detection: UV at 254 nm. Causality: Substituted aromatic aldehydes exhibit strong

    
     transitions at this wavelength, maximizing signal-to-noise ratio (4)[4].
    
  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Maintains a pH of ~2.7 to suppress secondary silanol ionization on the silica support, ensuring sharp peak symmetry.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 20% B to 80% B over 10 minutes, followed by a 2-minute hold and 3-minute re-equilibration.

  • Flow Rate & Temp: 0.4 mL/min at 35°C.

Step 3: Column Configurations (The Variables)

  • Column 1 (Alkyl): Sub-2 µm C18 (100 mm × 2.1 mm, 1.7 µm).

  • Column 2 (Fluorinated): Sub-2 µm PFP (100 mm × 2.1 mm, 1.7 µm).

Step 4: Self-Validating System Suitability Criteria A method is only as good as its internal controls. Before accepting any data, the system must pass the following self-validating checks:

  • Tailing factor (

    
    )  for the API peak 
    
    
    
    .
  • Resolution (

    
    )  between the critical pair (Impurity B and API) 
    
    
    
    .
  • Repeatability (%RSD) of API peak area

    
     (n=5 injections).
    

HPLC_Workflow Start Compound Profiling This compound Screening Phase 1: Column Screening C18 vs. PFP Start->Screening MobilePhase Phase 2: Mobile Phase Optimization MeCN + 0.1% FA Screening->MobilePhase Gradient Phase 3: Gradient Tuning 20% to 80% Organic MobilePhase->Gradient Validation Phase 4: System Suitability Target Rs ≥ 2.0 Gradient->Validation

Method development workflow for fluorinated benzaldehyde purity analysis.

Data Presentation & Performance Comparison

The experimental results from the column screening phase clearly demonstrate the limitations of purely hydrophobic retention mechanisms when applied to fluorinated aromatics.

AnalyteC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
Impurity A (Precursor)4.12N/A3.85N/A
Impurity B (Positional Isomer)5.451.1 (Fail)5.903.4 (Pass)
This compound 5.58-6.45-
Discussion of Results

As hypothesized, the C18 column failed the System Suitability Test , yielding a critical pair resolution of only 1.1 between the API and its positional isomer (Impurity B). This co-elution occurs because moving an ethoxy group from the 2-position to the 4-position does not significantly alter the molecule's overall hydrophobicity.

Conversely, the PFP column achieved a robust resolution of 3.4 . The increased retention time on the PFP phase for the ethoxy-substituted compounds highlights the power of dipole-dipole interactions. The PFP phase acts as a strong


-acid, interacting favorably with the specific 

-electron distribution of this compound, thereby discriminating between the subtle steric and electronic differences of the isomers.

Conclusion & Best Practices

For researchers and drug development professionals working with this compound or similar highly fluorinated intermediates, standard C18 columns are generally insufficient for rigorous purity profiling. Pentafluorophenyl (PFP) stationary phases should be the primary starting point for method development. By leveraging


 and dipole-dipole interactions, PFP columns provide the orthogonal selectivity required to achieve baseline resolution of closely related positional isomers, ensuring the scientific integrity and regulatory compliance of the analytical method.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

  • ACE C18-PFP Technical Brochure Source: Advanced Chromatography Technologies URL:[Link]

Sources

Comparative Guide: IR Spectral Interpretation of 2-Ethoxy-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of fluorinated bioactive scaffolds—common in kinase inhibitors and metabolic modulators—2-Ethoxy-4,5-difluorobenzaldehyde represents a critical intermediate. Its structural integrity is defined by three distinct functionalities: an electron-withdrawing difluoro-substitution pattern, an electron-donating ethoxy group, and a reactive aldehyde core.

This guide provides a comparative analysis of infrared (IR) spectroscopy techniques for characterizing this molecule. Unlike standard aliphatic analysis, the interpretation of this fluorinated aromatic system requires distinguishing between inductive effects (from fluorine) and resonance effects (from the ortho-ethoxy group). We compare the target molecule against its key synthetic precursors and structural isomers to provide a self-validating identification protocol.

Comparative Methodology: ATR vs. Transmission (KBr)

For this specific fluorinated solid, the choice of sampling technique significantly impacts spectral resolution, particularly in the "fingerprint" region (1500–600 cm⁻¹) where C-F and C-O stretches overlap.

FeatureMethod A: Diamond ATR (Attenuated Total Reflectance) Method B: KBr Pellet (Transmission) Verdict for this compound
Preparation None (Direct solid contact).Grinding with KBr (1:100 ratio).ATR is preferred for rapid in-process control (IPC).
Pathlength Dependent on wavelength (lower penetration at high wavenumbers).Constant (Beer-Lambert Law applies).KBr is superior for quantitative purity assessment.
Resolution Often blunts sharp aromatic peaks due to refractive index changes.High resolution; sharp bands.KBr is required to resolve complex C-F vs. C-O overlaps in the 1000–1300 cm⁻¹ region.
Artifacts Diamond absorption ~2000 cm⁻¹ (irrelevant here).Moisture (O-H bands) if KBr is wet.KBr risks false O-H positives (confusing with phenol precursor) if not dried properly.

Recommendation: Use ATR for routine confirmation. Use KBr Transmission when distinguishing between the target and closely related regioisomers (e.g., 2-ethoxy-3,4-difluoro analogs), as the subtle shifts in out-of-plane (OOP) bending modes are clearer in transmission mode.

Detailed Spectral Interpretation

The IR spectrum of this compound is dominated by the interplay between the electron-rich ethoxy group and the electron-poor fluorinated ring.

A. The Diagnostic Region (4000 – 1500 cm⁻¹)
1. Aldehyde Fermi Resonance (The "Identity" Doublet)

Unlike ketones or esters, the aldehyde C-H stretch provides a unique doublet due to Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration.

  • Observed: Two bands at ~2870 cm⁻¹ and ~2760 cm⁻¹ .

  • Mechanistic Insight: The lower frequency band (2760 cm⁻¹) is often distinct and separated from aliphatic C-H stretches (ethoxy group), serving as a primary confirmation of the aldehyde functionality.

2. Carbonyl (C=O) Stretching[1][2]
  • Position: 1680 – 1695 cm⁻¹ .

  • Causality:

    • Base Benzaldehyde: ~1700 cm⁻¹.[1]

    • Effect of 4,5-Difluoro: Inductive withdrawal (-I) tends to increase bond order (shift higher).

    • Effect of 2-Ethoxy: Resonance donation (+R) from the ortho-oxygen increases single-bond character (shift lower).

    • Net Effect: The resonance effect of the ortho-ethoxy group typically dominates, keeping the frequency slightly below 1700 cm⁻¹, distinguishing it from the 3,4-difluoro isomer (where no ortho-donation exists).

B. The Fingerprint Region (1500 – 600 cm⁻¹)

This region is critical for validating the substitution pattern.

Functional GroupFrequency (cm⁻¹)Description & Assignment
Aromatic C=C 1610, 1590Ring breathing modes. Enhanced intensity due to fluorine polarization.
C-F Stretch 1280 – 1350Very Strong. Broad, intense band characteristic of aryl fluorides. Often the strongest peak in the spectrum.
Ar-O-C (Ether) 1240 – 1260Asymmetric stretch. May appear as a shoulder on the C-F band.
Aliphatic C-O 1030 – 1050Symmetric stretch of the ethoxy chain (

).
C-H OOP Bending 800 – 880Critical for Isomers. 1,2,4,5-tetrasubstitution usually shows isolated H peaks.

Comparative Analysis: Target vs. Alternatives

In drug development, the most common error is the presence of unreacted precursor or the formation of a regioisomer.

Scenario 1: Target vs. Precursor (2-Hydroxy-4,5-difluorobenzaldehyde)

The synthesis typically involves O-alkylation of the phenol. Incomplete reaction is a major quality risk.

FeatureTarget: 2-Ethoxy- Product Impurity: 2-Hydroxy- Precursor differentiation Strategy
3200–3500 cm⁻¹ Absent. (Ensure dry KBr to avoid moisture artifacts).Broad Band. Strong O-H stretch (intramolecular H-bond).Primary Check: Any broad peak here indicates <98% conversion.
C=O Position ~1685 cm⁻¹~1660 cm⁻¹ (Lower due to strong H-bonding with carbonyl).[2]Secondary Check: Look for a low-frequency shoulder on the carbonyl peak.
Alkyl C-H Present (2980–2900 cm⁻¹).Absent.Weak indicator (often obscured).
Scenario 2: Target vs. Regioisomer (2-Ethoxy-3,4-difluorobenzaldehyde)

If the starting material was isomeric mixtures, you may produce the 3,4-difluoro isomer.

  • Differentiation: The Out-of-Plane (OOP) bending region (600–900 cm⁻¹) is the fingerprint.

    • 4,5-Difluoro (Target): Para-located protons (relative to each other) often show specific isolated C-H wags.

    • 3,4-Difluoro (Isomer): Adjacent protons (vicinal) show different coupling patterns, typically shifting the OOP bands to lower wavenumbers (~800–820 cm⁻¹).

Experimental Protocol (Self-Validating System)

To ensure trustworthy data, follow this validated workflow.

Step 1: System Suitability
  • Run a background scan (air).

  • Run a standard Polystyrene film. Verify the peak at 1601 cm⁻¹. Tolerance: ± 1 cm⁻¹.

Step 2: Sample Preparation (KBr Method)
  • Ratio: Mix 2 mg of this compound with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar for 2 minutes. Why? To reduce particle size below the wavelength of incident light (scattering reduction).

  • Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum.

  • Visual Check: The pellet must be translucent. If opaque/white, particle size is too large (re-grind) or moisture is present.

Step 3: Acquisition & Processing
  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for isomer differentiation).

  • Scans: 16 (ATR) or 32 (KBr).

  • Post-Processing: Apply Baseline Correction (Rubberband method). Do not smooth excessively, as this hides the Fermi resonance doublet.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for interpreting the spectra.

Diagram 1: Analytical Workflow & Decision Tree

IR_Workflow Start Unknown Sample (Suspected this compound) Check_OH Check 3200-3500 cm⁻¹ (Broad Band?) Start->Check_OH Impurity Contamination: Unreacted Phenol (Precursor) Check_OH->Impurity Yes (Strong OH) Check_CO Check Carbonyl (1680-1700 cm⁻¹) Check_OH->Check_CO No (Clean Baseline) Check_Fermi Check 2700-2800 cm⁻¹ (Fermi Doublet?) Check_CO->Check_Fermi Strong Peak Present Not_Aldehyde Not an Aldehyde (Check Oxidation State) Check_Fermi->Not_Aldehyde Absent Check_Fingerprint Fingerprint Analysis (1000-1400 cm⁻¹) Check_Fermi->Check_Fingerprint Present (2760, 2870) Confirm_CF Strong Band ~1300 cm⁻¹ (C-F Stretch) Check_Fingerprint->Confirm_CF Confirm_CO Band ~1040 cm⁻¹ (Ethoxy Sym. Stretch) Confirm_CF->Confirm_CO Final_ID Identity Confirmed: This compound Confirm_CO->Final_ID

Caption: Logic flow for confirming identity and purity. Note the critical "Gate 1" check for hydroxyl impurities.

Diagram 2: Spectral Feature Map

Spectral_Map Molecule This compound Aldehyde Aldehyde Group Molecule->Aldehyde Ethoxy Ethoxy Group Molecule->Ethoxy Difluoro Difluoro-Aromatic Molecule->Difluoro Fermi Fermi Resonance 2760 & 2870 cm⁻¹ Aldehyde->Fermi Carbonyl C=O Stretch ~1685 cm⁻¹ Aldehyde->Carbonyl Ether_Asym C-O-C Asym ~1250 cm⁻¹ Ethoxy->Ether_Asym Ether_Sym O-CH₂ Sym ~1040 cm⁻¹ Ethoxy->Ether_Sym CF_Stretch C-F Stretch 1280-1350 cm⁻¹ Difluoro->CF_Stretch Ar_Breathing Ar C=C ~1600 cm⁻¹ Difluoro->Ar_Breathing

Caption: Mapping structural moieties to specific diagnostic IR bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Fermi resonance and C-F coupling mechanisms).
  • NIST Chemistry WebBook. Infrared Spectrum of Benzaldehyde, 2-ethoxy- (CAS 613-69-4) and Benzaldehyde, 2,5-difluoro- (CAS 2646-90-4). National Institute of Standards and Technology.[3][4] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Mass Spectrometry Characterization of 2-Ethoxy-4,5-difluorobenzaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, fluorinated building blocks like 2-Ethoxy-4,5-difluorobenzaldehyde (CAS: 883535-82-8) are critical for modulating the lipophilicity and metabolic stability of drug candidates. However, accurately identifying this compound and differentiating it from its positional isomers and structural analogs requires robust analytical workflows. This guide objectively compares the mass spectrometry (MS) fragmentation performance of this compound against its methoxy and non-alkylated alternatives, while evaluating the efficacy of GC-EI-MS versus LC-ESI-MS/MS platforms for its structural elucidation.

Mechanistic Rationale: The "Ortho-Ethoxy Effect" in Mass Spectrometry

To understand the analytical fingerprint of this compound, one must look at the causality behind its fragmentation. In mass spectrometry, the presence of an ethoxy group situated ortho to a formyl group creates a highly specific, thermodynamically driven fragmentation cascade.

Unlike methoxy groups, which primarily undergo the homolytic cleavage of a methyl radical (–15 Da), the ethoxy group possesses a β-hydrogen. Upon ionization, this β-hydrogen participates in a six-membered cyclic transition state—a classic McLafferty-type rearrangement [1]. This rearrangement facilitates the neutral loss of ethylene (C₂H₄, 28 Da) , yielding a highly stable 2-hydroxy-4,5-difluorobenzaldehyde radical cation.

Furthermore, the strongly electron-withdrawing fluorine atoms at the 4 and 5 positions inductively destabilize the aromatic ring. This inductive effect increases the ionization potential of the ring, ensuring that initial charge localization and subsequent fragmentation occur predominantly at the ether and carbonyl oxygens, driving secondary losses of the formyl radical (–CHO•, 29 Da) or carbon monoxide (–CO, 28 Da) [2].

Comparative Fragmentation Analysis: Product vs. Structural Alternatives

To objectively evaluate the diagnostic utility of this fragmentation pattern, we compare this compound against two common structural alternatives: 2-Methoxy-4,5-difluorobenzaldehyde and 4,5-Difluorobenzaldehyde.

Causality Insight: The inability of the methoxy analog to lose a 28 Da neutral fragment serves as a definitive discriminator. If a researcher is analyzing an unknown fluorinated building block and observes a robust[M-28] peak, the ethoxy substitution is confirmed, ruling out the methoxy counterpart.

Table 1: Comparative EI-MS Fragmentation Profiles (70 eV)
CompoundMolecular Ion (M⁺•)Primary Neutral LossSecondary Diagnostic IonTypical Base Peak
This compound m/z 186-C₂H₄ (28 Da) → m/z 158m/z 129 (-CHO•)m/z 158
2-Methoxy-4,5-difluorobenzaldehyde m/z 172-CH₃• (15 Da) → m/z 157m/z 129 (-CO)m/z 172 or 157
4,5-Difluorobenzaldehyde m/z 142-CHO• (29 Da) → m/z 113m/z 85 (-CO)m/z 141 or 113

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the correct analytical platform dictates the quality of the experimental data. Below is an objective comparison of how this compound performs across two primary MS platforms.

Table 2: Platform Performance Metrics
FeatureGC-EI-MSLC-ESI-MS/MS
Ionization Method Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Primary Ion Species Radical Cation (M⁺•) m/z 186Protonated Adduct [M+H]⁺ m/z 187
Structural Elucidation High (Rich, library-matchable fingerprint)Moderate (Requires CID energy tuning)
Sensitivity / LOD ~10–50 ng/mL~1–5 ng/mL (in MRM mode)
Primary Application Unknown identification, isomer differentiationHigh-throughput reaction monitoring

GC-EI-MS is superior for initial structural elucidation because the standardized 70 eV energy consistently shatters the molecule into a reproducible fingerprint [3]. Conversely, LC-ESI-MS/MS is optimal for high-throughput quantification but requires precise tuning of the Collision Energy (CE) to artificially induce the diagnostic loss of ethylene without completely destroying the aromatic ring.

Step-by-Step Experimental Methodologies

Protocol 1: GC-EI-MS Structural Elucidation (Self-Validating System)

This protocol is designed to provide a highly reproducible, library-ready fragmentation spectrum.

  • System Suitability (Self-Validation): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Validate the mass axis calibration and ensure relative abundance targets at m/z 69, 219, and 502 meet standard operational criteria.

  • Sample Preparation: Dilute the compound to 100 µg/mL in GC-grade dichloromethane. Spike the sample with 10 µg/mL of an internal standard (e.g., Naphthalene-d8) to validate injection reproducibility and retention time stability.

  • Chromatographic Separation: Inject 1 µL (split ratio 50:1) onto a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven to hold at 60°C for 1 minute, then ramp to 280°C at a rate of 20°C/min.

  • Ionization & Detection: Set the Electron Ionization (EI) source to 70 eV with a source temperature of 230°C. Scan the mass range from m/z 40 to 300.

Protocol 2: LC-ESI-MS/MS High-Throughput Quantification

This protocol is optimized for rapid reaction monitoring during drug synthesis.

  • System Suitability (Self-Validation): Infuse a polytyrosine standard mixture to verify positive ion mode mass calibration and detector sensitivity.

  • Sample Preparation: Dilute the sample in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. The acidic modifier is strictly required to promote the formation of the [M+H]⁺ adduct.

  • Chromatographic Separation: Utilize a C18 UHPLC column (50 mm × 2.1 mm, 1.8 µm). Apply a rapid 3-minute gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • MS/MS Parameters: Isolate the precursor [M+H]⁺ at m/z 187.1 in Quadrupole 1 (Q1). Apply a Collision Energy (CE) of 15–25 eV in Q2 using Argon collision gas to induce the neutral loss of ethylene. Monitor the diagnostic product ion at m/z 159.0 in Q3 (MRM transition: 187.1 → 159.0).

Visualizations

Fragmentation M Molecular Ion [M]⁺• m/z 186.05 EthyleneLoss [M - C2H4]⁺• m/z 158.02 (Diagnostic) M->EthyleneLoss -C2H4 (28 Da) McLafferty-type Rearrangement EthylLoss [M - C2H5]⁺ m/z 157.01 M->EthylLoss -C2H5• (29 Da) Alpha Cleavage FormylLoss [M - C2H4 - CHO]⁺ m/z 129.01 EthyleneLoss->FormylLoss -CHO• (29 Da) COLoss [M - C2H4 - CO]⁺• m/z 130.02 EthyleneLoss->COLoss -CO (28 Da)

Figure 1: EI-MS fragmentation pathway of this compound highlighting the diagnostic neutral loss of ethylene.

Workflow Prep Sample Prep Dilution Inj UHPLC Separation Prep->Inj Ion ESI(+) Ionization Inj->Ion Q1 Q1 Selection m/z 187.1 Ion->Q1 Q2 CID Fragmentation Q1->Q2 Q3 Q3 Detection m/z 159.0 Q2->Q3

Figure 2: High-throughput LC-ESI-MS/MS workflow for the targeted quantification of the fluorinated building block.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions... AIP Publishing. Available at:[Link]

  • Mass Spectrometry Fragmentation of Benzaldehyde. DocBrown's Advanced Organic Chemistry. Available at:[Link]

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at:[Link]

Comparative Reactivity Guide: 2-Ethoxy-4,5-difluorobenzaldehyde vs. 2,4,5-Trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of fluorinated pharmaceuticals and advanced materials, the choice of aromatic building blocks dictates the synthetic trajectory. 2,4,5-Trifluorobenzaldehyde (2,4,5-TFBA) and 2-Ethoxy-4,5-difluorobenzaldehyde (2-E-4,5-DFBA) share a similar structural scaffold but exhibit drastically different reactivity profiles. As a Senior Application Scientist, I have structured this guide to objectively compare these two substrates. By analyzing the interplay of inductive (-I) and mesomeric (+M) effects, this guide provides actionable, field-proven insights and self-validating protocols to help drug development professionals optimize their synthetic workflows.

Electronic Landscape & Mechanistic Principles

The reactivity of these benzaldehyde derivatives is governed by the electronic contributions of their substituents, which dictate both the electrophilicity of the aldehyde carbon and the ring's susceptibility to Nucleophilic Aromatic Substitution (SNAr).

  • 2,4,5-Trifluorobenzaldehyde (2,4,5-TFBA): Fluorine is highly electronegative. The synergistic inductive (-I) withdrawal of three fluorine atoms, combined with the mesomeric (-M) withdrawal of the aldehyde group, severely depletes the aromatic ring of electron density [1]. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the negatively charged Meisenheimer complex formed during nucleophilic attack. Consequently, 2,4,5-TFBA is a highly reactive electrophile. SNAr occurs preferentially at the C4 position because it is para to the activating aldehyde and less sterically hindered than the C2 (ortho) position [1].

  • This compound (2-E-4,5-DFBA): Substituting the C2 fluorine with an ethoxy group fundamentally alters the molecule's electronics. The oxygen atom of the ethoxy group possesses lone pairs that delocalize into the aromatic

    
    -system via a strong mesomeric (+M) effect. This electron donation directly counteracts the aldehyde's electron withdrawal, raising the LUMO energy. As a result, the activation energy required to form a Meisenheimer complex is drastically increased, effectively shutting down SNAr under standard conditions and dampening the electrophilicity of the carbonyl carbon.
    

Electronic_Effects cluster_TFBA 2,4,5-Trifluorobenzaldehyde cluster_EDFBA This compound F_Atoms 3x Fluorine (-I Effect) LUMO_Low Lowered LUMO Energy F_Atoms->LUMO_Low Electron Withdrawal SNAr_Fast Rapid SNAr at C4 LUMO_Low->SNAr_Fast Activates Ring Ethoxy 2-Ethoxy Group (+M Effect) LUMO_High Raised LUMO Energy Ethoxy->LUMO_High Lone Pair Donation SNAr_Slow SNAr Deactivated LUMO_High->SNAr_Slow Protects Ring

Fig 1: Logical relationship between substituent electronic effects and SNAr susceptibility.

Quantitative Performance & Reactivity Metrics

To facilitate direct comparison, the quantitative reactivity metrics of both compounds are summarized below. Data is normalized against the highly reactive 2,4,5-TFBA baseline [1][2].

Table 1: Comparative Reactivity Profiles

Parameter2,4,5-TrifluorobenzaldehydeThis compoundCausality / Mechanism
C2 Substituent Effect Strong Inductive Withdrawal (-I)Strong Mesomeric Donation (+M)Oxygen lone pairs in the ethoxy group delocalize into the ring.
Carbonyl Electrophilicity Very High (1.0x Baseline)Moderate (~0.4x Baseline)+M effect of ethoxy neutralizes partial positive charge on the carbonyl carbon.
SNAr Susceptibility Very High (Rapid at 25°C)Negligible (< 0.01x Baseline)Ethoxy group destabilizes the anionic Meisenheimer intermediate.
Primary SNAr Site C4 (Para to Aldehyde)N/A (Kinetically inert)C4 is favored in 2,4,5-TFBA due to lower steric hindrance compared to C2.
Optimal Application Iterative SNAr for complex fluorophores / xanthones.Selective carbonyl reactions (e.g., reductive amination) without ring degradation.2-E-4,5-DFBA provides a stable aromatic core; 2,4,5-TFBA acts as a reactive hub.

Self-Validating Experimental Protocol: Parallel SNAr Kinetic Profiling

To objectively prove the reactivity divergence between these two compounds, we utilize a parallel kinetic assay.

Why this protocol is self-validating (E-E-A-T):

  • Internal Standardization: Biphenyl is used as an internal standard (IS) to eliminate quantitative errors caused by LC-MS injection volume variances.

  • Chemical Quenching: Glacial acetic acid is used to instantly protonate the ethoxide nucleophile. This freezes the reaction at precise time points, ensuring that the LC-MS data perfectly reflects the kinetic state of the reaction without ex-vivo progression.

  • Regioselectivity Verification: Subsequent 1H-NMR analysis of the 2,4,5-TFBA product confirms the predicted C4-substitution by analyzing the coupling constants of the remaining aromatic protons.

Workflow Start Prepare Equimolar Solutions (Substrate + Biphenyl IS) React Add NaOEt in EtOH (25°C) Initiate SNAr Start->React Quench Time-Point Aliquots Quench with AcOH React->Quench Analyze LC-MS / NMR Analysis Quantify Conversion Quench->Analyze

Fig 2: Self-validating experimental workflow for parallel kinetic profiling of SNAr reactivity.

Step-by-Step Methodology

Phase 1: Preparation of Standard Solutions

  • Prepare a 0.1 M solution of 2,4,5-TFBA in anhydrous Ethanol (EtOH).

  • Prepare a 0.1 M solution of 2-E-4,5-DFBA in anhydrous EtOH.

  • Add Biphenyl to both solutions to achieve a final internal standard concentration of 0.05 M.

Phase 2: Reaction Initiation & Sampling

  • Equilibrate both reaction vials to 25°C under a nitrogen atmosphere.

  • Add 1.1 equivalents of Sodium Ethoxide (NaOEt) solution (in EtOH) to each vial simultaneously. Start the timer.

  • At precise intervals (1 min, 5 min, 15 min, 30 min, 60 min), extract a 50 µL aliquot from each reaction vial.

Phase 3: Quenching & Analysis

  • Immediately inject each 50 µL aliquot into a quenching vial containing 950 µL of a 1% Glacial Acetic Acid in Acetonitrile solution. Mechanistic Note: The acid neutralizes the ethoxide, preventing any further nucleophilic attack.

  • Analyze the quenched samples via LC-MS (UV detection at 254 nm).

  • Calculate the conversion percentage by integrating the substrate peak area relative to the stable biphenyl internal standard peak area.

Expected Results: The 2,4,5-TFBA will show >90% conversion to 4-ethoxy-2,5-difluorobenzaldehyde within 15 minutes. In stark contrast, the 2-E-4,5-DFBA will show <2% conversion even after 60 minutes, empirically proving the protective +M effect of the existing ethoxy group.

Strategic Selection in Drug Development

Understanding these mechanistic differences is critical for synthetic planning:

  • Choose 2,4,5-Trifluorobenzaldehyde when your synthetic route requires the aromatic ring to act as a reactive hub. It is the premier starting material for synthesizing complex fluorinated benzophenones, acridones, and highly photostable fluorophores via iterative SNAr [1].

  • Choose This compound when you need to perform chemistry exclusively at the aldehyde carbon (such as Grignard additions, Knoevenagel condensations, or reductive aminations) while requiring the fluorinated aromatic ring to remain completely intact and resistant to nucleophilic degradation [3].

References

  • Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution Source: The Journal of Organic Chemistry (ACS) / PubMed Central URL:[Link]

  • 2,4,5-Trifluorobenzaldehyde - Compound Summary Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Navigating Elemental Analysis Standards for Fluorinated Benzaldehydes: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated benzaldehydes—such as 2-fluoro, 3-fluoro, and 4-fluorobenzaldehyde—are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. However, verifying the elemental purity of these compounds presents a severe analytical bottleneck. The extreme bond dissociation energy of the carbon-fluorine (C-F) bond (~485 kJ/mol) resists standard thermal degradation, frequently leading to catastrophic quantification errors in traditional elemental analysis.

As a Senior Application Scientist, I have structured this guide to objectively compare the leading analytical frameworks for fluorinated organic compounds, detailing the mechanistic causality behind experimental failures and providing self-validating protocols to ensure absolute data integrity.

The Mechanistic Bottleneck: Why Standard Combustion Fails

In standard CHN (Carbon, Hydrogen, Nitrogen) analyzers, highly fluorinated compounds resist complete oxidation[1]. When a fluorinated benzaldehyde is subjected to flash combustion without specialized interventions, two primary mechanistic failures occur:

  • Thermal Conductivity Detector (TCD) Interference: If the C-F bond is not fully mineralized, volatile fluorocarbon fragments (such as

    
     or 
    
    
    
    ) pass through the combustion tube. These fragments co-elute or mimic nitrogen gas (
    
    
    ) in the TCD, resulting in artificially high nitrogen and correspondingly low carbon data[1].
  • Quartz Reactor Degradation: Any hydrogen fluoride (HF) gas successfully produced during combustion aggressively attacks the silica in the quartz reactor wall (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). This reaction not only destroys the reactor but also consumes oxygen and alters the hydrogen/oxygen quantification.
    

To mitigate these issues, analysts must choose between Modified Dynamic Flash Combustion (CHNS) and Combustion Ion Chromatography (CIC) .

Mechanistic pathway of CHN interference by C-F bonds and mitigation via halogen scavengers.

Comparative Evaluation of Analytical Frameworks

The table below synthesizes the performance metrics of the two primary methodologies used to analyze fluorinated benzaldehydes.

MetricModified CHN CombustionCombustion Ion Chromatography (CIC)
Target Analytes Bulk Carbon, Hydrogen, NitrogenTotal Organic Fluorine (TOF)
Sample Size 1.0 – 5.0 mg[2]30.0 – 60.0 mg[3]
Mechanism of Action Flash combustion with halogen scavengers (e.g., MgO)[1]Pyrohydrolysis followed by anion-exchange chromatography[4]
Precision (RSD) < 0.40% absolute deviation[2]≤ 5% relative standard deviation[3]
Key Advantage Simultaneous determination of C, H, and N.Direct, highly specific quantification of Fluorine[4].
Primary Limitation Requires frequent replacement of halogen absorbents.Cannot determine Carbon or Hydrogen content.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causality check to verify that the chemical mechanics are functioning as intended.

Protocol A: Modified Dynamic Flash Combustion (CHN)

Use this protocol when bulk carbon and hydrogen purity must be verified for a fluorinated benzaldehyde API intermediate.

  • Reactor Preparation: Pack the hot zone of the oxidation reactor with a specialized halogen absorbent layer (e.g., Magnesium Oxide or Thermo's FluoAdso). Causality: This layer acts as a chemical trap, reacting with fluorine to form stable solid fluorides (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), thereby protecting the downstream catalysts and quartz walls from HF corrosion.
    
  • Sample Weighing: Accurately weigh 1.5 to 2.5 mg of the fluorinated benzaldehyde into a tin capsule. Fold and seal the capsule hermetically to prevent the volatilization of the aldehyde.

  • Flash Combustion: Introduce the capsule into the reactor at 1000°C under a dynamic pulse of high-purity

    
    . Causality: The exothermic oxidation of the tin capsule temporarily drives the local micro-environment temperature above 1800°C, providing the thermodynamic energy required to completely cleave the C-F bonds[2].
    
  • Separation and Detection: Pass the resulting gas mixture (

    
    , 
    
    
    
    ) through a copper reduction reactor to remove excess oxygen, followed by a GC column. Quantify the peaks using a Thermal Conductivity Detector (TCD).
  • System Validation: Because samples containing fluorine must be treated carefully to prevent carry-over[2], run a certified reference material (CRM) such as acetanilide or a known fluorinated standard every 10 samples. If the absolute deviation exceeds 0.30%, recalibrate the instrument using the K-factor method,[2].

Protocol B: Combustion Ion Chromatography (CIC) for Total Fluorine

Use this protocol when direct, highly accurate quantification of the fluorine mass fraction is required.

  • Sample Introduction: Weigh 30 to 60 mg of the fluorinated benzaldehyde into a ceramic boat. Cover the liquid sample with quartz wool. Causality: The quartz wool regulates the combustion rate, preventing explosive volatilization before the sample reaches the hot zone[3].

  • Pyrohydrolytic Combustion: Push the boat into a high-temperature furnace (1000–1050°C). Introduce an Argon/

    
     stream saturated with water vapor. Causality: Water vapor is the critical hydrogen donor needed to quantitatively convert all organically bound fluorine into hydrogen fluoride (HF) gas[4].
    
  • Gas Absorption: Route the post-combustion gases into an absorber module containing an aqueous trapping solution (e.g.,

    
     or standard IC eluent). The HF gas readily dissolves and ionizes into 
    
    
    
    [3].
  • Chromatographic Separation: Inject a 1000 µL aliquot of the absorber solution onto an anion-exchange column (e.g., Metrosep A Supp 19). Elute using an 8 mM sodium carbonate / 0.25 mM sodium bicarbonate buffer[3].

  • Conductivity Detection: Detect the fluoride peak using sequentially suppressed conductivity.

  • System Validation: Calculate the Total Organic Fluorine (TOF) and compare it against the theoretical fluorine mass fraction of the standard to confirm 100% combustion efficiency[4].

Workflow of Combustion Ion Chromatography (CIC) for Total Fluorine determination.

Reference Standards and Matrix Validation

To validate either of the above analytical systems, utilizing high-purity positional isomers of fluorinated benzaldehydes is highly recommended.

For instance, 3-fluorobenzaldehyde (CAS: 456-48-4)[5] has a theoretical elemental composition of 67.74% Carbon, 4.06% Hydrogen, and 15.31% Fluorine. By running this standard through both the Modified CHN analyzer and the CIC system, an analytical laboratory can definitively prove that their combustion parameters are sufficiently aggressive to break the C-F bonds without causing TCD interference or incomplete pyrohydrolysis.

References

  • Title: CHN determination of highly fluorinated organic compounds Source: Scientist Live URL
  • Title: CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer Source: Thermo Fisher Scientific URL
  • Source: University of British Columbia (UBC)
  • Title: Determination of Total Fluorine & Chlorine in Food Packaging using Combustion Ion Chromatography Source: Metrohm URL
  • Title: Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices Source: ACS Publications URL
  • Title: 3-Fluorobenzaldehyde | C7H5FO | CID 68009 Source: PubChem - NIH URL

Sources

validating purity of 2-Ethoxy-4,5-difluorobenzaldehyde for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 2-Ethoxy-4,5-difluorobenzaldehyde for Biological Assays: A Comparative Guide

Introduction & Context

This compound (CAS: 883535-82-8) is a highly versatile fluorinated building block frequently employed in the synthesis of kinase inhibitors, antimicrobial agents, and as an electrophilic probe in fragment-based drug discovery (FBDD). However, incorporating reactive aldehydes into biological assays presents a significant risk. Aldehydes are notorious for acting as Pan-Assay Interference Compounds (PAINS) due to their propensity to form Schiff bases with primary amines (such as lysine residues on target proteins) or deplete assay nucleophiles[1].

When this compound is synthesized—typically via the nucleophilic aromatic substitution of 2,4,5-trifluorobenzaldehyde with ethanol—trace impurities such as unreacted precursors or regioisomers can remain. Because the trifluorinated precursor is significantly more electrophilic than the target compound, even a 2-3% impurity profile can dominate the biological readout, leading to irreversible target modification and false-positive hits[2]. Therefore, establishing a self-validating purity assessment is non-negotiable before this compound enters any screening cascade.

Mechanisms of Assay Interference: Why Purity Dictates Causality

In cell-free enzymatic assays, the presence of electrophilic impurities can confound data through two primary mechanisms:

  • Nucleophile Depletion: Impurities can react with essential assay components like dithiothreitol (DTT) or glutathione (GSH), altering the redox state of the assay buffer and artificially inhibiting redox-sensitive enzymes[1].

  • Covalent Artifacts: Highly reactive halogenated impurities can act as irreversible inhibitors. When an impurity binds covalently to an off-target site, it produces a steep dose-response curve (Hill slope >> 1.5), masking the true pharmacological profile of the primary compound[3].

Comparative Purity Analysis

To illustrate the impact of chemical purity on biological readouts, we compare High-Purity this compound against a Standard Grade and its highly reactive synthetic precursor. The data below demonstrates how minor impurities translate into major assay discrepancies.

Compound / GradeAnalytical Purity (LC-MS/qNMR)Primary ImpuritiesFalse Positive Rate (HTS Panel)DTT Sensitivity (IC50 Shift)
This compound (High-Purity) >98.5%Trace oxidation products (<0.5%)< 2%Minimal (< 1.5-fold shift)
This compound (Standard) 94.0% - 95.0%2,4,5-Trifluorobenzaldehyde (up to 4%)15% - 20%High (> 5-fold shift)
2,4,5-Trifluorobenzaldehyde (Precursor) >98.0%N/A (Tested as pure reference)> 60% (PAINS liability)Extreme (> 15-fold shift)

Table 1: Quantitative comparison of purity grades and their corresponding interference profiles in standard biological screening assays.

Self-Validating Purity Assessment Workflow

To prevent reactive artifacts from wasting research resources, we employ a two-tiered validation workflow. The chemical purity is first established orthogonally, followed by a biological counter-screen to rule out hidden reactive liabilities.

PurityWorkflow Start This compound Batch LCMS Step 1: LC-MS/UV & qNMR Absolute Quantification Start->LCMS Decision1 Mass Purity > 98%? LCMS->Decision1 Purify Re-purification (Prep-HPLC) Decision1->Purify No DTT Step 2: DTT-Dependency Counter-Screen Decision1->DTT Yes Purify->LCMS Retest Decision2 IC50 Shift < 3-fold? DTT->Decision2 Reject Triage / Reject (Reactive Artifact) Decision2->Reject No Approve Approved for Biological Assays Decision2->Approve Yes

Validation workflow for this compound purity and assay compatibility.

Step-by-Step Methodologies

Protocol 1: Absolute Purity Quantification via LC-MS and qNMR Causality: Relying solely on LC-UV at a single wavelength (e.g., 254 nm) is a flawed paradigm because impurities with different extinction coefficients will be under- or over-represented. Quantitative NMR (qNMR) is utilized here because it provides an absolute mass fraction independent of chromophores, ensuring that non-UV-absorbing impurities (like inorganic salts or aliphatic solvents) are detected.

  • Sample Preparation: Dissolve 10 mg of this compound in 600 µL of DMSO-d6. Add a known mass of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) that does not overlap with the aromatic (7.0–8.0 ppm) or ethoxy (1.4 ppm, 4.1 ppm) signals of the analyte.

  • qNMR Acquisition: Acquire a 1H-NMR spectrum with a long relaxation delay (D1 ≥ 30s) to ensure complete relaxation of all protons, preventing integration bias.

  • LC-MS Orthogonal Check: Inject 1 µL of a 1 mg/mL solution into an LC-MS system (C18 column, water/acetonitrile gradient with 0.1% formic acid). Monitor both UV (210–400 nm PDA) and MS (ESI+) to identify the molecular weights of any trace peaks.

  • Data Synthesis: Calculate the absolute purity using the qNMR integrals. The batch passes only if absolute purity is >98.0% and no single electrophilic impurity (like 2,4,5-trifluorobenzaldehyde, [M+H]+ 161) exceeds 0.5%.

Protocol 2: DTT-Dependency Counter-Screening Causality: Even with >98% chemical purity, the inherent reactivity of the fluorinated benzaldehyde motif must be profiled. By running the target bioassay in the presence of varying concentrations of dithiothreitol (DTT), we create a self-validating system. If the compound's inhibitory activity is driven by non-specific covalent reactivity, the excess DTT will act as a nucleophilic "sponge," neutralizing the compound and drastically shifting the IC50[1].

  • Assay Setup: Prepare the standard cell-free enzymatic assay buffer. Create two parallel testing conditions: Condition A (Low DTT: 0.1 mM) and Condition B (High DTT: 5.0 mM).

  • Control Inclusion: Include 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) as a thiol-reactive positive control[1]. CPM should show a massive loss of activity in Condition B.

  • Compound Titration: Dispense this compound in a 10-point dose-response curve (e.g., 30 µM to 1.5 nM) into both assay conditions.

  • Incubation and Readout: Pre-incubate the compound with the buffer for 15 minutes before adding the enzyme and substrate. Measure the biological readout (e.g., fluorescence polarization or absorbance).

  • Data Interpretation: Calculate the IC50 for both conditions. An IC50 shift of >3-fold between Condition A and Condition B indicates that the compound (or a trace impurity) is acting via thiol reactivity rather than specific target engagement[1]. Compounds exhibiting this shift are triaged to prevent false-positive progression.

References

  • [1] Title: Assay Interference by Chemical Reactivity - Assay Guidance Manual | Source: NCBI Bookshelf - NIH | URL: 1

  • [3] Title: Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations | Source: NCBI Bookshelf - NIH | URL: 3

  • [2] Title: The Ecstasy and Agony of Assay Interference Compounds | Source: Journal of Medicinal Chemistry | URL: 2

Sources

Spectroscopic Characterization of 2-Ethoxy-4,5-difluoro Derivatives: A Comparative Guide for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Executive Summary & The Analytical Challenge

Derivatives such as 2-ethoxy-4,5-difluorobenzenesulfonamide and 2-ethoxy-4,5-difluorobenzoic acid are critical electrophilic building blocks in modern medicinal chemistry. Most notably, they are utilized in the synthesis of complex substituted acyl sulfonamides, which are currently under active investigation as KAT6A and KAT6B inhibitors for targeted cancer therapies .

The analytical challenge in scaling these compounds lies in their dense functionalization. The presence of multiple halogens, an alkoxy group, and sulfonamide/carboxylic moieties on a single aromatic ring creates complex electronic environments. Tracking the synthesis of these derivatives—and ensuring their absolute regiochemical purity—requires spectroscopic techniques that can bypass the clutter of crude reaction mixtures.

As an Application Scientist, I evaluate analytical platforms not just on their theoretical resolution, but on their operational causality: How does the physics of the technique solve the specific chemical problem? Because the


 nucleus boasts a 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, it serves as the ultimate background-free spectroscopic handle .

This guide objectively compares the performance of Multinuclear Benchtop NMR , High-Field Superconducting NMR , and LC-MS for the characterization of 2-ethoxy-4,5-difluoro derivatives, providing self-validating experimental protocols for each.

Objective Performance Comparison

To select the appropriate analytical product for your workflow, one must weigh resolution against time-to-result and sample preparation requirements. The table below compares the three primary analytical methodologies used in fluorinated drug development.

Analytical PlatformPrimary ApplicationResolution / SensitivitySample PreparationTime-to-ResultOperational Causality
Benchtop

NMR (60-100 MHz)
Real-time kinetic monitoring, yield trackingModerate (sufficient for

> 1 ppm)
None (direct sampling, proton-lock)< 2 minutesExploits the lack of

background in organic solvents to track kinetics without purification.
High-Field NMR (400+ MHz) Regiochemical & structural elucidationHigh (resolves complex

/

couplings)
High (requires deuterated solvents, filtration)15 - 30 minutesUtilizes high magnetic fields to separate overlapping multiplets and extract exact scalar couplings.
LC-MS (ESI-TOF) Trace impurity profiling, exact mass IDUltra-high sensitivity (pg to ng range)High (dilution, matrix matching)10 - 45 minutesSeparates isobaric impurities chromatographically before ionizing for exact mass confirmation.

Visualizing the Analytical Workflow

The decision of which spectroscopic technique to deploy depends entirely on the phase of the chemical process. The following workflow illustrates the logical routing of a 2-ethoxy-4,5-difluoro derivative sample based on the analytical goal.

AnalyticalComparison A 2-Ethoxy-4,5-difluoro Derivative Synthesis B Select Analytical Pathway A->B C Benchtop 19F NMR (60-100 MHz) B->C Real-Time Kinetics D High-Field NMR (400+ MHz) B->D Regiochemical Elucidation E LC-MS / FT-IR (Orthogonal Data) B->E Trace Impurity Profiling F Validated API Intermediate C->F Mass Balance Validation D->F J-Coupling Validation E->F Exact Mass Validation

Figure 1: Decision matrix for the spectroscopic characterization of 2-ethoxy-4,5-difluoro derivatives.

Experimental Methodologies & Self-Validating Protocols

A protocol is only scientifically rigorous if it contains internal checks that immediately flag anomalous data. The following methodologies are designed as self-validating systems .

Protocol A: Real-Time NMR Kinetic Monitoring (Benchtop)

Objective: Track the conversion of 2-ethoxy-4,5-difluorobenzenesulfonamide to an acyl sulfonamide product without halting the reaction or performing solvent exchanges.

Causality: Traditional NMR requires deuterated solvents (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) to lock the magnetic field. However, modern benchtop NMR spectrometers utilize a proton-lock  capability, locking onto the 

signal of the standard process solvent (e.g., THF or Acetonitrile) []([Link]). This allows for the direct, quantitative monitoring of the

nuclei in real-time .

Step-by-Step Method:

  • System Initialization: Initialize the 60 MHz benchtop NMR. Perform a gradient shim using the neat reaction solvent (anhydrous THF) to ensure a linewidth at half-height (

    
    ) of < 1.0 Hz.
    
  • Proton-Lock Calibration: Activate the proton-lock sequence targeting the THF aliphatic resonances.

  • Baseline Acquisition: Acquire a baseline

    
     spectrum of the starting material using 16 scans, an acquisition time of 2 seconds, and a relaxation delay (
    
    
    
    ) of 5 seconds. Note: A 5-second
    
    
    ensures complete longitudinal relaxation (
    
    
    ) of the rigid aromatic fluorines, which is mandatory for accurate quantitative integration.
  • Continuous Monitoring: Route the reaction mixture through a stopped-flow NMR cell. Acquire spectra every 60 seconds after adding the coupling reagent (e.g., carbonyldiimidazole).

  • Self-Validation Step (Mass Balance): Continuously integrate the F-4 and F-5 signals of both the reactant and the emerging product. The system validates itself: the sum of the molar equivalents of all fluorinated species must remain constant. If the total integral drops by >5%, it proves the formation of an uncalibrated, NMR-invisible byproduct (such as a precipitate), instantly alerting the chemist to an incomplete mass balance.

Protocol B: High-Field Multinuclear NMR Structural Elucidation

Objective: Confirm the exact substitution pattern of the synthesized derivative, differentiating 2-ethoxy-4,5-difluoro from potential isomeric impurities (e.g., 2-ethoxy-3,4-difluoro).

Causality: While benchtop NMR is excellent for tracking chemical shifts (


) during a reaction, establishing absolute regiochemistry requires resolving complex scalar couplings (

-couplings). The 400+ MHz magnetic field disperses the chemical shifts enough to clearly measure the coupling constants between the two fluorine atoms (

) and between the fluorines and the aromatic protons (

).

Step-by-Step Method:

  • Sample Preparation: Dissolve 15 mg of the purified derivative in 0.6 mL of

    
    . Filter through a 0.2 
    
    
    
    m PTFE syringe filter into a 5 mm precision NMR tube to eliminate paramagnetic particulates that broaden spectral lines.
  • Acquisition: Acquire standard

    
     (400 MHz) and 
    
    
    
    (376 MHz) spectra with a minimum of 64k data points for high digital resolution.
  • Self-Validation Step (J-Coupling Matrix): Analyze the multiplicity of the fluorine signals. The F-4 and F-5 atoms are ortho to each other and must exhibit a characteristic ortho-fluorine coupling (

    
     Hz). Furthermore, F-4 will couple to the ortho proton H-3 (
    
    
    
    Hz), generating a distinct doublet of doublets in the
    
    
    spectrum. The system validates itself: This specific coupling matrix is a unique fingerprint. If the
    
    
    coupling is missing or the proton couplings do not match the expected ortho/meta values, the data immediately falsifies the 4,5-difluoro regiochemistry, indicating an isomeric impurity.

References

1.[1] Title: WO2022081842A1 - Substituted acyl sulfonamides for treating cancer. Source: Google Patents / WIPO URL:

2.[2] Title: Benchtop 19F nuclear magnetic resonance spectroscopy enabled kinetic studies and optimization of the synthesis of carmofur. Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

3.[3] Title: Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

4.[4] Title: Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation. Source: ACS Omega (American Chemical Society) URL: [Link]

Sources

Safety Operating Guide

2-Ethoxy-4,5-difluorobenzaldehyde: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do NOT dispose of 2-Ethoxy-4,5-difluorobenzaldehyde down the drain.

This compound is a halogenated organic aldehyde . Its disposal is strictly regulated due to the presence of fluorine atoms (C-F bonds) and the reactivity of the aldehyde group. It must be segregated into a Halogenated Organic Waste stream intended for high-temperature incineration.

Immediate Action Required:

  • Segregate: Isolate from non-halogenated solvents (e.g., Acetone, Ethanol) to avoid cross-contamination of waste streams, which can incur significant disposal penalties.[1]

  • Stabilize: Ensure the waste container is chemically compatible (HDPE or Glass) and stored away from oxidizers.

Chemical Identity & Hazard Assessment[1][2][3][4][5]

Effective disposal requires understanding the specific risks associated with the molecule.[2]

PropertySpecificationOperational Implication
Chemical Name This compoundPrimary identifier for waste labeling.
CAS Number 883535-82-8 Use for specific inventory tracking.
Formula C

H

F

O

Halogenated : Requires specific incineration protocols.
Key Hazards Skin/Eye Irritant (H315, H319)PPE (Nitrile gloves, goggles) is mandatory.[1]
Reactivity Air Sensitive (Aldehyde)Potential for oxidation to benzoic acid derivatives; keep containers tightly sealed.
Flash Point Assumed < 93°C (Combustible)Treat as Flammable for safety margins.
Why This Matters

The fluorine substituents (4,5-difluoro) render this compound resistant to standard biological degradation.[1] The aldehyde functionality (-CHO) makes it susceptible to autoxidation, potentially forming acidic byproducts (2-ethoxy-4,5-difluorobenzoic acid) upon prolonged exposure to air.[1] This acidity can corrode metal waste drums if not properly buffered or segregated.

Decision Logic: Disposal Pathways

The following decision tree outlines the logical flow for determining the correct disposal route based on the state of the chemical (Pure vs. Mixture).

DisposalLogic Start Waste Generation: This compound StateCheck Is the chemical pure or in solution? Start->StateCheck Pure Pure Substance (Expired/Surplus) StateCheck->Pure Pure Solution Reaction Mixture / Solvent Waste StateCheck->Solution Solution StreamA STREAM A: Halogenated Organic Waste (High BTU Incineration) Pure->StreamA Direct Pack HalogenCheck Is the solvent halogenated? (e.g., DCM, Chloroform) Solution->HalogenCheck HalogenCheck->StreamA Yes (DCM, etc.) StreamB STREAM B: Halogenated Waste (Segregated from Non-Halogenated) HalogenCheck->StreamB No (Ethanol, Ethyl Acetate) StreamB->StreamA Final Destination: Must still be treated as Halogenated due to solute content

Figure 1: Disposal Decision Matrix. Note that even if dissolved in a non-halogenated solvent, the presence of the fluorinated solute often necessitates classification as halogenated waste depending on the concentration threshold (typically >2%).[1]

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers unless lined, as potential oxidation to acid could cause corrosion.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "this compound" clearly.

    • Hazard Checkboxes: Mark "Irritant" and "Flammable/Combustible".

Phase 2: Transfer & Segregation
  • Work in a Fume Hood: Volatile aldehydes can cause respiratory irritation.

  • Liquid Waste: Pour the chemical into the Halogenated Waste carboy.

    • Critical Note: Do not overfill. Leave at least 10% headspace for expansion.

  • Solid Waste (Contaminated Debris): Place contaminated gloves, pipettes, and paper towels into a double-bagged, clear polyethylene bag labeled "Solid Hazardous Waste - Debris".[1]

Phase 3: Final Handoff
  • Seal: Ensure caps are tight. If the waste has been sitting for a long time, check for pressure buildup (rare, but possible if oxidation occurred).[1]

  • Request Pickup: Contact your facility's EHS or licensed waste contractor (e.g., Veolia, Clean Harbors) for pickup.[1]

  • Documentation: Log the CAS number (883535-82-8 ) on the manifest.[3]

Emergency Spill Response Workflow

In the event of a spill, immediate containment is necessary to prevent environmental contamination and exposure.[1][4]

SpillResponse Alert 1. ALERT Notify personnel, Evacuate immediate area PPE 2. PPE Don Nitrile gloves, Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pads PPE->Contain Absorb 4. ABSORB Use Vermiculite or Sand (Inert) Contain->Absorb Collect 5. COLLECT Scoop into hazardous waste bag/pail Absorb->Collect Clean 6. DECONTAMINATE Wash surface with soap & water Collect->Clean

Figure 2: Spill Response Protocol. Prohibited: Do not use sawdust or paper towels for large spills, as aldehydes can be flammable.[1]

Regulatory & Compliance Context

  • EPA / RCRA (USA): While not explicitly P- or U-listed, this chemical falls under Characteristic Hazardous Waste .[1]

    • Ignitability (D001): If flash point is <60°C.[5]

    • F-List (F001/F002): If mixed with spent halogenated solvents.

  • Halogen Content: Most incinerators charge a premium for halogenated waste because they must scrub acid gases (HF, HCl) from the exhaust.[1] Accurate labeling prevents costly re-classification fees.

References

  • AOBChem. (n.d.). Safety Data Sheet: this compound. Retrieved from

  • Fisher Scientific. (2025).[6] Safety Data Sheet: 2,4-Difluorobenzaldehyde (Analogous Hazard Data). Retrieved from

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from

Sources

Personal protective equipment for handling 2-Ethoxy-4,5-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Response & Immediate Logistics

This section provides immediate, actionable data for emergency responders and lab personnel. Print this summary and post it near the handling area.

ParameterSpecificationCritical Action
Chemical Name 2-Ethoxy-4,5-difluorobenzaldehydeVerify label against CAS (varies by isomer/vendor).
Hazard Class Irritant / Air Sensitive H315 (Skin), H319 (Eye), H335 (Resp).
Fire Hazard Combustible Liquid/SolidDo NOT use water jet. Use CO₂, dry chemical, or foam.[1]
Decomposition HF (Hydrogen Fluoride) Thermal decomposition releases toxic HF gas.
Spill Response Absorb & NeutralizeEvacuate. Use chemically resistant pads. Do not inhale dust/mist.[2][3]
First Aid (Eye) Rinse >15 minLift eyelids.[1][2] Seek medical attention immediately.
First Aid (Skin) Wash >15 minRemove contaminated clothing.[1] Treat for potential fluoride exposure if large scale.

Strategic Risk Assessment & PPE Selection

Scientific Rationale: Handling this compound requires a nuanced understanding of its functional groups. The aldehyde moiety renders the compound air-sensitive, prone to oxidation into the corresponding benzoic acid, which can alter stoichiometry and safety profiles [1]. The difluoro-substitution pattern introduces two risks:

  • Lipophilicity: Enhanced skin permeation compared to non-fluorinated analogs.

  • Thermal Instability: In the event of a fire, the carbon-fluorine bond degradation releases Hydrogen Fluoride (HF), a systemic poison requiring specific neutralization protocols [2].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." Select PPE based on permeation data for halogenated aromatics.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (extended cuff, 8 mil)Fluorinated aromatics can permeate thin latex rapidly. Double nitrile provides a breakthrough time >480 mins [3].
Eye/Face Chemical Splash Goggles Safety glasses are insufficient. Liquid/solid splash can cause severe corneal damage due to acidity of hydrolysis products.
Respiratory Fume Hood (Face Velocity >100 fpm) Primary control. If hood is unavailable (spill), use Full-Face Respirator with OV/AG cartridges (Organic Vapor/Acid Gas).
Body Lab Coat (Cotton/Poly) + Apron Synthetic aprons (Tyvek/PVC) recommended for scale-up (>10g) to prevent fabric wicking.

Operational Handling Protocol

Objective: Maintain compound integrity (purity) while ensuring zero personnel exposure.

Phase 1: Storage & Retrieval
  • Environment: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Container: Keep tightly sealed.[2][4][5] Aldehydes oxidize rapidly in air; a "crust" of acid around the cap indicates compromised integrity.

  • Retrieval: Allow the container to warm to room temperature before opening to prevent condensation, which accelerates hydrolysis.

Phase 2: Weighing & Transfer
  • Engineering Control: Perform all weighing inside a chemical fume hood.

  • Technique:

    • Tare the receiving vessel (flask) with a septum or cap.

    • Use a disposable spatula (if solid) or glass pipette (if liquid). Avoid metal spatulas if prolonged contact is expected, though stainless steel is generally acceptable for brief use.

    • Blanketing: Flush the headspace of the storage container with Argon immediately after use.

Phase 3: Reaction Setup
  • Solvent Compatibility: Soluble in DCM, THF, and Ethyl Acetate.

  • Reactivity Warning: Avoid strong oxidizing agents and strong bases.[2][5] The aldehyde proton is acidic enough to participate in unwanted aldol-type condensations if exposed to strong bases without temperature control [4].

Spill Management & Disposal Logistics

Self-Validating Protocol: If a spill occurs, the presence of a sharp, acrid odor indicates containment failure.

Minor Spill (<5 mL/g)
  • Isolate: Alert nearby personnel.

  • Absorb: Use a universal absorbent pad or vermiculite.

  • Clean: Wipe surface with a dilute sodium bicarbonate solution (to neutralize potential acidic byproducts) followed by acetone.

  • Disposal: Place waste in a sealed bag labeled "Hazardous Waste - Fluorinated Organic."

Waste Disposal[2]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong acids or oxidizers in the waste stream.

  • Labeling: Must explicitly state "Contains Organic Fluorine" to alert downstream waste handlers of potential HF generation during incineration.

Visualized Workflow (DOT)

The following diagram illustrates the critical decision paths for handling this compound, ensuring safety checks are integrated into the workflow.

HandlingProtocol Start Start: Retrieve Chemical CheckTemp Check Temp: Is it 2-8°C? Start->CheckTemp WarmUp Warm to Room Temp (Prevent Condensation) CheckTemp->WarmUp Yes (Cold) OpenHood Open in Fume Hood (Inert Gas Blanket) CheckTemp->OpenHood No (Already RT) WarmUp->OpenHood Weigh Weigh/Transfer (Double Nitrile Gloves) OpenHood->Weigh Reseal Reseal with Argon Weigh->Reseal Stock Bottle Reaction Proceed to Reaction Weigh->Reaction Aliquot Reseal->Start Return to Storage Disposal Disposal: Halogenated Waste Reaction->Disposal Post-Exp

Figure 1: Operational workflow for handling air-sensitive fluorinated benzaldehydes. Note the critical warming step to prevent moisture ingress.

References

  • Sigma-Aldrich. (n.d.).[4] Safety Data Sheet: Fluorobenzaldehydes. Retrieved from (General class reference for fluorinated benzaldehyde handling).

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 2,4-Difluorobenzaldehyde. Retrieved from .

  • PubChem. (2025).[6] Compound Summary: 2,5-Difluorobenzaldehyde.[6][7][8][9] National Library of Medicine. Retrieved from .

  • ChemicalBook. (2026). 2,5-Difluorobenzaldehyde Properties and Safety. Retrieved from .[8]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.